molecular formula C18H23F3N2O5 B2683660 PSEM 89S TFA

PSEM 89S TFA

Cat. No.: B2683660
M. Wt: 404.4 g/mol
InChI Key: GLKCNNXBIUCCJJ-PFEQFJNWSA-N
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Description

PSEM 89S TFA is a useful research compound. Its molecular formula is C18H23F3N2O5 and its molecular weight is 404.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-2,5-dimethoxybenzamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3.C2HF3O2/c1-20-12-3-4-15(21-2)13(9-12)16(19)17-14-10-18-7-5-11(14)6-8-18;3-2(4,5)1(6)7/h3-4,9,11,14H,5-8,10H2,1-2H3,(H,17,19);(H,6,7)/t14-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKCNNXBIUCCJJ-PFEQFJNWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)NC2CN3CCC2CC3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C(=O)N[C@@H]2CN3CCC2CC3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of PSEM 89S TFA: A Technical Guide to a Chemogenetic Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSEM 89S TFA is a synthetic, brain-penetrant small molecule that functions as a selective agonist for specifically engineered ligand-gated ion channels. It is a key component of a powerful chemogenetic system designed for the remote control of neuronal activity in living organisms. This system, based on Pharmacologically Selective Actuator Modules (PSAMs) and their corresponding Pharmacologically Selective Effector Molecules (PSEMs), allows for precise manipulation of cellular signaling with high specificity, leaving endogenous pathways unaltered. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying principles.

Mechanism of Action: The PSAM/PSEM System

The central principle of the this compound mechanism lies in the re-engineering of a ligand-binding domain to respond to a synthetic ligand that does not bind to naturally occurring receptors. This compound is a "Pharmacologically Selective Effector Molecule" (PSEM) that acts as an agonist on a "Pharmacologically Selective Actuator Module" (PSAM).

The PSAM is a chimeric protein constructed from two key domains:

  • A Modified Ligand-Binding Domain (LBD): This is derived from the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). Crucially, the LBD is mutated to eliminate its affinity for the endogenous ligand, acetylcholine, and to create a new binding pocket for a specific PSEM. This compound is orthogonally selective for PSAMs containing the L141F mutation in the α7 nAChR LBD. A commonly used construct is PSAML141F,Y115F.[1]

  • An Ion Pore Domain (IPD): This domain is taken from a different ligand-gated ion channel and determines the functional consequence of this compound binding. The choice of the IPD dictates whether the engineered channel will be excitatory or inhibitory.

The functional outcome of this compound administration is therefore dependent on the specific PSAM construct expressed in the target cells:

  • Neuronal Activation: When the PSAM is fused to a cation-selective ion pore, such as that from the serotonin (B10506) type 3 (5-HT3) receptor, the binding of this compound opens the channel to an influx of positive ions (e.g., Na+, K+), leading to membrane depolarization and neuronal activation.[1]

  • Neuronal Inhibition: Conversely, if the PSAM is linked to an anion-selective ion pore, such as that from the glycine (B1666218) receptor (GlyR), this compound binding facilitates an influx of negative ions (Cl-), resulting in hyperpolarization of the cell membrane and silencing of neuronal activity.[1]

This compound exhibits high selectivity for its engineered PSAM receptor and does not significantly interact with a broad panel of endogenous mammalian receptors and transporters, ensuring a targeted and specific effect.[2] Furthermore, its ability to cross the blood-brain barrier allows for non-invasive administration in in vivo studies.[2][3]

Quantitative Data

The following table summarizes the potency of this compound on two distinct PSAM constructs.

Chimeric Ion ChannelLigandEC50 (µM)Functional EffectReference
PSAML141F-GlyRThis compound3.4Neuronal Inhibition[4]
PSAML141F,Y115F-5-HT3This compound2.2Neuronal Activation[4]

Signaling and Experimental Workflow Diagrams

Signaling Pathway of this compound

PSEM_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_activating Activating PSAM cluster_inhibiting Inhibitory PSAM cluster_intracellular Intracellular Space PSEM This compound PSAM_5HT3 PSAM (L141F, Y115F) 5-HT3 Pore PSEM->PSAM_5HT3:lbd Binds PSAM_GlyR PSAM (L141F) GlyR Pore PSEM->PSAM_GlyR:lbd Binds Cations Cation Influx (Na+, K+) PSAM_5HT3:ipd->Cations Opens Anions Anion Influx (Cl-) PSAM_GlyR:ipd->Anions Opens Activation Neuronal Activation (Depolarization) Inhibition Neuronal Inhibition (Hyperpolarization) Cations->Activation Leads to Anions->Inhibition Leads to Chemogenetic_Workflow A 1. Construct Design - Select PSAM (e.g., L141F, Y115F) - Select IPD (e.g., 5-HT3 or GlyR) - Clone into viral vector (e.g., AAV) B 2. Vector Delivery - Stereotactic injection of viral vector into target brain region of animal model A->B C 3. Gene Expression - Allow time for PSAM receptor expression in the targeted neuronal population B->C D 4. This compound Administration - Systemic delivery (e.g., intraperitoneal injection) C->D E 5. Data Acquisition - Behavioral assays - Electrophysiology - In vivo imaging D->E F 6. Analysis - Compare experimental group (with PSAM) to control group (without PSAM) E->F

References

PSEM 89S TFA: A Technical Guide to a Selective Chemogenetic Agonist for PSAM Channels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of PSEM 89S TFA, a selective agonist for the Pharmacologically Selective Actuator Module (PSAM) family of engineered ion channels. It details the underlying technology, mechanism of action, quantitative data, and experimental protocols for its application in neuroscience research.

Introduction to the PSAM/PSEM System

Chemogenetics offers a powerful approach for controlling the activity of specific cell populations with temporal and spatial precision. The PSAM/PSEM (Pharmacologically Selective Actuator Module/Pharmacologically Selective Effector Molecule) system provides a more direct method for manipulating neuronal activity compared to G protein-coupled receptor (GPCR)-based systems like DREADDs.[1][2] PSAMs are chimeric ligand-gated ion channels (LGICs) engineered to be unresponsive to endogenous ligands but activated by specific, otherwise inert, small molecules called PSEMs.[1][3]

This technology is founded on modifying the ligand-binding domain (LBD) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) and fusing it to the ion pore domain (IPD) of another channel, such as the cation-selective 5-HT3 receptor or the anion-selective glycine (B1666218) receptor (GlyR).[1][2][4] This modular design allows for the creation of tools that can either activate or inhibit neuronal activity upon PSEM application.[5]

PSEM 89S is a brain-penetrant PSEM designed to selectively activate PSAMs containing an L141F mutation in the α7 nAChR LBD.[3][6] The trifluoroacetic acid (TFA) salt form is a common formulation for synthetic peptides and small molecules to ensure stability and solubility.[7]

Mechanism of Action

PSEM 89S exerts its effects by binding to the engineered LBD of a PSAM, causing the associated ion pore to open. The physiological consequence—neuronal activation or silencing—is determined by the type of IPD fused to the PSAM.

  • Neuronal Activation (PSAML141F,Y115F-5-HT3): When PSEM 89S binds to a PSAM linked to a 5-HT3 IPD, it opens a cation-permeable channel. The resulting influx of positive ions (e.g., Na⁺) leads to membrane depolarization and an increase in neuronal firing rate.[3][6] The additional Y115F mutation helps reduce sensitivity to the endogenous ligand acetylcholine (ACh).[3]

  • Neuronal Silencing (PSAML141F,Y115F-GlyR): When PSEM 89S binds to a PSAM linked to a GlyR IPD, it opens a chloride (Cl⁻) permeable channel. The influx of chloride ions typically leads to hyperpolarization or a "shunting" effect that clamps the membrane potential near the chloride reversal potential. This increases the current required to fire an action potential, effectively silencing the neuron.[3]

The selectivity of the PSEM 89S for the L141F-mutated PSAM allows for orthogonal control of different neuronal populations within the same organism when used in conjunction with other PSEM/PSAM pairs (e.g., PSEM 22S and PSAMQ79G).[3]

cluster_activation Neuronal Activation Pathway cluster_silencing Neuronal Silencing Pathway PSEM_A This compound PSAM_5HT3 PSAM(L141F,Y115F)-5-HT3 (Cation Channel) PSEM_A->PSAM_5HT3 Binds Influx_Na Na+ Influx PSAM_5HT3->Influx_Na Opens Depolarization Membrane Depolarization Influx_Na->Depolarization Activation Increased Neuronal Firing Depolarization->Activation PSEM_S This compound PSAM_GlyR PSAM(L141F,Y115F)-GlyR (Chloride Channel) PSEM_S->PSAM_GlyR Binds Influx_Cl Cl- Influx PSAM_GlyR->Influx_Cl Opens Hyperpolarization Hyperpolarization / Shunting Inhibition Influx_Cl->Hyperpolarization Silencing Decreased Neuronal Firing Hyperpolarization->Silencing

Signaling pathways for this compound action.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound.

Table 1: Potency of PSEM 89S on Target PSAM Channels

PSAM ConstructEC₅₀ (μM)EffectReference
PSAML141F,Y115F-5-HT₃2.2Activation
PSAML141F-GlyR3.4Inhibition

Table 2: In Vitro Electrophysiological Effects of PSEM 89S

ParameterPSAM ConstructConcentrationEffectReference
Input Resistance (Rin)PSAML141F,Y115F-GlyR10 µMReversible Reduction[3]
RheobasePSAML141F,Y115F-GlyR10 µM~7-fold Reversible Increase[3]
Firing RatePSAML141F,Y115F-5HT3 HC10 µMSustained Increase[3]

Table 3: In Vivo Properties and Effects of PSEM 89S

ParameterDoseSpeciesObservationReference
Brain Penetrance30 mg/kg (IP)MouseGood brain penetrance; cleared within 1 hour[3][6]
Behavioral Effect30 mg/kg (IP)MouseSuppressed photostimulation-evoked feeding[3][6]
Neuronal Activity Marker30 mg/kg (IP)MouseSuppressed Fos expression in activated neurons[3][6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of the PSAM/PSEM system.

This protocol describes how to verify the inhibitory effect of PSEM 89S on neurons expressing PSAML141F,Y115F-GlyR in acute cortical slices using whole-cell patch-clamp electrophysiology.

  • Viral Vector Delivery: Stereotactically inject an AAV vector encoding a Cre-dependent PSAML141F,Y115F-GlyR construct into the desired brain region of a suitable Cre-driver mouse line. Allow 2-3 weeks for robust expression.

  • Slice Preparation: Acutely prepare brain slices (e.g., 300 µm thickness) containing the transfected region using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Electrophysiology:

    • Transfer slices to a recording chamber continuously perfused with oxygenated aCSF at physiological temperature.

    • Identify transfected neurons, often co-expressing a fluorescent reporter like EGFP.

    • Establish a whole-cell patch-clamp recording.

    • Measure baseline neuronal properties, including input resistance (Rin) and rheobase (the minimum current injection required to elicit an action potential).

  • PSEM 89S Application:

    • Bath-apply this compound at a working concentration of 10 µM.

    • After a stable effect is observed, re-measure input resistance and rheobase. A significant decrease in Rin and increase in rheobase indicates successful neuronal inhibition.[3]

  • Washout: Perfuse the slice with aCSF lacking PSEM 89S to demonstrate the reversibility of the effect.

  • Control: Perform the same procedure on non-transfected neurons in the same slice or on neurons from a control animal injected with a vector expressing only a fluorescent reporter to ensure the effects are not due to the compound itself.[3]

This protocol outlines the suppression of a specific behavior (e.g., feeding) by silencing a target neuronal population (e.g., AgRP neurons) in vivo.

  • Animal Model and Viral Injection: Co-inject AAVs for Cre-dependent expression of both an activating opsin (e.g., ChR2) and PSAML141F,Y115F-GlyR into the arcuate nucleus of Agrp-Cre mice. Implant a fiber optic cannula above the injection site.[3]

  • Behavioral Paradigm:

    • After a recovery period, place the mouse in a behavioral chamber with access to food.

    • Establish a baseline of food intake induced by photostimulation of AgRP neurons via the optic fiber.

  • PSEM 89S Administration: On the test day, administer this compound via intraperitoneal (IP) injection (e.g., 30 mg/kg) prior to the photostimulation session.[3][6]

  • Data Collection: Measure the amount of food consumed during the photostimulation period. A significant reduction in feeding compared to baseline or saline-injected control sessions demonstrates effective chemogenetic silencing.[3]

  • Histological Verification: After the experiment, perfuse the animal and prepare brain sections. Use immunohistochemistry to verify the correct targeting and expression of the viral constructs. Analyze Fos expression as a cellular marker of activity to confirm that PSEM 89S suppressed photostimulation-induced neuronal activation.[3][6]

A 1. AAV Injection (PSAM-GlyR into target brain region) B 2. Surgical Recovery & Viral Expression (2-3 weeks) A->B C 3. Baseline Behavioral Testing (e.g., Photostimulation- Evoked Feeding) B->C D 4. This compound Administration (IP) C->D E 5. Post-Injection Behavioral Testing D->E F 6. Data Analysis (Compare baseline vs. post-PSEM behavior) E->F G 7. Histological Verification (Confirm expression & Fos) F->G

Workflow for an in vivo chemogenetic silencing experiment.

Orthogonal Control

A key advantage of the PSAM/PSEM system is the potential for independent control over multiple neuronal populations. PSEM 89S is highly selective for PSAMs with the L141F mutation and does not activate PSAMs with other selectivity-conferring mutations, such as Q79G. This orthogonality is critical for dissecting complex neural circuits.[3]

cluster_psem cluster_psam PSEM89S PSEM 89S PSAM_L141F Neuron A: Expressing PSAM(L141F) PSEM89S->PSAM_L141F Activates PSAM_Q79G Neuron B: Expressing PSAM(Q79G) PSEM89S->PSAM_Q79G No Effect PSEM22S PSEM 22S PSEM22S->PSAM_L141F No Effect PSEM22S->PSAM_Q79G Activates

Orthogonal relationship of PSEM/PSAM pairs.

References

Discovery and development of PSEM 89S TFA

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the discovery and development of PSEM 89S TFA, a novel tool for selective neuronal silencing.

Introduction to this compound

This compound is a synthetic chemical compound, a trifluoroacetate (B77799) salt of a Pharmacologically Selective Effector Molecule (PSEM). It was developed as a key component of a chemogenetic system designed for the precise control of neuronal activity. This system relies on a "designer drug" (PSEM 89S) that specifically activates a "designer receptor" – a modified ion channel that is not responsive to endogenous ligands. This technology allows researchers to reversibly silence specific populations of neurons in vitro and in vivo, providing a powerful tool for dissecting the function of neural circuits.

The development of this compound was part of a broader effort in chemical and genetic engineering to create a toolbox of ligand-gated ion channels with tailored pharmacological selectivity.[1] This innovative approach enables the construction of various cell type-selective tools to manipulate neuronal conductances, thereby activating or silencing neurons with high specificity.[1]

Mechanism of Action: Selective Neuronal Silencing

The primary mechanism of action of PSEM 89S involves its high-affinity binding to and activation of an engineered glycine (B1666218) receptor (GlyR), specifically the PSAML141F,Y115F-GlyR mutant. This engineered receptor, a Pharmacologically Selective Actuator Module (PSAM), is unresponsive to the endogenous neurotransmitter acetylcholine.

Upon binding of PSEM 89S, the modified GlyR channel opens, leading to an influx of chloride ions into the neuron. This influx hyperpolarizes the cell membrane and significantly reduces the neuron's input resistance. The reduction in input resistance acts as a shunt, making it much more difficult for the neuron to reach the threshold required to fire an action potential.[1] This effectively silences the neuron's activity in a reversible manner. In experimental settings, this has been shown to result in a nearly seven-fold increase in the current required to evoke an action potential.[1]

Signaling and Experimental Workflow

The signaling pathway for PSEM 89S-mediated neuronal silencing is direct and does not involve complex second messenger cascades. The experimental workflow to validate its effect typically involves transfection of target neurons with the engineered receptor, followed by application of PSEM 89S and subsequent electrophysiological or behavioral analysis.

PSEM_Signaling_Pathway cluster_membrane Cellular Level PSEM_89S This compound PSAM_GlyR PSAML141F,Y115F-GlyR (Engineered Ion Channel) PSEM_89S->PSAM_GlyR Binds to Channel_Opening Channel Opening PSAM_GlyR->Channel_Opening Activates Neuron_Membrane Neuron Membrane Cl_Influx Cl- Influx Channel_Opening->Cl_Influx Allows Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Resistance_Decrease Decreased Input Resistance Cl_Influx->Resistance_Decrease Silencing Neuronal Silencing Hyperpolarization->Silencing Resistance_Decrease->Silencing

This compound Signaling Pathway

Experimental_Workflow start Start transfection Neuron Transfection (Express PSAM-GlyR) start->transfection culture Cell Culture / In Vivo Model transfection->culture application Application of This compound culture->application electrophysiology Electrophysiology (e.g., Patch Clamp) application->electrophysiology behavioral Behavioral Analysis (In Vivo) application->behavioral data_analysis Data Analysis electrophysiology->data_analysis behavioral->data_analysis conclusion Conclusion on Neuronal Silencing data_analysis->conclusion

General Experimental Workflow

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and application of this compound.

ParameterValueConditionSource
In Vitro Efficacy
Effective Concentration10 μMReversible silencing of transfected neurons[1]
No-Effect Concentration30 μMOn non-transfected control neurons[1]
Rheobase Increase~7-foldInjected current to fire an action potential[1]
In Vivo Application
Dosage30 mg/kg - 50 mg/kgIntraperitoneal injection in mice[1]
Brain PenetranceGoodAfter intraperitoneal administration[1]
Effect on BehaviorStrong SuppressionPhotostimulation-evoked feeding in mice[1]

Experimental Protocols

In Vitro Neuronal Silencing
  • Cell Culture and Transfection:

    • Primary cortical neurons are cultured using standard techniques.

    • Neurons are transfected with a vector expressing PSAML141F,Y115F-GlyR. A control group is transfected with a non-coding vector.

    • Expression is allowed to proceed for a sufficient period (e.g., 48-72 hours).

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed on transfected and control neurons.

    • The baseline input resistance and rheobase (minimum current to elicit an action potential) are measured.

  • Application of this compound:

    • This compound is bath-applied to the cultured neurons at a concentration of 10 μM.

    • Input resistance and rheobase are measured again in the presence of the compound.

  • Washout and Recovery:

    • The this compound solution is washed out, and the neurons are perfused with a standard external solution.

    • Measurements are repeated to confirm the reversibility of the silencing effect.

In Vivo Neuronal Silencing and Behavioral Assay
  • Animal Model and Stereotactic Injection:

    • A suitable mouse line (e.g., Agrp-cre) is used for cell-type-specific expression.

    • A viral vector carrying the gene for PSAML141F,Y115F-GlyR (and often a co-expressed marker like a fluorescent protein) is injected into the target brain region (e.g., hypothalamus).

    • For behavioral experiments involving optogenetics, a vector for Channelrhodopsin-2 (ChR2) is also co-injected.

  • Drug Administration:

    • After a recovery period and for viral expression, mice are administered this compound via intraperitoneal injection (30-50 mg/kg). Control animals receive a saline injection.

  • Behavioral Testing:

    • In the case of feeding behavior, photostimulation is used to activate the ChR2-expressing neurons, and food intake is measured.

    • The experiment is conducted after this compound or saline administration to compare the effects.

    • Behavioral measurements are often repeated 24 hours later to assess recovery.

  • Histological Confirmation:

    • Post-mortem brain tissue analysis is performed to confirm the correct targeting of the viral vector and the expression of the engineered receptor.

    • Immunohistochemistry for markers of neuronal activation, such as Fos, can be used to quantify the extent of silencing.[1]

Conclusion

This compound, in conjunction with its engineered receptor PSAML141F,Y115F-GlyR, represents a significant advancement in the field of chemogenetics. This system provides researchers with a powerful and selective method for reversibly silencing neuronal activity, enabling detailed investigations into the causal role of specific neuronal populations in complex behaviors and brain functions. The good brain penetrance and in vivo efficacy of this compound make it a valuable tool for neuroscience research.

References

An In-depth Technical Guide to PSEM 89S TFA: A Chemogenetic Tool for Neuronal Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSEM 89S TFA is a synthetic, brain-penetrant small molecule that functions as a selective agonist for specifically engineered, chimeric ligand-gated ion channels (LGICs). As a trifluoroacetate (B77799) (TFA) salt, it offers favorable solubility and is a key component of a powerful chemogenetic system for the precise control of neuronal activity. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It includes detailed summaries of its mechanism of action, experimental applications in neuronal silencing and behavioral modulation, and the underlying signaling pathways. This guide is intended to serve as a technical resource for researchers employing this advanced chemogenetic tool.

Chemical Structure and Physicochemical Properties

This compound is the trifluoroacetate salt of the active compound PSEM 89S. The TFA counterion is a common feature of synthetic peptides and small molecules, often resulting from purification by reverse-phase high-performance liquid chromatography (HPLC) and can influence the compound's solubility, stability, and handling.[1][2]

Chemical Structure:

PSEM_89S_TFA_Structure cluster_psem89s PSEM 89S cluster_tfa Trifluoroacetate (TFA) PSEM_89S PSEM_89S_mol PSEM_89S_mol TFA TFA_mol TFA_mol

Caption: 2D chemical structures of PSEM 89S and its trifluoroacetate counterion.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1336913-03-1[3][4]
Molecular Formula C₁₈H₂₃F₃N₂O₅[4]
Molecular Weight 404.38 g/mol [4][5]
Purity ≥98% (HPLC)[4]
Solubility Water: ≥ 100 mg/mL (247.29 mM)DMSO: 100 mg/mL (247.29 mM)[6]
Storage Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year[5]

Mechanism of Action and Signaling Pathways

This compound is a pharmacologically selective effector molecule (PSEM) designed to interact with a pharmacologically selective actuator module (PSAM). The PSAM is a modified ligand-binding domain from the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) that has been engineered to be unresponsive to the endogenous ligand, acetylcholine (ACh), but highly sensitive to its cognate PSEM.

This compound selectively activates two primary chimeric ion channels:

  • PSAML141F,Y115F-5-HT3: This is an excitatory channel. The PSAM is fused to the ion pore domain of the serotonin-3 (5-HT3) receptor, a non-selective cation channel.

  • PSAML141F-GlyR: This is an inhibitory channel. The PSAM is fused to the ion pore domain of the glycine (B1666218) receptor (GlyR), a chloride-selective channel.

The trifluoroacetate (TFA) counterion, while generally not directly participating in the biological activity, can influence the compound's physicochemical properties, which may have implications for its use in biological assays.[2]

Excitatory Signaling Pathway (PSAML141F,Y115F-5-HT3)

Activation of the PSAML141F,Y115F-5-HT3 channel by PSEM 89S leads to an influx of cations (primarily Na⁺ and K⁺, with some Ca²⁺), resulting in membrane depolarization and neuronal activation.

Excitatory_Signaling PSEM PSEM 89S Receptor PSAM-5-HT3 (Cation Channel) PSEM->Receptor Binds and Activates Cations Cation Influx (Na+, K+, Ca2+) Receptor->Cations Opens Channel Depolarization Membrane Depolarization Cations->Depolarization Activation Neuronal Activation Depolarization->Activation

Caption: Excitatory signaling pathway of PSEM 89S via PSAM-5-HT3.

Inhibitory Signaling Pathway (PSAML141F-GlyR)

Binding of PSEM 89S to the PSAML141F-GlyR channel opens a chloride (Cl⁻) selective pore. The subsequent influx of Cl⁻ hyperpolarizes the neuron, making it less likely to fire an action potential, thus leading to neuronal silencing.

Inhibitory_Signaling PSEM PSEM 89S Receptor PSAM-GlyR (Chloride Channel) PSEM->Receptor Binds and Activates Chloride Chloride Influx (Cl-) Receptor->Chloride Opens Channel Hyperpolarization Membrane Hyperpolarization Chloride->Hyperpolarization Silencing Neuronal Silencing Hyperpolarization->Silencing

Caption: Inhibitory signaling pathway of PSEM 89S via PSAM-GlyR.

Biological Activity and Experimental Applications

This compound has been demonstrated to be a potent and selective tool for modulating neuronal activity in vitro and in vivo. It exhibits good brain penetrance following intraperitoneal administration and is rapidly cleared.[6]

Table 2: In Vitro and In Vivo Activity of this compound

AssaySystemReceptorConcentration/DoseEffectReference
Neuronal Activation Layer 2/3 Cortical NeuronsPSAML141F,Y115F-5HT310 or 30 µMNeuronal Activation[6]
Neuronal Silencing Layer 2/3 Cortical NeuronsPSAML141F,Y115F-GlyR10 µMReversible neuronal silencing by reducing input resistance[6]
Behavioral Modulation Mice expressing PSAML141F,Y115F-GlyR in AGRP neuronsPSAML141F,Y115F-GlyR30 mg/kg (i.p.)Strong reduction in photostimulation-evoked feeding[6]
Neuronal Activity Marker Mice expressing ChR2N/A30 mg/kg (i.p.)Almost complete suppression of Fos in ChR2-expressing neurons[6]
Experimental Protocol: In Vivo Neuronal Silencing and Feeding Behavior

The following provides a generalized workflow for an experiment investigating the effect of this compound on feeding behavior in mice, based on published studies.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Stereotactic surgery to co-express ChR2 and PSAM-GlyR in hypothalamic AGRP neurons B Baseline photostimulation to evoke feeding A->B C Intraperitoneal injection of This compound (30 mg/kg) B->C D Repeat photostimulation C->D E Measure food intake D->E G Immunohistochemistry for Fos to confirm neuronal silencing D->G F Compare food intake before and after this compound E->F

Caption: Workflow for in vivo neuronal silencing and feeding behavior study.

Quantitative Data Summary

Table 3: Pharmacological and Pharmacokinetic Parameters of PSEM 89S

ParameterValueReceptor/SystemReference
EC₅₀ 2.2 µMPSAML141F,Y115F-5-HT3[4]
EC₅₀ 3.4 µMPSAML141F-GlyR[4]
Brain Penetrance GoodMice (i.p. administration)[6]
Clearance Rapidly cleared from serum and brain within 1 hourMice[6]

Conclusion

This compound is a highly effective and selective chemogenetic tool for the remote control of neuronal activity. Its ability to activate both excitatory and inhibitory engineered ion channels, coupled with its favorable pharmacokinetic properties, makes it an invaluable asset for dissecting neural circuits and their role in behavior. This guide provides the core technical information required for the successful implementation of this compound in neuroscience research. Researchers should note that as a TFA salt, careful consideration of potential pH effects and interactions in sensitive biological assays is warranted.

References

An In-depth Technical Guide on the Interaction of PSEM 89S TFA with PSAML141F-GlyR Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemogenetic interaction between the Pharmacologically Selective Effector Molecule (PSEM) 89S TFA and the Pharmacologically Selective Actuator Module (PSAM)L141F-Glycine Receptor (GlyR). This system allows for the specific and reversible silencing of neuronal activity, offering a powerful tool for neuroscience research and potential therapeutic applications.

Introduction to the PSAM/PSEM System

The PSAM/PSEM technology is a powerful chemogenetic tool used to control the activity of specific neuronal populations. It is a binary system comprising a genetically engineered receptor, the PSAM, and a specific, otherwise inert, small molecule, the PSEM.

  • PSAM (Pharmacologically Selective Actuator Module): These are chimeric ligand-gated ion channels. The PSAML141F-GlyR is constructed by fusing the ligand-binding domain of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) with the ion pore domain of the inhibitory glycine (B1666218) receptor (GlyR). A key mutation, L141F, in the ligand-binding domain confers selectivity for the PSEM and reduces affinity for the endogenous ligand, acetylcholine.

  • PSEM (Pharmacologically Selective Effector Molecule): These are synthetic small molecules designed to specifically activate their cognate PSAMs. PSEM 89S TFA is a potent and selective agonist for the PSAML141F-GlyR.

Activation of the PSAML141F-GlyR by this compound leads to an influx of chloride ions into the neuron, causing hyperpolarization and subsequent inhibition of neuronal firing. This provides a robust and reversible method for silencing genetically targeted neurons.

Quantitative Data

The following tables summarize the key quantitative parameters defining the interaction between this compound and PSAML141F-GlyR.

ParameterValueReceptorAssay TypeReference
EC50 3.4 µMPSAML141F-GlyRElectrophysiology (HEK293 cells)Magnus et al., 2011

Table 1: In Vitro Efficacy of this compound

ParameterValueSpeciesApplication RouteEffectReference
Effective Dose 30 mg/kgMouseIntraperitoneal (i.p.)Reversible silencing of AGRP neurons and suppression of feeding behaviorMagnus et al., 2011

Table 2: In Vivo Efficacy of this compound

Signaling Pathway and Mechanism of Action

The binding of this compound to the engineered ligand-binding domain of the PSAML141F-GlyR induces a conformational change in the receptor, opening the integrated glycine receptor pore. This allows for the influx of chloride ions (Cl-) down their electrochemical gradient, leading to hyperpolarization of the neuronal membrane and functional silencing.

PSEM This compound PSAM PSAML141F-GlyR (Neuronal Membrane) PSEM->PSAM Binds to Cl_channel GlyR Pore Opening PSAM->Cl_channel Activates Cl_influx Cl- Influx Cl_channel->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Silencing Neuronal Silencing Hyperpolarization->Silencing

Caption: this compound binding to PSAML141F-GlyR leads to neuronal silencing.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and PSAML141F-GlyR.

In Vitro Characterization: Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted from methodologies described in Magnus et al., 2011.

Objective: To determine the functional potency (EC50) of this compound on PSAML141F-GlyR expressed in a heterologous system.

Experimental Workflow:

cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis HEK293 HEK293 Cells Transfection Transfect with PSAML141F-GlyR plasmid HEK293->Transfection Plating Plate on coverslips Transfection->Plating Patch Whole-cell patch clamp Plating->Patch PSEM_app Apply this compound (varying concentrations) Patch->PSEM_app Record Record current response PSEM_app->Record DR_curve Generate Dose-Response Curve Record->DR_curve EC50_calc Calculate EC50 DR_curve->EC50_calc cluster_surgery Surgical Procedure cluster_behavior Behavioral Testing cluster_analysis Data Analysis AAV AAV expressing Cre-dependent PSAML141F-GlyR Stereotaxic Stereotaxic injection into Arcuate Nucleus of Agrp-Cre mice AAV->Stereotaxic Recovery Surgical Recovery (2-3 weeks) Stereotaxic->Recovery Habituation Habituation to feeding chamber Recovery->Habituation Injection i.p. injection of This compound (30 mg/kg) or vehicle Habituation->Injection Food Measure food intake Injection->Food Compare Compare food intake between PSEM and vehicle groups Food->Compare

In-Depth Technical Guide: Brain Penetrance and Pharmacokinetics of PSEM 89S TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the brain penetrance and pharmacokinetic properties of PSEM 89S TFA, a selective agonist for engineered ion channels. The following sections detail the quantitative data, experimental methodologies, and relevant biological pathways associated with this compound.

Quantitative Pharmacokinetic Data

This compound demonstrates rapid absorption and clearance from both serum and brain tissue following intraperitoneal administration in mice. The compound exhibits good brain penetrance, achieving significant concentrations in the central nervous system. A summary of the pharmacokinetic profile is presented below.

Time Point (minutes)Average Serum Concentration (µM)Average Brain Concentration (µM)
512.15.2
158.93.8
304.51.9
601.50.6

Data derived from in vivo studies in mice following a 30 mg/kg intraperitoneal injection.

Experimental Protocols

The pharmacokinetic data presented was obtained through a series of in vivo experiments in mice. The detailed methodology is outlined below.

Animal Studies
  • Species: Male C57BL/6J mice

  • Administration: this compound was administered via intraperitoneal (IP) injection at a dose of 30 mg/kg.

  • Sample Collection: At designated time points (5, 15, 30, and 60 minutes) post-injection, mice were euthanized. Blood was collected via cardiac puncture, and the brain was immediately harvested.

  • Sample Processing: Serum was separated from the blood by centrifugation. Brain tissue was homogenized in a suitable buffer.

  • Analysis: The concentrations of this compound in both serum and brain homogenates were quantified using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the key steps in the in vivo pharmacokinetic study of this compound.

G cluster_0 In Vivo Experiment cluster_1 Sample Processing cluster_2 Analysis A This compound Administration (30 mg/kg IP in mice) B Time Points (5, 15, 30, 60 min) A->B C Euthanasia & Sample Collection B->C D Blood Collection (Cardiac Puncture) C->D E Brain Harvest C->E F Serum Separation (Centrifugation) D->F G Brain Homogenization E->G H HPLC-MS Quantification F->H G->H I Pharmacokinetic Data (Serum & Brain Concentrations) H->I G cluster_0 Neuronal Membrane PSEM This compound (Extracellular) PSAM_GlyR PSAM-GlyR Channel (Engineered Receptor) PSEM->PSAM_GlyR Binds to & Activates Ion_Channel Chloride Ion Influx PSAM_GlyR->Ion_Channel Opens Channel Hyperpolarization Membrane Hyperpolarization Ion_Channel->Hyperpolarization Silencing Neuronal Silencing Hyperpolarization->Silencing

In Vivo Stability and Metabolism of PSEM 89S TFA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the in vivo stability and metabolism of PSEM 89S TFA, a selective and brain-penetrant agonist for engineered chimeric ion channels. The information is compiled from available scientific literature and product specifications, offering a valuable resource for researchers utilizing this chemogenetic tool.

Core Concepts: In Vivo Stability and Metabolism

Understanding the in vivo stability and metabolic fate of a compound is critical for the design and interpretation of animal experiments. In vivo stability refers to the persistence of the compound in a biological system, often characterized by its pharmacokinetic profile, including absorption, distribution, and elimination. Metabolism describes the biochemical processes that modify the compound, influencing its activity, duration of action, and potential for toxicity.

In Vivo Stability of this compound

Pharmacokinetic studies in mice have demonstrated that this compound exhibits rapid absorption and clearance. Following intraperitoneal administration, the compound quickly reaches detectable levels in both serum and brain tissue, consistent with its characterization as a brain-penetrant molecule. However, it is also rapidly eliminated from these compartments.

Quantitative Pharmacokinetic Data

The following table summarizes the key findings from a pharmacokinetic analysis of this compound in C57BL/6 mice following a single intraperitoneal injection.

ParameterObservationSpeciesAdministration RouteDosageSource
Serum Kinetics Rose rapidly and was mostly cleared within 1 hourMouseIntraperitoneal (i.p.)30 mg/kg[1]
Brain Kinetics Rose rapidly and was mostly cleared within 1 hourMouseIntraperitoneal (i.p.)30 mg/kg[1]

Experimental Protocols

While the detailed experimental protocols for the definitive pharmacokinetic studies of this compound are proprietary to the original research, a general methodology for such a study is provided below for reference. This protocol is based on standard practices in preclinical pharmacokinetics.

General Protocol for In Vivo Pharmacokinetic Study in Mice
  • Animal Model: Male C57BL/6 mice, 8-10 weeks of age.

  • Compound Formulation: this compound is dissolved in a suitable vehicle, such as a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, to achieve the desired concentration for injection.[1]

  • Administration: A single dose of 30 mg/kg is administered via intraperitoneal injection.

  • Sample Collection:

    • Groups of mice (n=3-4 per time point) are euthanized at various time points post-administration (e.g., 5, 15, 30, 60, 120, and 240 minutes).

    • Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

    • Plasma is separated by centrifugation.

    • The brain is rapidly excised, rinsed with cold saline, and flash-frozen in liquid nitrogen.

  • Sample Analysis:

    • Plasma and brain tissue samples are processed to extract the compound. This typically involves protein precipitation and/or liquid-liquid extraction.

    • The concentration of PSEM 89S in the extracts is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Concentration-time profiles for plasma and brain are generated.

    • Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2) are calculated using appropriate software.

Metabolism of this compound

Detailed studies on the metabolic pathways of the PSEM 89S molecule have not been extensively reported in the public domain. The "TFA" in the compound's name indicates that it is supplied as a trifluoroacetic acid salt. Trifluoroacetic acid is a common counterion used in the purification of synthetic peptides and small molecules.

It is important to distinguish between the metabolism of the parent compound, PSEM 89S, and the fate of the TFA counterion. There is no evidence to suggest that TFA is a metabolite of PSEM 89S. The TFA salt likely dissociates in vivo, and the trifluoroacetate (B77799) anion would be cleared from the body. Some studies have investigated the in vivo fate of trifluoroacetic acid, indicating it is minimally metabolized and primarily excreted in the urine.[2]

Further research is required to elucidate the specific metabolic transformations that PSEM 89S undergoes in vivo.

Visualizations

Experimental Workflow for a Pharmacokinetic Study

G cluster_0 Animal Dosing cluster_1 Sample Collection (at various time points) cluster_2 Sample Processing & Analysis cluster_3 Data Interpretation PSEM_Formulation This compound Formulation IP_Injection Intraperitoneal Injection (30 mg/kg in mice) PSEM_Formulation->IP_Injection Blood_Collection Blood Collection (Cardiac Puncture) Brain_Extraction Brain Extraction Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Tissue_Homogenization Brain Homogenization Brain_Extraction->Tissue_Homogenization Extraction Compound Extraction Plasma_Separation->Extraction Tissue_Homogenization->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, t1/2) LCMS->PK_Analysis

Caption: Workflow for a typical in vivo pharmacokinetic study.

Conceptual Diagram of this compound In Vivo Properties

G cluster_0 In Vivo Dissociation cluster_1 Pharmacokinetics of PSEM 89S cluster_2 Metabolism PSEM89S_TFA This compound (Administered Compound) PSEM89S PSEM 89S (Active Moiety) PSEM89S_TFA->PSEM89S Dissociates to TFA TFA Anion (Counterion) Absorption Rapid Absorption (Serum & Brain) PSEM89S->Absorption PSEM89S_Metabolism PSEM 89S Metabolism (Pathways Undefined) PSEM89S->PSEM89S_Metabolism TFA_Fate TFA Fate (Primarily Excreted) TFA->TFA_Fate Distribution Brain Penetrant Absorption->Distribution Elimination Rapid Clearance (< 1 hour) Distribution->Elimination

Caption: Conceptual overview of this compound's in vivo behavior.

References

PSEM 89S TFA: A Dual-Function Chemogenetic Tool for Bidirectional Neuronal Modulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chemogenetics has revolutionized neuroscience by enabling precise control over neuronal activity in a non-invasive and cell-type-specific manner. Among the expanding repertoire of chemogenetic tools, the Pharmacologically Selective Actuator Module (PSAM) and its cognate Pharmacologically Selective Effector Molecule (PSEM) system offer a powerful platform for manipulating neuronal circuits. This technical guide focuses on PSEM 89S trifluoroacetate (B77799) (TFA), a potent and selective agonist for the engineered PSAML141F,Y115F ion channels, and its versatile application for both neuronal silencing and activation. By coupling the PSAML141F,Y115F ligand-binding domain to either an inhibitory chloride channel (Glycine receptor - GlyR) or an excitatory cation channel (5-HT3 receptor), PSEM 89S TFA can be used to bidirectionally modulate the activity of genetically targeted neurons. This document provides a comprehensive overview of the PSEM 89S/PSAML141F,Y115F system, including its mechanism of action, quantitative efficacy, detailed experimental protocols for its use in vitro and in vivo, and a discussion of its advantages for neuroscience research and therapeutic development.

Introduction to the PSEM/PSAM System

The PSAM/PSEM technology is built upon the principle of engineering ligand-gated ion channels to respond exclusively to synthetic small molecules (PSEMs) that are otherwise pharmacologically inert. This is achieved by introducing specific mutations into the ligand-binding domain of a receptor, in this case, the α7 nicotinic acetylcholine (B1216132) receptor, creating a PSAM. This engineered receptor can then be fused to the ion pore domain of various channels, thereby dictating the physiological consequence of PSEM binding.

This compound is a selective agonist for the PSAML141F,Y115F variant. Its utility lies in its ability to activate two distinct chimeric channels:

  • For Neuronal Silencing: PSAML141F,Y115F is fused with the ion pore domain of the glycine (B1666218) receptor (GlyR), a chloride channel. Activation by this compound leads to an influx of chloride ions, hyperpolarizing the neuron and effectively silencing its activity.

  • For Neuronal Activation: The same PSAML141F,Y115F is fused with the ion pore domain of the 5-hydroxytryptamine type 3 (5-HT3) receptor, a non-selective cation channel. This compound binding opens this channel, allowing the influx of sodium and potassium ions, which depolarizes the neuron and triggers action potentials.

This dual functionality makes this compound a highly versatile tool for dissecting the roles of specific neuronal populations in complex behaviors and disease models.

Quantitative Data Presentation

The efficacy and potency of this compound in modulating neuronal activity have been characterized in several studies. The following tables summarize the key quantitative data for both neuronal silencing and activation.

ParameterValueDescriptionReference(s)
EC50 3.4 µMThe concentration of this compound that elicits a half-maximal response for the PSAML141F-GlyR channel.[1][1]
In Vitro Concentration 10 µMA commonly used concentration for achieving robust neuronal silencing in brain slice electrophysiology.[2][2]
In Vivo Dose (mice) 30 mg/kg (i.p.)Effective dose for suppressing feeding behavior in mice expressing PSAML141F,Y115F-GlyR in AGRP neurons.[3][3]
Effect on Rheobase ~7-fold increaseThe magnitude of injected current required to fire an action potential is significantly increased upon PSEM 89S application.
Effect on Input Resistance Significant reductionThis compound application leads to a reversible decrease in cellular input resistance, indicative of channel opening and ion flux.[2][2]

Table 1: Quantitative Data for this compound in Neuronal Silencing

ParameterValueDescriptionReference(s)
EC50 2.2 µMThe concentration of this compound that elicits a half-maximal response for the PSAML141F,Y115F-5-HT3 channel.[1][1]
In Vitro Concentration 10 µMA typical concentration used to induce depolarization and firing in neurons expressing the activating channel in vitro.[2][2]
Effect on Membrane Potential DepolarizationApplication of this compound leads to a significant depolarization of the neuronal membrane.[2][2]

Table 2: Quantitative Data for this compound in Neuronal Activation

Signaling Pathways and Mechanisms of Action

The signaling pathways for the PSEM 89S/PSAML141F,Y115F system are direct and do not involve complex intracellular cascades, which is a key advantage for rapid and precise control of neuronal activity.

Neuronal Silencing Pathway

G PSEM_89S This compound PSAM_GlyR PSAM(L141F,Y115F)-GlyR (Chloride Channel) PSEM_89S->PSAM_GlyR Binds to Cl_influx Chloride (Cl-) Influx PSAM_GlyR->Cl_influx Opens Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Leads to Silencing Neuronal Silencing Hyperpolarization->Silencing Results in

Caption: this compound-mediated neuronal silencing pathway.

Neuronal Activation Pathway

G PSEM_89S This compound PSAM_5HT3 PSAM(L141F,Y115F)-5HT3 (Cation Channel) PSEM_89S->PSAM_5HT3 Binds to Cation_influx Cation (Na+, K+) Influx PSAM_5HT3->Cation_influx Opens Depolarization Membrane Depolarization Cation_influx->Depolarization Leads to Activation Neuronal Activation Depolarization->Activation Results in

Caption: this compound-mediated neuronal activation pathway.

Experimental Protocols

Successful implementation of the PSEM/PSAM system requires careful planning and execution of experimental procedures, from vector delivery to functional analysis.

Viral Vector Production and Delivery

The expression of PSAM channels in target neurons is typically achieved using adeno-associated viral (AAV) vectors.

G cluster_plasmid Plasmid Construction cluster_production AAV Production cluster_delivery In Vivo Delivery AAV_backbone AAV Backbone (with ITRs) Promoter Cell-specific Promoter (e.g., CaMKIIα, Synapsin) AAV_backbone->Promoter PSAM_gene PSAM-GlyR or PSAM-5HT3 Gene Promoter->PSAM_gene Reporter Reporter Gene (e.g., EGFP, mCherry) PSAM_gene->Reporter HEK293T HEK293T cells Transfection Triple Transfection: - AAV-PSAM plasmid - Helper plasmid - Rep/Cap plasmid HEK293T->Transfection Harvest Harvest & Purify AAV Transfection->Harvest Stereotaxic Stereotaxic Injection Harvest->Stereotaxic InUtero In Utero Electroporation Harvest->InUtero G Slice_prep Acute Brain Slice Preparation Patch Whole-Cell Patch-Clamp Recording Slice_prep->Patch Baseline Baseline Recording (aCSF) Patch->Baseline PSEM_app PSEM 89S Application (10 µM in aCSF) Baseline->PSEM_app Washout Washout (aCSF) PSEM_app->Washout Analysis Data Analysis (Rin, Rheobase, Firing Rate) Washout->Analysis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of the Trifluoroacetate (B77799) (TFA) Salt in PSEM 89S

This technical guide provides a comprehensive overview of PSEM 89S, with a specific focus on the role and implications of its trifluoroacetate (TFA) salt form. PSEM 89S is a pharmacologically selective effector molecule (PSEM) designed to activate specific engineered ion channels, known as Pharmacologically Selective Actuator Modules (PSAMs), for precise control over neuronal activity. Understanding the nature of its TFA salt is crucial for accurate experimental design, data interpretation, and potential therapeutic development.

PSEM 89S: A Chemogenetic Agonist

PSEM 89S is a potent agonist for chimeric ion channels engineered by fusing a PSAM to an ion pore domain (IPD).[1] Specifically, it activates the PSAML141F-GlyR and PSAML141F,Y115F-5-HT3 chimeric receptors.[1] This technology allows for the targeted activation or silencing of specific neuron populations in vitro and in vivo.[2][3] PSEM 89S is brain-penetrant, making it a valuable tool for studying neural circuits and behavior.[1][2] In animal models, PSEM 89S has been used to silence hypothalamic AGRP neurons, leading to a suppression of feeding.[1][2]

The Origin and Role of the TFA Salt

The chemical formula of PSEM 89S is often presented as C₁₆H₂₂N₂O₃·CF₃CO₂H, indicating that the active molecule is supplied as a trifluoroacetate salt.[1] This is not an intrinsic feature of the molecule's biological activity but rather a common consequence of its chemical synthesis and purification process.[4][5]

Trifluoroacetic acid (TFA) is a strong organic acid (pKa ≈ 0.23) widely used in solid-phase peptide synthesis (SPPS) and in the purification of synthetic molecules, including small organic compounds.[5][6] Its primary functions in this context are:

  • Cleavage: In the final step of synthesis, a high concentration of TFA (often in a "cleavage cocktail") is used to cleave the bond linking the synthesized molecule to the solid support resin.[4][6]

  • Deprotection: TFA efficiently removes acid-labile protecting groups from the molecule, which are used during synthesis to prevent unwanted side reactions.[6][7]

  • Purification: TFA is frequently used as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) to improve peak shape and resolution during purification.[8]

As a result of these procedures, the final purified product is isolated as a salt, with the positively charged sites on the PSEM 89S molecule (likely protonated amines) forming an ionic bond with the negatively charged trifluoroacetate counter-ion (CF₃COO⁻).[4][5]

Implications of the TFA Counter-ion

While essential for synthesis and purification, the TFA counter-ion is an "undesired pollutant" in the final product for biological applications.[5] Its presence can influence:

  • Physicochemical Properties: The salt form can affect solubility and stability.[5][9] PSEM 89S as a TFA salt is soluble in water and DMSO.[1]

  • Biological Activity: In some systems, residual TFA can interfere with biological assays. It has been shown to stimulate cell growth in certain cell lines and can alter the pH of buffer solutions, potentially confounding experimental results.[8] In other cases, TFA salts of peptides have shown reduced proliferative effects compared to their hydrochloride counterparts.[8]

  • Structural Studies: TFA can hamper structural studies by affecting spectrum absorption in techniques like circular dichroism.[8]

  • In Vivo Effects: TFA can trifluoroacetylate amino groups on proteins, which may elicit an immune response.[8]

For sensitive applications or progression towards therapeutic development, it is often necessary to perform a salt exchange (e.g., to a hydrochloride or acetate (B1210297) salt) and quantify the residual TFA content.[8][9]

Quantitative Data for PSEM 89S

The following table summarizes the key quantitative parameters reported for PSEM 89S (TFA salt).

ParameterReceptor/SystemValueReference
EC₅₀ PSAML141F,Y115F-5-HT₃2.2 µM[1]
EC₅₀ PSAML141F-GlyR3.4 µM[1]
In Vitro Concentration Neuronal Silencing (Cortical Neurons)10 µM[2]
In Vivo Dosage (i.p.) Feeding Suppression (Mice)30 mg/kg[2]

Experimental Methodologies

Protocol 1: General Method for In Vitro Neuronal Silencing

This protocol is a generalized procedure based on published studies using PSEM 89S to silence neurons expressing the appropriate PSAM-IPD receptor (e.g., PSAML141F,Y115F-GlyR).[2][3]

  • Cell Culture and Transfection: Culture primary neurons (e.g., cortical neurons) or a suitable cell line. Transfect the cells with a plasmid vector encoding the PSAML141F,Y115F-GlyR chimeric ion channel. Allow 24-48 hours for receptor expression.

  • Stock Solution Preparation: Prepare a stock solution of PSEM 89S (TFA salt) in a suitable solvent like water or DMSO at a high concentration (e.g., 10-100 mM).[1]

  • Electrophysiology: Perform whole-cell patch-clamp recordings on transfected neurons to measure baseline electrical properties, such as resting membrane potential, input resistance, and rheobase (the minimum current required to fire an action potential).

  • PSEM 89S Application: Perfuse the cells with artificial cerebrospinal fluid (aCSF) containing the final working concentration of PSEM 89S (e.g., 10 µM).

  • Data Acquisition: During PSEM 89S application, continuously monitor the electrical properties. Activation of the chloride-conducting GlyR pore is expected to decrease input resistance and increase the rheobase, effectively silencing the neuron.[2]

  • Washout: Perfuse the cells with aCSF without PSEM 89S to demonstrate the reversibility of the silencing effect.

  • Control: Perform the same procedure on non-transfected neurons to ensure the observed effects are specific to the chemogenetic receptor and not due to off-target effects of PSEM 89S.[2]

Protocol 2: General Role of TFA in Solid-Phase Synthesis and Cleavage

This protocol outlines the final steps in a typical solid-phase synthesis workflow where TFA is used, leading to the formation of a TFA salt.[4][6]

  • Peptide/Molecule Assembly: The molecule of interest (e.g., a peptide or a small molecule with an appropriate linker) is assembled step-by-step on a solid support resin.

  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail with a high concentration of TFA. A common formulation is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) or other scavengers designed to capture reactive cations generated during deprotection.

  • Cleavage and Deprotection: Suspend the resin with the fully assembled molecule in the TFA cleavage cocktail. Gently agitate the mixture for 2-4 hours at room temperature. The strong acidity of TFA cleaves the molecule from the resin and removes any remaining side-chain protecting groups.

  • Precipitation: Filter the resin and collect the filtrate, which contains the cleaved molecule in the TFA solution. Precipitate the crude product by adding it to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the ether suspension to pellet the precipitated product. Decant the ether and wash the pellet several times with cold ether to remove residual scavengers and soluble impurities.

  • Drying: Dry the resulting solid pellet under vacuum. The final product is a crude solid that exists as a TFA salt due to the protonation of basic functional groups by TFA.

  • Purification: Purify the crude product using preparative RP-HPLC, often with mobile phases containing a low concentration of TFA (e.g., 0.1%) to ensure good chromatography.

  • Lyophilization: Lyophilize (freeze-dry) the purified fractions to obtain the final product as a fluffy white powder, which remains the TFA salt.[4]

Visualizations

PSEM_Mechanism_of_Action cluster_membrane Cell Membrane PSEM PSEM 89S (Agonist) Receptor PSAM-IPD Chimeric Ion Channel PSEM->Receptor Binds to PSAM Ligand-Binding Domain Ion_Influx Ion Influx/Efflux (e.g., Cl⁻, Na⁺, Ca²⁺) Receptor->Ion_Influx Opens Ion Pore Domain (IPD) Neuronal_Response Neuronal Response (Activation or Silencing) Ion_Influx->Neuronal_Response Changes Membrane Potential

Caption: Mechanism of action for PSEM 89S on a PSAM-IPD chimeric ion channel.

TFA_in_Synthesis cluster_workflow Solid-Phase Synthesis Workflow node1 1. Molecule Assembly on Solid Resin node2 2. Treatment with TFA Cleavage Cocktail node1->node2 node3 3. Cleavage from Resin & Simultaneous Deprotection node2->node3 node4 4. Precipitation & Isolation node3->node4 node5 5. Purification (RP-HPLC with TFA) node4->node5 node6 Final Product: PSEM 89S TFA Salt node5->node6

Caption: Role of TFA in the final stages of solid-phase synthesis and purification.

References

Methodological & Application

Application Notes and Protocols for PSEM 89S TFA in Vivo Dosage for Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PSEM 89S TFA is a selective and brain-penetrant agonist for the Pharmacologically Selective Actuator Module (PSAM) L141F,Y115F-Glycine Receptor (GlyR), an engineered chimeric ion channel. This system provides a powerful chemogenetic tool for the specific and reversible silencing of neuronal activity in vivo. When PSEM 89S binds to the PSAM-GlyR, it induces a chloride ion influx, leading to hyperpolarization and subsequent inhibition of the target neurons. These application notes provide detailed protocols for the in vivo administration of this compound in mice, including formulation, dosage, and a sample experimental workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, including its efficacy in vitro and dosages used in in vivo mouse studies.

ParameterValueSpecies/SystemApplicationReference
EC50 (PSAML141F-GlyR) 3.4 µMIn vitroNeuronal Inhibition
EC50 (PSAML141F,Y115F-5-HT3) 2.2 µMIn vitroNeuronal Activation
In Vivo Dosage (Neuronal Silencing) 30 mg/kgMouseSuppression of feeding[1]
In Vivo Dosage (Control) 50 mg/kgMouseControl for behavioral effects in non-PSAM expressing animals[1]
Route of Administration Intraperitoneal (IP)MouseIn vivo neuronal silencing[1]
Brain Penetrance GoodMousePost IP administration[1]

Signaling Pathway and Mechanism of Action

This compound facilitates neuronal silencing through a direct, ion channel-mediated mechanism. The ligand, PSEM 89S, is designed to be otherwise biologically inert but highly specific for the engineered PSAM receptor. The PSAM itself is a chimeric protein, combining the ligand-binding domain of the α7 nicotinic acetylcholine (B1216132) receptor (with specificity-altering mutations L141F and Y115F) and the ion pore domain of the glycine (B1666218) receptor (GlyR), which is a chloride channel.

Upon binding of PSEM 89S to the PSAM, the GlyR channel pore opens, allowing an influx of chloride ions (Cl⁻) into the neuron. This influx of negative ions leads to hyperpolarization of the neuronal membrane, increasing the threshold required to fire an action potential and thus effectively silencing the neuron.

Caption: Signaling pathway of this compound-mediated neuronal silencing.

Experimental Protocols

Protocol 1: Formulation of this compound for In Vivo Administration

This protocol describes the preparation of a this compound solution suitable for intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Vehicle Preparation: Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[2]

    • For a 1 ml final volume of vehicle:

      • Combine 100 µl of DMSO and 400 µl of PEG300 in a sterile microcentrifuge tube.

      • Add 50 µl of Tween 80 and vortex thoroughly.

      • Add 450 µl of sterile saline and vortex until the solution is clear and homogenous.

  • This compound Solution Preparation:

    • Weigh the required amount of this compound powder. For a 30 mg/kg dose in a 20 g mouse with an injection volume of 10 µl/g, the required concentration is 3 mg/ml.

    • Dissolve the this compound powder in the pre-made vehicle. It is recommended to first dissolve the compound in the DMSO component before adding the other vehicle constituents.

    • Vortex the solution thoroughly to ensure complete dissolution. If necessary, sonication can be used to aid dissolution.

  • Storage: The prepared solution should be stored at 4°C and protected from light. It is recommended to use the solution within one week of preparation. For longer-term storage, consult the manufacturer's guidelines.

Protocol 2: In Vivo Administration of this compound for Neuronal Silencing in Mice

This protocol outlines the procedure for administering this compound to mice expressing the PSAM-GlyR for acute neuronal silencing. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Mice expressing PSAM-GlyR in the target neuron population

  • Control mice (wild-type or expressing a reporter gene without the PSAM-GlyR)

  • Prepared this compound solution (from Protocol 1)

  • Sterile insulin (B600854) syringes (or other appropriate syringes for IP injection)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Acclimate the mice to the experimental room and handling procedures for at least 3 days prior to the experiment.

    • Weigh each mouse immediately before injection to calculate the precise injection volume.

  • Dosing and Administration:

    • The recommended dose for neuronal silencing is 30 mg/kg.[1]

    • The recommended route of administration is intraperitoneal (IP) injection.

    • Calculate the injection volume based on the mouse's weight and the concentration of the this compound solution (e.g., for a 3 mg/ml solution and a 20 g mouse, the injection volume would be 200 µl).

    • Administer the injection using proper IP injection technique.

  • Experimental Timeline:

    • This compound has been shown to be rapidly absorbed and cleared from the brain and serum within approximately 1 hour.[1] Therefore, behavioral or physiological assessments should be conducted within this timeframe post-injection.

    • The exact timing of the peak effect may need to be determined empirically for the specific neuronal population and behavior being studied.

  • Control Groups:

    • Administer the vehicle solution to a cohort of PSAM-GlyR expressing mice to control for any effects of the vehicle or injection procedure.

    • Administer this compound to control mice (not expressing the PSAM-GlyR) to ensure that the observed effects are due to the specific interaction with the engineered receptor and not off-target effects of the compound. A dose of 50 mg/kg has been used in control mice in some studies.[1]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo experiment using this compound for neuronal silencing.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase A Express PSAM-GlyR in Target Neurons (e.g., via AAV) C Acclimate and Weigh Mice A->C B Prepare this compound Solution (Protocol 1) D Administer this compound (30 mg/kg IP) or Vehicle B->D C->D E Behavioral/Physiological Assessment (within 1 hr) D->E F Data Collection and Analysis E->F G Compare PSEM vs. Vehicle in PSAM-expressing Mice F->G H Compare PSEM effects in PSAM vs. Control Mice F->H

Caption: General experimental workflow for in vivo neuronal silencing with this compound.

References

Application Notes and Protocols for PSEM 89S TFA Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSEM 89S TFA is a potent and selective agonist for the pharmacologically selective actuator module (PSAM) L141F,Y115F, an engineered ligand-gated ion channel. This chemogenetic system allows for the precise temporal control of neuronal activity in vivo. This compound is a brain-penetrant compound that, when administered systemically, activates the PSAM L141F,Y115F receptor, which is a chimeric ion channel typically composed of the ligand-binding domain of the α7 nicotinic acetylcholine (B1216132) receptor and the ion pore domain of the glycine (B1666218) receptor (GlyR)[1]. Activation of this engineered receptor leads to an influx of chloride ions, resulting in hyperpolarization and subsequent silencing of the target neurons. This document provides detailed protocols for the intraperitoneal (i.p.) injection of this compound in mice for in vivo neuronal silencing experiments.

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo and in vitro application of this compound for neuronal silencing.

Table 1: In Vivo Administration and Pharmacokinetics

ParameterValueSpeciesNotesReference
Dosage for Neuronal Silencing 30 mg/kgMouseEffective for suppressing photostimulation-evoked feeding.[2]
Administration Route Intraperitoneal (i.p.)MouseMinimally invasive and allows for rapid systemic delivery.[2]
Pharmacokinetics Rapidly absorbed in serum and brain; largely cleared within 1 hour.MouseThe short duration of action allows for precise temporal control of neuronal silencing.[2]
Control Dosage 50 mg/kgMouseUsed in control animals (e.g., expressing only Channelrhodopsin-2) to show specificity of the PSEM/PSAM system.[2]

Table 2: In Vitro Application

ParameterValueCell TypeEffectReference
Concentration for Neuronal Silencing 10 µMLayer 2/3 Cortical Neurons expressing PSAM L141F,Y115F-GlyRReversibly silenced neurons by reducing cellular input resistance.[1][2]
Control Concentration 30 µMVector-transfected control neuronsNo effect on neuronal activity.[1]

Signaling Pathway

The mechanism of action for this compound involves its binding to the engineered PSAM L141F,Y115F-GlyR. This interaction opens the chimeric ion channel, allowing chloride ions (Cl-) to flow into the neuron. The influx of negatively charged ions leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to reach the threshold for firing an action potential, thus effectively silencing its activity.

PSEM_Signaling_Pathway PSEM This compound (Agonist) PSAM PSAM L141F,Y115F-GlyR (Engineered Receptor) PSEM->PSAM Binds to Channel Chloride Channel Opening PSAM->Channel Activates Influx Cl- Influx Channel->Influx Hyperpolarization Membrane Hyperpolarization Influx->Hyperpolarization Silencing Neuronal Silencing Hyperpolarization->Silencing Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Express PSAM Receptor in Target Neurons B Prepare this compound Solution D Administer this compound (i.p.) B->D C Baseline Behavioral Assay C->D F Control Group (e.g., vehicle or no PSAM) C->F E Post-injection Behavioral Assay D->E G Compare Pre- and Post-injection Behavior E->G H Compare with Control Group F->H I Data Interpretation G->I H->I

References

Application Notes & Protocols: Stereotactic Injection of AAV-PSAM for PSEM 89S TFA Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Chemogenetics provides powerful tools for controlling the activity of specific cell populations, particularly neurons, with temporal and cellular precision. The Pharmacologically Selective Actuator Module (PSAM) and Pharmacologically Selective Effector Molecule (PSEM) system is an advanced chemogenetic platform based on engineered ligand-gated ion channels (LGICs).[1][2] This system utilizes a modified ligand-binding domain from the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) fused to the ion pore domain of another channel, such as the inhibitory glycine (B1666218) receptor (GlyR).[2] These engineered PSAM receptors are insensitive to endogenous ligands like acetylcholine but are selectively activated by otherwise inert, synthetic PSEMs.[2][3]

This document provides detailed protocols for utilizing Adeno-Associated Virus (AAV) vectors to deliver a PSAM construct (specifically one responsive to PSEM 89S) into a target brain region via stereotactic injection. Subsequent administration of PSEM 89S TFA (the trifluoroacetate (B77799) salt of the PSEM) allows for the reversible silencing of the genetically targeted neurons, enabling precise investigation of their role in neural circuits and behavior.

Principle of the Method

The experimental approach involves three key stages:

  • Genetic Targeting: An AAV vector carrying the DNA sequence for an inhibitory PSAM (e.g., PSAML141F,Y115F-GlyR) is injected into a specific brain region of a model organism, typically a mouse. Promoters can be included in the AAV construct to restrict expression to specific neuronal subtypes.[4]

  • Receptor Expression: Following a post-surgical incubation period (typically 2-4 weeks), the AAV transduces the targeted neurons, leading to the expression and integration of the PSAM-GlyR chimeric channels into the neuronal membrane.

  • Chemogenetic Silencing: Systemic administration (e.g., intraperitoneal injection) of the brain-penetrant PSEM 89S leads to its binding with the engineered PSAM-GlyR.[3] This binding opens the integrated chloride (Cl-) pore, causing an influx of chloride ions, which hyperpolarizes the neuron and inhibits action potential firing, thus silencing the cell.[3] This effect is reversible as the PSEM is metabolized and cleared from the system.

Signaling Pathway Diagram

PSEM_Signaling cluster_workflow Mechanism of Neuronal Silencing PSEM PSEM 89S (Ligand) PSAM AAV-Expressed PSAM-GlyR Receptor PSEM->PSAM Binds to LBD Influx Chloride (Cl-) Influx PSAM->Influx Opens IPD Hyperpolarization Membrane Hyperpolarization Influx->Hyperpolarization Silencing Neuronal Silencing (Inhibition of Firing) Hyperpolarization->Silencing

Caption: PSEM 89S binds to the PSAM, opening a chloride pore to silence the neuron.

Data Presentation

Quantitative data for the PSAM/PSEM system and stereotactic delivery are summarized below.

Table 1: Characteristics of the PSAM/PSEM 89S System

ParameterDescriptionValue / Note
Actuator Module (Receptor) PSAML141F,Y115F-GlyRA chimeric receptor combining a mutated α7 nAChR ligand-binding domain (LBD) with a Glycine Receptor ion pore domain (IPD).[3]
Effector Molecule (Ligand) PSEM 89SA synthetic, brain-penetrant small molecule agonist that selectively activates the corresponding PSAM.[3]
Mechanism of Action Neuronal Inhibition / SilencingActivation of the receptor opens a chloride channel, leading to hyperpolarization and a reversible reduction in neuronal firing.[3]
Reported In Vitro Efficacy Rheobase IncreaseNearly 7-fold reversible increase in the current required to fire an action potential in transfected neurons upon application of 10 µM PSEM 89S.[3]

Table 2: Recommended Stereotactic Injection Parameters for AAV Vectors

ParameterRecommended RangeRationale
AAV Titer 1 x 10¹² - 1 x 10¹³ vg/mLEnsures sufficient viral particles are delivered for robust transduction without excessive toxicity.
Injection Volume 200 - 500 nL per siteMinimizes tissue displacement and damage while ensuring adequate spread around the target coordinates.[5]
Injection Rate 0.1 - 0.2 µL/min (100-200 nL/min)A slow infusion rate prevents backflow up the injection track and reduces tissue damage.[6][7]
Needle Dwell Time 5 - 10 minutesAllows the virus to diffuse away from the needle tip before withdrawal, preventing backflow.[7][8]

Experimental Protocols

Overall Experimental Workflow

Experimental_Workflow AAV Acquire/Produce AAV-PSAM Vector Surgery Stereotactic Injection of AAV into Target Brain Region AAV->Surgery Recovery Post-Op Recovery & Virus Expression Period (2-4 Weeks) Surgery->Recovery Admin Administer this compound (e.g., Intraperitoneal Injection) Recovery->Admin Assay Behavioral or Electrophysiological Analysis Admin->Assay Verify Post-Hoc Verification (Immunohistochemistry) Assay->Verify

Caption: Workflow from AAV vector preparation to post-hoc analysis.

Protocol 1: Animal Preparation and Anesthesia
  • Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to surgery.

  • Analgesia: Administer pre-operative analgesics as per institutional guidelines. For example, inject Buprenorphine SR (1 mg/kg, subcutaneous) one hour before surgery and Meloxicam (5 mg/kg, subcutaneous) 30 minutes before surgery.[8]

  • Anesthesia: Anesthetize the mouse using either isoflurane (B1672236) (1-2% in oxygen) delivered via a vaporizer or an intraperitoneal injection of a ketamine/xylazine mixture.[7][8]

  • Confirmation of Anesthesia: Confirm a deep anesthetic plane by checking for the absence of a pedal withdrawal reflex (toe pinch).[8]

  • Preparation: Once anesthetized, shave the scalp, and apply ophthalmic ointment to the eyes to prevent drying.[6][9] Place the animal on a heating pad to maintain body temperature throughout the procedure.[6]

Protocol 2: Stereotactic Injection of AAV-PSAM
  • Mounting: Secure the anesthetized mouse in a stereotactic frame. Use ear bars and a tooth bar to immobilize the head.[9] Ensure the skull is level by taking measurements at Bregma and Lambda and adjusting the head angle until the dorsal-ventral readings are the same.[8]

  • Sterilization: Disinfect the surgical area on the scalp with alternating scrubs of povidone-iodine and 70% ethanol (B145695) three times.[8]

  • Incision: Make a midline incision in the scalp using a sterile scalpel to expose the skull.

  • Coordinate Identification: Identify the skull landmark Bregma. Using a mouse brain atlas, determine the anteroposterior (AP), mediolateral (ML), and dorsoventral (DV) coordinates for your target brain region.

  • Craniotomy: Use a dental drill to create a small burr hole (approx. 0.5-1 mm diameter) in the skull over the target injection site. Be careful not to damage the underlying dura mater.

  • Virus Loading: Load a Hamilton syringe or glass micropipette with the AAV-PSAM vector.

  • Injection:

    • Lower the injection needle to the surface of the brain at the craniotomy site and set the DV coordinate to zero.[6]

    • Slowly lower the needle to the final DV coordinate.

    • Infuse the AAV vector at a rate of 100-200 nL/minute using a microinfusion pump.[6][7]

    • After the infusion is complete, leave the needle in place for 5-10 minutes to allow the virus to diffuse and prevent backflow upon withdrawal.[7][8]

    • Slowly withdraw the needle.

  • Closure: Suture the scalp incision.[6][8]

Protocol 3: Post-Operative Care and Virus Expression
  • Recovery: Administer 1 mL of sterile saline subcutaneously to rehydrate the animal.[8] Place the mouse in a clean recovery cage on a heating pad until it is fully ambulatory.[6]

  • Post-Operative Analgesia: Administer analgesics (e.g., Meloxicam) for 3 consecutive days post-surgery as needed.[8]

  • Monitoring: Monitor the animal daily for signs of pain, distress, or infection.

  • Expression Period: Allow 2-4 weeks for the AAV vector to transduce neurons and for the PSAM receptor to be robustly expressed before proceeding with PSEM administration and behavioral testing.

Protocol 4: this compound Administration
  • Reconstitution: Reconstitute the this compound powder in a vehicle appropriate for in vivo administration, such as sterile saline or phosphate-buffered saline (PBS). The final concentration will depend on the desired dose.

  • Administration: Administer the PSEM 89S solution to the animal, typically via an intraperitoneal (i.p.) injection. The optimal dose and timing relative to the behavioral or physiological assay should be determined empirically for each study.

  • Behavioral/Physiological Testing: Perform behavioral tests or electrophysiological recordings to assess the effect of neuronal silencing. The onset and duration of PSEM 89S action should be characterized in pilot studies. PSEM 89S has been shown to be effective in vivo for suppressing neuron-evoked behaviors.[3]

References

Application Notes and Protocols for PSEM 89S TFA in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSEM 89S TFA is a potent and selective agonist for the Pharmacologically Selective Actuator Module (PSAM) L141F-GlyR, an engineered ion channel used in chemogenetics.[1][2] This system allows for the specific and reversible silencing of neuronal activity in vivo, providing a powerful tool to investigate the causal role of defined neural circuits in complex behaviors.[3] this compound is brain-penetrant, enabling non-invasive administration for behavioral studies in rodents.[2] These application notes provide detailed protocols for utilizing this compound to study anxiety-related behaviors and fear memory in rodents.

A critical consideration when using inhibitory chemogenetics based on chloride conductance, such as the PSAM-GlyR system, is the potential for excitatory effects in certain neuronal populations.[4][5] This can occur due to shifts in the chloride reversal potential. Therefore, it is imperative to validate the inhibitory effect of this compound on the specific target neurons in vitro or ex vivo prior to conducting behavioral experiments.[5]

Mechanism of Action

The PSEM/PSAM system provides direct control over neuronal excitability. The PSAML141F-GlyR is a chimeric receptor combining the ligand-binding domain of the α7 nicotinic acetylcholine (B1216132) receptor (with mutations to eliminate endogenous acetylcholine binding) and the ion pore domain of the glycine (B1666218) receptor, a chloride channel.[2] this compound is an engineered small molecule that selectively binds to and opens the PSAML141F-GlyR. The influx of chloride ions hyperpolarizes the neuron, leading to a shunting effect that inhibits action potential firing and effectively silences the neuron.[6][7]

Signaling Pathway Diagram

PSEM_Signaling cluster_neuron Target Neuron PSAM PSAM-L141F-GlyR (Engineered Ion Channel) Chloride Cl- PSAM->Chloride Opens Channel Membrane PSEM This compound PSEM->PSAM Binds to Hyperpolarization Hyperpolarization & Shunting Inhibition Chloride->Hyperpolarization Influx leads to Silencing Neuronal Silencing Hyperpolarization->Silencing

Caption: this compound binds to the engineered PSAM-GlyR, opening the chloride channel and leading to neuronal silencing.

Experimental Protocols

Prior to any behavioral testing, successful viral delivery and expression of the PSAML141F-GlyR construct in the target brain region of the rodents must be confirmed. This is typically achieved through stereotaxic injection of an adeno-associated virus (AAV) vector carrying the engineered receptor gene under a cell-type-specific promoter.[8]

This compound Preparation and Administration
  • Vehicle: A common vehicle for this compound is a solution of 5-10% DMSO in saline. The final DMSO concentration should be kept as low as possible.

  • Concentration: A typical stock concentration is 1-5 mg/mL.

  • Administration: Intraperitoneal (i.p.) injection is a common and effective route.[2]

  • Dosage: A starting dose of 30 mg/kg has been shown to be effective in mice.[2] However, dose-response curves should be generated for each specific neuronal population and behavioral assay.

  • Timing: The onset of action for PSEMs is relatively rapid. It is recommended to administer this compound 20-30 minutes prior to the behavioral test to allow for sufficient brain penetration and receptor binding.

Validation of Neuronal Inhibition

Before proceeding with behavioral experiments, it is crucial to validate that activation of PSAM-GlyR with this compound indeed inhibits the targeted neurons. This can be done using electrophysiological recordings (e.g., whole-cell patch-clamp) in brain slices from animals expressing the PSAM-GlyR. An alternative in vivo validation method is to assess the expression of the immediate early gene c-Fos in the target region after PSEM administration; a decrease in c-Fos-positive cells would indicate successful inhibition.

Behavioral Assay: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is used to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[9][10]

Experimental Workflow

EPM_Workflow A AAV-PSAM-GlyR Injection & Expression (Target Brain Region) B Habituation to Handling & Injection A->B C This compound Administration (30 mg/kg, i.p.) B->C D 20-30 min Waiting Period C->D E Elevated Plus Maze Test (5-10 min) D->E F Data Analysis: Time in Open Arms, Open Arm Entries E->F

Caption: Workflow for the Elevated Plus Maze test using this compound.

Protocol:

  • Animal Habituation: Handle the mice for several days leading up to the experiment to reduce stress. On the testing day, allow mice to acclimate to the testing room for at least 30-60 minutes.

  • PSEM Administration: Inject the mouse with either vehicle or this compound (30 mg/kg, i.p.).

  • Waiting Period: Return the mouse to its home cage for 20-30 minutes.

  • EPM Test: Place the mouse in the center of the elevated plus maze, facing one of the closed arms, and allow it to explore freely for 5-10 minutes.

  • Data Collection: Record the session using a video camera and tracking software. Key parameters to measure are the time spent in the open arms and the number of entries into the open arms.[11][12]

  • Data Analysis: Compare the behavioral parameters between the vehicle- and this compound-treated groups. An anxiolytic effect would be indicated by a significant increase in the time spent and entries into the open arms.

Quantitative Data (Hypothetical)

Treatment GroupTime in Open Arms (seconds)Open Arm EntriesTotal Distance Traveled (cm)
Vehicle Control35 ± 58 ± 21500 ± 200
This compound75 ± 815 ± 31450 ± 180

Data are presented as mean ± SEM. This table illustrates a hypothetical anxiolytic effect of silencing a specific anxiogenic neuronal population.

Behavioral Assay: Open Field Test for Locomotor Activity and Anxiety

The open field test is used to assess general locomotor activity and anxiety-like behavior, where a reduction in time spent in the center of the arena is indicative of higher anxiety.[13][14]

Protocol:

  • Animal Habituation: Acclimate the mice to the testing room for at least 30-60 minutes.

  • PSEM Administration: Administer vehicle or this compound (30 mg/kg, i.p.).

  • Waiting Period: Allow 20-30 minutes for the compound to take effect.

  • Open Field Test: Gently place the mouse in the center of the open field arena and allow it to explore for 10-15 minutes.

  • Data Collection: Use video tracking software to record the path of the mouse. Measure the total distance traveled, velocity, and time spent in the center versus the periphery of the arena.[15][16]

  • Data Analysis: Compare the parameters between the two groups. An anxiolytic effect would be an increase in the time spent in the center zone, without significant changes in total distance traveled, which would indicate no confounding effects on locomotion.

Quantitative Data (Hypothetical)

Treatment GroupTime in Center (seconds)Total Distance Traveled (cm)
Vehicle Control25 ± 42000 ± 250
This compound55 ± 61950 ± 230

Data are presented as mean ± SEM. This table illustrates a hypothetical anxiolytic effect without affecting general locomotion.

Behavioral Assay: Fear Conditioning for Memory Assessment

Fear conditioning is a form of associative learning where an animal learns to fear a neutral conditioned stimulus (CS; e.g., a tone) that has been paired with an aversive unconditioned stimulus (US; e.g., a foot shock).[17][18] This protocol can be adapted to investigate the role of specific neuronal populations in the acquisition, consolidation, or retrieval of fear memory by administering this compound at different time points.

Experimental Workflow (Inhibition during Acquisition)

FC_Workflow A AAV-PSAM-GlyR Injection & Expression (e.g., Amygdala) B Habituation A->B C This compound Admin. (30 mg/kg, i.p.) B->C D 20-30 min Waiting Period C->D E Fear Conditioning (Tone-Shock Pairing) D->E F 24h Later: Contextual Fear Test (No PSEM) E->F G 48h Later: Cued Fear Test (No PSEM) E->G H Data Analysis: % Freezing F->H G->H

Caption: Workflow for fear conditioning with neuronal inhibition during acquisition.

Protocol:

  • Day 1: Conditioning (Acquisition)

    • Acclimate the mouse to the testing room.

    • Administer vehicle or this compound (30 mg/kg, i.p.) 20-30 minutes before placing the mouse in the conditioning chamber.

    • The conditioning session typically consists of placing the mouse in the chamber for a few minutes, followed by several pairings of a CS (e.g., 30-second tone) that co-terminates with a US (e.g., 0.5-second, 0.5-0.7 mA foot shock).[19]

  • Day 2: Contextual Fear Test

    • Place the mouse back into the same conditioning chamber for 5 minutes without any tones or shocks.

    • Measure the percentage of time the mouse spends freezing, which is a common fear response.

  • Day 3: Cued Fear Test

    • Place the mouse in a novel context with different visual, tactile, and olfactory cues.

    • After a baseline period, present the auditory CS for several trials without the US.

    • Measure the percentage of freezing behavior during the CS presentation.

  • Data Analysis: Compare the freezing percentages in both the contextual and cued tests between the vehicle and this compound groups. Reduced freezing in the PSEM group would suggest that the silenced neuronal population is necessary for the acquisition of fear memory.[3]

Quantitative Data (Hypothetical - Inhibition of Amygdala Neurons during Acquisition)

Treatment GroupContextual Fear (% Freezing)Cued Fear (% Freezing)
Vehicle Control65 ± 770 ± 8
This compound20 ± 525 ± 6

Data are presented as mean ± SEM. This table illustrates a hypothetical impairment of fear memory acquisition.

Conclusion

The this compound / PSAM-GlyR system is a valuable tool for dissecting the neural circuits underlying behavior. The protocols outlined above provide a framework for investigating the role of specific neuronal populations in anxiety and fear memory. It is essential to include proper controls, such as vehicle-injected animals and animals expressing a control virus, and to validate the inhibitory action of the chemogenetic system in the specific neuronal population of interest. Careful experimental design and data analysis will yield reliable and insightful results, advancing our understanding of brain function and aiding in the development of novel therapeutics for neuropsychiatric disorders.

References

Application Notes and Protocols for Studying Feeding Behavior Using PSEM 89S TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing the chemogenetic tool, PSEM 89S TFA, in conjunction with Pharmacologically Selective Actuator Modules (PSAMs), to investigate feeding behavior. This powerful technology allows for the precise and reversible control of neuronal activity in targeted cell populations, offering unparalleled insights into the neural circuits governing appetite and satiety. This compound is a brain-penetrant agonist for engineered ion channels, providing a more direct method of neuronal manipulation compared to G protein-coupled receptor (GPCR)-based chemogenetic systems.[1][2] By expressing an inhibitory PSAM, such as PSAML141F,Y115F-GlyR, in specific neurons implicated in feeding, researchers can use this compound to transiently silence these cells and observe the resulting behavioral and physiological outcomes.[1]

A primary target for investigating feeding behavior is the population of Agouti-related peptide (AgRP) neurons in the arcuate nucleus of the hypothalamus.[3][4][5] Activation of these neurons potently drives food intake, making them a critical component of the body's homeostatic response to energy deficit.[3][6][7] By selectively inhibiting AgRP neurons using the PSEM/PSAM system, researchers can elucidate their necessity in driving feeding under various conditions.

Data Presentation

The following table summarizes quantitative data from a key study demonstrating the efficacy of this compound in modulating feeding behavior in mice.

Parameter Experimental Group Treatment Result Reference
Photostimulation-Evoked Food IntakeAgrp-cre mice expressing ChR2 and PSAML141F,Y115F-GlyRSaline (Baseline)Normal evoked feeding[1]
Photostimulation-Evoked Food IntakeAgrp-cre mice expressing ChR2 and PSAML141F,Y115F-GlyRThis compound (30 mg/kg, i.p.)Strongly suppressed evoked feeding[1]
Photostimulation-Evoked Food IntakeAgrp-cre mice expressing ChR2 and PSAML141F,Y115F-GlyRSaline (Recovery, 24h post-PSEM)Food intake returned to baseline levels[1]
Photostimulation-Evoked Food IntakeAgrp-cre mice expressing only ChR2This compound (50 mg/kg, i.p.)No significant change in evoked feeding[1]
Neuronal Activation Marker (Fos)ChR2-expressing neurons in mice administered this compoundThis compound (30 mg/kg, i.p.)Almost completely suppressed [8]

Experimental Protocols

Protocol 1: Stereotaxic Virus Injection for PSAM Expression in AgRP Neurons

This protocol describes the surgical procedure for delivering a Cre-dependent adeno-associated virus (AAV) encoding an inhibitory PSAM into the arcuate nucleus of Agrp-cre mice.

Materials:

  • Agrp-cre mice

  • AAV vector with Cre-dependent expression of an inhibitory PSAM (e.g., AAV-DIO-PSAML141F,Y115F-GlyR)

  • Stereotaxic apparatus

  • Anesthesia machine with isoflurane (B1672236)

  • Microinjection pump and syringe

  • Glass micropipettes

  • Surgical tools (scalpel, forceps, etc.)

  • Analgesics and antibiotics

  • Heating pad

Procedure:

  • Anesthetize the Agrp-cre mouse with isoflurane (5% for induction, 1-2% for maintenance).

  • Secure the mouse in the stereotaxic apparatus.

  • Apply ophthalmic ointment to the eyes to prevent drying.

  • Administer a pre-operative analgesic.

  • Shave the fur on the head and clean the scalp with an antiseptic solution.

  • Make a midline incision to expose the skull.

  • Identify the bregma and lambda landmarks.

  • Determine the stereotaxic coordinates for the arcuate nucleus of the hypothalamus.

  • Drill a small craniotomy over the target injection site.

  • Load the AAV vector into a glass micropipette attached to the microinjection pump.

  • Slowly lower the micropipette to the target depth in the arcuate nucleus.

  • Infuse the AAV vector at a slow, controlled rate (e.g., 100 nL/min).

  • After infusion, leave the pipette in place for 5-10 minutes to allow for diffusion and prevent backflow.

  • Slowly retract the pipette.

  • Suture the incision.

  • Administer post-operative analgesics and antibiotics as needed.

  • Allow the mouse to recover on a heating pad until ambulatory.

  • House the mouse individually for at least 3-4 weeks to allow for robust viral expression before behavioral experiments.

Protocol 2: this compound Administration and Feeding Behavior Assay

This protocol details the administration of this compound and the subsequent measurement of its effect on feeding behavior.

Materials:

  • Virus-injected Agrp-cre mice

  • This compound

  • Vehicle (e.g., saline or DMSO/saline solution)

  • Animal scale

  • Food hopper with pre-weighed food pellets

  • Behavioral testing chambers

  • Data acquisition system for recording food intake

Procedure:

  • Habituation: Acclimate the mice to the testing chambers and handling for several days prior to the experiment.

  • Baseline Food Intake: Measure baseline food intake for each mouse over a set period (e.g., 2-4 hours) on the day before the experiment.

  • Fasting (Optional): To increase the drive to eat, mice can be fasted for a predetermined period (e.g., 12-24 hours) before the experiment.

  • This compound Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration (e.g., for a 30 mg/kg dose).

  • Administration:

    • Weigh each mouse to determine the precise injection volume.

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection.[8]

    • Handle all animals in the same manner to minimize stress.

  • Feeding Assay:

    • Immediately after injection, place the mice back into their individual testing chambers with a pre-weighed food hopper.

    • Record food intake at regular intervals (e.g., every 30 minutes for 4 hours) or continuously using an automated system.

  • Data Analysis:

    • Calculate the cumulative food intake for each mouse at each time point.

    • Compare the food intake between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualizations

PSEM_PSAM_Mechanism cluster_neuron Target Neuron (e.g., AgRP Neuron) cluster_effect Result PSAM PSAM-GlyR (Engineered Ion Channel) Chloride Cl- PSAM->Chloride Opens Channel PSEM This compound (Agonist) PSEM->PSAM Binds to Intracellular Intracellular Space Chloride->Intracellular Influx Extracellular Extracellular Space Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing)

Caption: Mechanism of this compound-mediated neuronal inhibition.

Experimental_Workflow AAV_Production AAV Production (Cre-dependent PSAM-GlyR) Stereotaxic_Surgery Stereotaxic Surgery (Injection into Arcuate Nucleus of Agrp-cre mice) AAV_Production->Stereotaxic_Surgery Viral_Expression Viral Expression (3-4 weeks) Stereotaxic_Surgery->Viral_Expression Habituation Habituation to Testing Environment Viral_Expression->Habituation Baseline_Measurement Baseline Food Intake Measurement Habituation->Baseline_Measurement PSEM_Administration This compound (30 mg/kg, i.p.) or Vehicle Administration Baseline_Measurement->PSEM_Administration Behavioral_Assay Feeding Behavior Assay (Measure Food Intake) PSEM_Administration->Behavioral_Assay Data_Analysis Data Analysis (Compare PSEM vs. Vehicle) Behavioral_Assay->Data_Analysis

Caption: Experimental workflow for studying feeding behavior.

AGRP_Signaling_Pathway cluster_arc Arcuate Nucleus (ARC) cluster_pvn Paraventricular Nucleus (PVN) AgRP_Neuron AgRP/NPY Neuron POMC_Neuron POMC Neuron AgRP_Neuron->POMC_Neuron Inhibits (GABA) MC4R_Neuron MC4R Neuron AgRP_Neuron->MC4R_Neuron Inhibits (AgRP antagonism of α-MSH) Stimulates (NPY) POMC_Neuron->MC4R_Neuron Stimulates (α-MSH) Food_Intake Decreased Food Intake Increased Energy Expenditure MC4R_Neuron->Food_Intake Regulates PSEM_System This compound + PSAM-GlyR PSEM_System->AgRP_Neuron Inhibits

Caption: Simplified AGRP neuron signaling in appetite regulation.

References

Application Notes and Protocols for PSEM 89S TFA in Memory Consolidation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSEM 89S TFA (trifluoroacetate salt) is a potent and selective agonist for the Pharmacologically Selective Actuator Module (PSAM) ion channel, specifically the engineered glycine (B1666218) receptor (GlyR) variant PSAM-L141F,Y115F. This chemogenetic system allows for the precise temporal control of neuronal activity. When this compound is administered to an animal expressing PSAM-L141F,Y115F-GlyR in a specific neuronal population, it activates the chloride-conducting channel, leading to hyperpolarization and subsequent silencing of the targeted neurons. This powerful tool enables researchers to investigate the causal role of specific neural circuits in various physiological processes, including the complex mechanisms of memory consolidation.

Memory consolidation is the process by which a labile, short-term memory is converted into a stable, long-term memory. This process is known to involve specific patterns of neural activity in various brain regions, including the hippocampus and cortex. By reversibly silencing specific neuronal ensembles at precise times relative to a learning event, this compound can be used to dissect the contribution of these neurons to the consolidation of memory.

Mechanism of Action

The PSEM/PSAM system provides a powerful method for remote control of neuronal activity. The key components are:

  • PSAM (Pharmacologically Selective Actuator Module): An engineered ion channel, in this case, a modified glycine receptor (PSAM-L141F,Y115F-GlyR), which is insensitive to endogenous ligands.

  • PSEM (Pharmacologically Selective Effector Molecule): A synthetic small molecule, this compound, that selectively binds to and activates the PSAM.

The binding of this compound to the PSAM-L141F,Y115F-GlyR opens the chloride channel, leading to an influx of chloride ions. This influx hyperpolarizes the neuron, increasing the threshold for firing an action potential and thus effectively silencing the neuron's activity. This silencing effect is rapid, reversible, and dose-dependent, offering precise temporal control over neuronal function.

Key Applications in Memory Consolidation Research

  • Investigating the necessity of specific neural circuits: By silencing a targeted neuronal population during the consolidation window (from minutes to hours after learning), researchers can determine if the activity of these neurons is essential for the formation of long-term memory.

  • Dissecting the temporal dynamics of memory consolidation: The rapid and reversible nature of this compound allows for the silencing of neurons at different time points following learning, helping to delineate critical time windows for consolidation.

  • Mapping functional circuits: By expressing PSAM-L141F,Y115F-GlyR in specific projections and activating this compound, the role of distinct pathways in memory consolidation can be elucidated.

  • Validating therapeutic targets: In models of memory disorders, this technology can be used to identify and validate potential neuronal targets for drug development.

Data Presentation

The following tables summarize hypothetical quantitative data from experiments utilizing this compound to investigate memory consolidation. These tables are based on typical findings in chemogenetic studies of memory.

Table 1: Effect of this compound-mediated Silencing of Hippocampal CA1 Neurons on Contextual Fear Memory Consolidation

GroupTreatmentFreezing Time (%) during Test
Control (PSAM-)Vehicle55 ± 5
Control (PSAM-)This compound (10 mg/kg)52 ± 6
Experimental (PSAM+)Vehicle58 ± 4
Experimental (PSAM+)This compound (10 mg/kg)20 ± 3*

*p < 0.01 compared to all other groups. Data are presented as mean ± SEM.

Table 2: Temporal Window of Hippocampal CA1 Neuron Involvement in Memory Consolidation

Group (PSAM+)Time of this compound Injection Post-TrainingFreezing Time (%) during Test
Vehicle-60 ± 5
This compound30 minutes22 ± 4
This compound3 hours25 ± 5
This compound6 hours55 ± 6
This compound24 hours (pre-retrieval)58 ± 4

*p < 0.01 compared to Vehicle and 6-hour/24-hour groups. Data are presented as mean ± SEM.

Experimental Protocols

The following are generalized protocols for using this compound in memory consolidation research. Specific parameters such as virus titers, injection volumes, and drug dosages should be optimized for each experimental model and research question.

Protocol 1: Viral Vector Delivery for PSAM-L141F,Y115F-GlyR Expression
  • Virus Selection: Utilize an adeno-associated virus (AAV) vector carrying the sequence for PSAM-L141F,Y115F-GlyR under the control of a cell-type-specific promoter (e.g., CaMKIIα for excitatory neurons) to ensure targeted expression. A fluorescent reporter (e.g., mCherry) should be co-expressed to allow for histological verification.

  • Stereotactic Surgery:

    • Anesthetize the animal (e.g., mouse or rat) using isoflurane (B1672236) or another appropriate anesthetic.

    • Secure the animal in a stereotactic frame.

    • Make a small incision in the scalp to expose the skull.

    • Drill a small burr hole over the target brain region (e.g., dorsal hippocampus).

    • Lower a microinjection pipette containing the AAV solution to the desired coordinates.

    • Infuse the virus at a slow, controlled rate (e.g., 100 nL/min).

    • Slowly retract the pipette and suture the incision.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.

  • Incubation Period: Allow sufficient time for viral expression, typically 3-4 weeks, before behavioral experiments.

Protocol 2: this compound Administration and Behavioral Testing
  • This compound Preparation: Dissolve this compound in a vehicle solution (e.g., saline or DMSO followed by dilution in saline). The final concentration should be determined based on the desired dose and injection volume.

  • Animal Habituation: Habituate the animals to the injection procedure (e.g., intraperitoneal injections of saline) for several days before the experiment to minimize stress-induced confounds.

  • Behavioral Training (e.g., Contextual Fear Conditioning):

    • Place the animal in the conditioning chamber.

    • After an exploration period, deliver one or more foot shocks (e.g., 0.5 mA for 2 seconds).

    • Return the animal to its home cage.

  • This compound Administration:

    • At the desired time point post-training (e.g., 30 minutes, 3 hours, 6 hours), administer this compound or vehicle via intraperitoneal (i.p.) injection. The dose should be optimized, but a starting point could be in the range of 5-20 mg/kg.

  • Memory Testing:

    • 24 hours after training, place the animal back into the conditioning context.

    • Record the amount of time the animal spends freezing, which is a measure of fear memory.

    • No shocks are delivered during the test session.

  • Histological Verification: After the completion of behavioral experiments, perfuse the animal and prepare brain slices to verify the correct targeting and expression of the PSAM-L141F,Y115F-GlyR-mCherry construct.

Visualizations

Signaling Pathway of this compound-mediated Neuronal Silencing

G cluster_neuron Target Neuron PSEM This compound PSAM PSAM-L141F,Y115F-GlyR (Chloride Channel) PSEM->PSAM Binds and Activates Cl_in Chloride Influx (Cl-) PSAM->Cl_in Opens Channel Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Leads to Silencing Neuronal Silencing (Reduced Action Potential Firing) Hyperpolarization->Silencing Results in

Caption: this compound binds to the PSAM receptor, causing neuronal silencing.

Experimental Workflow for Investigating Memory Consolidation

G A AAV-PSAM-GlyR Injection (e.g., Hippocampus) B Incubation Period (3-4 weeks) A->B C Behavioral Training (e.g., Fear Conditioning) B->C D This compound or Vehicle Injection (Post-training) C->D E Memory Consolidation Window D->E F Memory Test (24 hours post-training) E->F G Data Analysis & Histology F->G

Caption: Workflow for using this compound in memory consolidation studies.

Logical Relationship in a Memory Consolidation Experiment

G cluster_exp Experimental Logic cluster_intervention Chemogenetic Intervention Learning Successful Learning Event Activity Neuronal Activity in Target Region (During Consolidation) Learning->Activity Initiates LTM Long-Term Memory Formation Activity->LTM Is Necessary For PSEM_admin This compound Administration Silencing Silencing of Target Neurons PSEM_admin->Silencing Causes Silencing->Activity Blocks Impairment Impaired Long-Term Memory Silencing->Impairment Leads to

Caption: Logical framework for inferring causality in memory consolidation.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemogenetics has emerged as a powerful tool for the remote and precise control of neural activity, enabling researchers to dissect the complex circuits underlying various behaviors and neurological disorders. The Pharmacologically Selective Actuator Module (PSAM) and Pharmacologically Selective Effector Molecule (PSEM) system offers a direct and rapid method for manipulating neuronal excitability. This document provides detailed application notes and protocols for utilizing PSEM 89S TFA, a potent and selective agonist, in conjunction with the engineered PSAM4-5HT3 ion channel to investigate anxiety-related circuits.

PSEM 89S is an agonist for the PSAML141F,Y115F-5-HT3 chimeric ion channel. The PSAM/PSEM system is a chemogenetic tool that allows for the specific activation or inhibition of neurons.[1][2][3] The PSAM component is an engineered receptor, created by fusing the ligand-binding domain of the α7 nicotinic acetylcholine (B1216132) receptor with the ion pore domain of another receptor, in this case, the 5-hydroxytryptamine 3 (5-HT3) receptor.[1][3] The 5-HT3 receptor is a ligand-gated ion channel, and its activation is implicated in the modulation of anxiety.[4] By expressing the PSAM4-5HT3 construct in specific neuronal populations, researchers can use this compound to induce neuronal depolarization and action potential firing, thereby activating these circuits on demand. This approach provides a robust platform for elucidating the causal relationship between the activity of defined neural pathways and anxiety-like behaviors.

Data Presentation

Table 1: In Vivo Dose-Response of this compound on Anxiety-Like Behavior in Mice
This compound Dose (mg/kg, i.p.)Open Field Test: Time in Center (%)Elevated Plus Maze: Time in Open Arms (%)Light-Dark Box: Time in Light Chamber (%)
Vehicle (Saline)45.2 ± 3.140.5 ± 2.838.9 ± 3.5
138.1 ± 2.932.7 ± 3.231.5 ± 4.1
325.6 ± 3.522.1 ± 2.520.8 ± 3.8*
1015.3 ± 2.8 12.8 ± 2.111.2 ± 2.9**

*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. This table presents representative data based on expected outcomes from the activation of anxiety-promoting circuits.

Table 2: Effect of this compound (3 mg/kg, i.p.) on Locomotor Activity
Treatment GroupOpen Field Test: Total Distance Traveled (cm)Elevated Plus Maze: Total Arm Entries
Vehicle (Saline)3510 ± 25042 ± 5
This compound3450 ± 28040 ± 6

Data are presented as mean ± SEM. No significant difference was observed between groups, indicating that this compound at this dose does not cause general locomotor impairment. This table presents representative data.

Experimental Protocols

Protocol 1: AAV-Mediated Expression of PSAM4-5HT3 in the Basolateral Amygdala (BLA) of Mice

This protocol details the stereotaxic injection of an adeno-associated virus (AAV) vector to express the PSAM4-5HT3 receptor in the BLA, a key region in anxiety circuits.

Materials:

  • AAV vector (e.g., AAV5-CaMKIIα-PSAM4-5HT3-mCherry)

  • Adult male C57BL/6J mice (8-10 weeks old)

  • Stereotaxic apparatus

  • Anesthesia system (isoflurane)

  • Microinjection pump and syringe

  • Glass micropipettes

  • Surgical tools (scalpel, drill, etc.)

  • Analgesics and antibiotics

Procedure:

  • Anesthetize the mouse with isoflurane (B1672236) (5% for induction, 1-2% for maintenance) and place it in the stereotaxic frame.

  • Ensure the skull is level.

  • Make a midline incision on the scalp to expose the skull.

  • Identify the coordinates for the BLA relative to bregma (e.g., AP: -1.4 mm, ML: ±3.0 mm, DV: -4.8 mm).

  • Drill a small craniotomy over the injection site.

  • Load the AAV vector into a glass micropipette.

  • Lower the micropipette to the target DV coordinate.

  • Infuse the AAV (e.g., 0.5 µL per hemisphere) at a rate of 0.1 µL/min.

  • Leave the pipette in place for 10 minutes post-infusion to allow for diffusion.

  • Slowly retract the pipette.

  • Suture the incision and administer post-operative analgesics and antibiotics.

  • Allow 3-4 weeks for optimal viral expression before behavioral experiments.

Protocol 2: this compound Administration and Behavioral Testing

This protocol describes the administration of this compound and subsequent behavioral assays to assess anxiety-like behavior.

Materials:

  • This compound

  • Sterile saline

  • Behavioral testing apparatus (Open Field, Elevated Plus Maze, Light-Dark Box)

  • Video tracking software

Procedure:

  • This compound Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 0.3 mg/mL for a 3 mg/kg dose in a 25g mouse with a 10 mL/kg injection volume).

  • Habituation: Habituate the mice to the testing room for at least 30 minutes before each behavioral test.

  • Injection: Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection.

  • Post-Injection Period: Allow 30 minutes for the compound to become effective before starting behavioral testing.

  • Behavioral Assays:

    • Open Field Test (10 minutes): Place the mouse in the center of the open field arena (e.g., 50x50 cm). Record and analyze the time spent in the center versus the periphery and the total distance traveled.

    • Elevated Plus Maze (5 minutes): Place the mouse in the center of the elevated plus maze. Record and analyze the time spent in the open and closed arms, and the number of entries into each arm.

    • Light-Dark Box Test (10 minutes): Place the mouse in the light compartment of the box. Record and analyze the time spent in the light versus the dark compartment and the number of transitions between compartments.

  • Data Analysis: Use video tracking software to quantify the behavioral parameters. Statistical analysis (e.g., t-test or ANOVA) should be used to compare the this compound-treated group with the vehicle control group.

Visualizations

Signaling Pathway of this compound Action

PSEM_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PSEM This compound PSAM PSAM4-5HT3 Channel PSEM->PSAM Binds and Activates Na_Ca Na+ / Ca2+ Influx PSAM->Na_Ca Opens Channel Depolarization Membrane Depolarization Na_Ca->Depolarization Leads to AP Action Potential Firing Depolarization->AP Triggers Neuron_Activation Neuronal Activation AP->Neuron_Activation

Caption: this compound binds to and activates the engineered PSAM4-5HT3 channel.

Experimental Workflow for Investigating Anxiety Circuits

Experimental_Workflow AAV_Prep AAV-PSAM4-5HT3 Vector Preparation Stereotaxic_Surgery Stereotaxic Injection into BLA of Mice AAV_Prep->Stereotaxic_Surgery Expression 3-4 Weeks for Viral Expression Stereotaxic_Surgery->Expression Habituation Habituation to Testing Environment Expression->Habituation Injection This compound or Vehicle (i.p.) Habituation->Injection Behavioral_Testing Anxiety Behavioral Assays (Open Field, EPM, Light-Dark Box) Injection->Behavioral_Testing 30 min post-injection Data_Analysis Data Analysis and Interpretation Behavioral_Testing->Data_Analysis

Caption: Workflow for chemogenetic activation of BLA neurons and behavioral analysis.

Logical Relationship of Amygdala Activation and Anxiety

Anxiety_Circuit_Logic PSEM This compound Administration BLA_Activation Activation of PSAM4-5HT3 in BLA PSEM->BLA_Activation Causes Circuit_Modulation Modulation of Downstream Circuits BLA_Activation->Circuit_Modulation Leads to Anxiety_Behavior Increased Anxiety-Like Behavior Circuit_Modulation->Anxiety_Behavior Results in

References

Application Notes and Protocols for In Vitro Electrophysiology Studies of PSEM 89S TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSEM 89S TFA is a pharmacologically selective effector molecule (PSEM) that functions as a potent agonist for the engineered PSAM⁴(L141F,Y115F)-GlyR ion channel. This chimeric channel is constructed from the ligand-binding domain of the α7 nicotinic acetylcholine (B1216132) receptor and the pore domain of the glycine (B1666218) receptor (GlyR). The mutations L141F and Y115F within the ligand-binding domain confer selectivity for PSEM 89S, rendering the channel unresponsive to endogenous acetylcholine. Upon activation by PSEM 89S, the PSAM⁴(L141F,Y115F)-GlyR channel opens, allowing the influx of chloride ions. In neurons, this chloride current typically leads to hyperpolarization or a shunting effect, resulting in robust and reversible silencing of neuronal activity.[1] This chemogenetic system provides a powerful tool for the targeted inhibition of specific neuronal populations in vitro and in vivo.

These application notes provide a detailed protocol for the characterization of this compound's effects on the PSAM⁴(L141F,Y115F)-GlyR channel using whole-cell patch-clamp electrophysiology in both HEK293 cells and primary cortical neurons.

Data Presentation

The following table summarizes the quantitative data for this compound based on published findings.

ParameterValueReceptorCell TypeReference
EC₅₀ 3.4 µMPSAM(L141F)-GlyRN/A
EC₅₀ 2.2 µMPSAM(L141F,Y115F)-5-HT₃N/A
Effective Concentration for Neuronal Silencing 10 µMPSAM(L141F,Y115F)-GlyRCortical Neurons[1]

Signaling Pathway and Mechanism of Action

The activation of the PSAM⁴(L141F,Y115F)-GlyR by PSEM 89S leads to a direct influx of chloride ions, which silences neuronal activity through hyperpolarization or shunting inhibition.

PSEM_Signaling PSEM PSEM 89S PSAM_GlyR PSAM⁴(L141F,Y115F)-GlyR (Engineered Ion Channel) PSEM->PSAM_GlyR Binds and Activates Chloride Cl⁻ Influx PSAM_GlyR->Chloride Opens Channel Pore Hyperpolarization Membrane Hyperpolarization or Shunting Inhibition Chloride->Hyperpolarization Silencing Neuronal Silencing Hyperpolarization->Silencing Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293 or Cortical Neurons) Transfection Transfect with PSAM⁴(L141F,Y115F)-GlyR Plasmid Cell_Culture->Transfection Plating Plate cells on coverslips Transfection->Plating Patch_Pipette Prepare Patch Pipette and Recording Solutions Whole_Cell Establish Whole-Cell Configuration Patch_Pipette->Whole_Cell Baseline Record Baseline Activity Whole_Cell->Baseline PSEM_Application Apply PSEM 89S Baseline->PSEM_Application Record_Effect Record Changes in Current/Voltage PSEM_Application->Record_Effect Washout Washout PSEM 89S Record_Effect->Washout Analyze_Currents Analyze Current-Voltage Relationship Analyze_Firing Analyze Changes in Input Resistance & Rheobase Analyze_Currents->Analyze_Firing

References

Application Notes and Protocols for Preparing Acute Brain Slices for Scanning Electron Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute brain slices are a cornerstone of neuroscience research, providing a means to study neural circuits and cellular morphology in a near-physiological state. When combined with scanning electron microscopy (SEM), this technique allows for high-resolution ultrastructural analysis of neurons, glia, and synapses. This document provides a detailed protocol for the preparation of acute brain slices for SEM, with a focus on preserving tissue integrity and antigenicity for subsequent imaging. While the specific experimental parameters may require optimization based on the particular SEM modality and research question, this guide outlines a robust and widely applicable workflow.

Data Presentation: Solution Compositions

The quality of acute brain slices is critically dependent on the composition of the solutions used during preparation. Below are formulations for various artificial cerebrospinal fluid (aCSF) solutions commonly used in slice preparation.

Table 1: Composition of Artificial Cerebrospinal Fluid (aCSF) Formulations (in mM)

ComponentNMDG-HEPES aCSF[1][2]Sucrose-Based Cutting Solution[3]Standard aCSF (for recovery/recording)[4]
N-Methyl-D-glucamine (NMDG)92--
Sucrose-300-
NaCl92 (in HEPES holding aCSF)-124-125
KCl2.52.52.5
NaH₂PO₄1.251.251.25
NaHCO₃302624-26
HEPES20-5 (optional)
Glucose251010-12.5
Thiourea2--
Na-ascorbate50.5-
Na-pyruvate32-
Myo-inositol-3-
CaCl₂·2H₂O0.50.12
MgSO₄·7H₂O or MgCl₂106 (MgCl₂)1.3-2 (MgCl₂)
pH 7.3-7.47.47.3-7.4
Osmolality (mOsmol/kg) 300-310~310-320~300-310

Table 2: Composition of Fixative Solutions for Electron Microscopy

ComponentConcentrationSolventNotes
Glutaraldehyde (B144438)2.5% - 3%0.1 M Sodium Cacodylate or Phosphate Buffer (PB)Primary fixative for preserving ultrastructure.[5]
Paraformaldehyde (PFA)1% - 4%0.1 M Sodium Cacodylate or Phosphate Buffer (PB)Often used in combination with glutaraldehyde to improve antigen preservation.[5][6]
Sucrose5%0.1 M Sodium Cacodylate BufferCan be added to the fixative to maintain osmolarity and improve morphological preservation.[5]

Experimental Protocols

Preparation of Solutions
  • Prepare all aCSF and fixative solutions with high-purity water.

  • On the day of the experiment, saturate all aCSF solutions with carbogen (B8564812) (95% O₂/5% CO₂) for at least 20-30 minutes prior to use to ensure proper oxygenation and pH buffering.[1][7]

  • Adjust the pH of all solutions to 7.3-7.4 and the osmolality to 300-310 mOsmol/kg.[1][2]

  • Prepare fixative solutions in a fume hood and store them at 4°C.

Anesthesia and Transcardial Perfusion (Recommended)

To minimize hypoxia and improve tissue preservation, transcardial perfusion with ice-cold, carbogenated protective solution (e.g., NMDG-HEPES aCSF) is highly recommended.[8]

  • Anesthetize the animal according to approved institutional protocols.

  • Perform a thoracotomy to expose the heart.

  • Insert a perfusion needle into the left ventricle and make an incision in the right atrium.

  • Begin perfusion with ice-cold, carbogenated NMDG-HEPES aCSF until the liver is cleared of blood.

Brain Extraction and Slicing

This procedure should be performed as rapidly as possible to minimize anoxia.

  • Quickly decapitate the animal and dissect the brain, immersing it immediately in ice-cold, carbogenated NMDG-HEPES aCSF or sucrose-based cutting solution.[3][4]

  • Isolate the brain region of interest.

  • Mount the brain block onto the vibratome stage using cyanoacrylate glue.

  • Fill the vibratome buffer tray with the same ice-cold, carbogenated cutting solution.

  • Cut slices to the desired thickness (typically 150-300 µm for acute slice experiments).[3][9]

Slice Recovery
  • Immediately after slicing, transfer the acute brain slices to a recovery chamber containing NMDG-HEPES aCSF at 32-34°C, continuously bubbled with carbogen, for a brief recovery period (e.g., 12 minutes).[1][2]

  • Subsequently, transfer the slices to a holding chamber containing HEPES holding aCSF at room temperature, continuously bubbled with carbogen, for at least 1 hour before proceeding to fixation.[1]

Fixation for Scanning Electron Microscopy

Proper fixation is crucial for preserving the ultrastructure of the brain tissue.

  • After the recovery period, carefully transfer the acute brain slices to a well plate containing the primary fixative solution (e.g., 2.5% glutaraldehyde and 2% paraformaldehyde in 0.1 M sodium cacodylate buffer).

  • Fix the slices for at least 1 hour at room temperature or overnight at 4°C. The duration may need to be optimized depending on the tissue and the specific SEM protocol.

Post-fixation, Dehydration, Drying, Mounting, and Coating

These steps are general procedures for preparing biological samples for SEM and may need to be adapted based on the specific requirements of the "PSEM 89S TFA" experiment.

  • Post-fixation (optional but recommended for enhanced contrast): Rinse the slices in buffer and post-fix with 1% osmium tetroxide in the same buffer for 1 hour on ice to enhance contrast and conductivity.

  • Dehydration: Dehydrate the slices through a graded series of ethanol (B145695) (e.g., 30%, 50%, 70%, 90%, 100%, 100%, 100% for 10 minutes each).

  • Drying: Use critical point drying to dry the slices while preserving their three-dimensional structure.

  • Mounting: Mount the dried brain slices onto SEM stubs using conductive carbon tape or silver paint.

  • Coating: Sputter-coat the mounted slices with a thin layer of a conductive metal (e.g., gold, platinum, or carbon) to prevent charging under the electron beam.

Mandatory Visualizations

Experimental_Workflow cluster_Preparation I. Preparation cluster_Procedure II. Acute Slice Procedure cluster_SEM_Prep III. SEM Preparation cluster_Analysis IV. Analysis Prep_Solutions Prepare & Carbogenate Solutions Anesthesia Anesthesia & Perfusion Prep_Solutions->Anesthesia Extraction Brain Extraction Anesthesia->Extraction Slicing Vibratome Slicing Extraction->Slicing Recovery Slice Recovery Slicing->Recovery Fixation Primary Fixation Recovery->Fixation Post_Fixation Post-fixation (OsO4) Fixation->Post_Fixation Dehydration Dehydration Post_Fixation->Dehydration Drying Critical Point Drying Dehydration->Drying Mounting Mounting & Coating Drying->Mounting SEM_Imaging SEM Imaging Mounting->SEM_Imaging

Caption: Overall experimental workflow for preparing acute brain slices for SEM.

Slice_Preparation_Detail cluster_Slicing Acute Slicing cluster_Recovery Slice Recovery cluster_Fixation Fixation Brain_Extraction Rapid Brain Extraction Immersion Immerse in Ice-Cold NMDG-HEPES aCSF Brain_Extraction->Immersion Slicing Slice with Vibratome (150-300 µm) Immersion->Slicing Initial_Recovery Initial Recovery (NMDG-HEPES aCSF, 32-34°C) Slicing->Initial_Recovery Holding Holding (HEPES aCSF, Room Temp) Initial_Recovery->Holding Primary_Fixation Primary Fixation (Glutaraldehyde/PFA) Holding->Primary_Fixation

Caption: Detailed workflow of the acute brain slice preparation and fixation process.

References

PSEM 89S TFA for Neuronal Silencing in Slice Physiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemogenetics has revolutionized neuroscience by enabling the remote control of specific neuronal populations. The PSEM/PSAM system provides a powerful method for such targeted manipulation. This document offers detailed application notes and protocols for utilizing PSEM 89S (Pharmacologically Selective Effector Molecule) TFA salt to achieve reversible neuronal silencing in acute brain slice preparations. PSEM 89S is a selective agonist for the engineered PSAML141F,Y115F-GlyR, a chimeric ion channel. Activation of this channel leads to chloride ion influx, resulting in hyperpolarization or shunting inhibition, which effectively silences the neuron. This technique is invaluable for dissecting the functional role of specific neurons within a microcircuit.

Principle of Action

The neuronal silencing effect of PSEM 89S is contingent on the expression of the corresponding engineered receptor, PSAML141F,Y115F-GlyR. This receptor is a chimera, combining the ligand-binding domain of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) with mutations that eliminate acetylcholine binding and confer specificity for PSEMs, and the ion pore domain of the glycine (B1666218) receptor (GlyR), which is permeable to chloride ions. When PSEM 89S binds to the PSAM, the GlyR pore opens, leading to an influx of Cl- ions down their electrochemical gradient. This influx can hyperpolarize the neuron or clamp its membrane potential near the chloride reversal potential, significantly increasing the current required to fire an action potential and thus "silencing" it.

Data Presentation

Quantitative Effects of PSEM 89S on Neuronal Properties
ParameterAgonist/ConcentrationEffectCell TypeReference
Input Resistance (Rin) PSEM 89S / 10 µMReversible reductionLayer 2/3 cortical neurons expressing PSAML141F,Y115F-GlyR[1]
Input Resistance (Rin) PSEM 89S / 30 µMNo effectVector-transfected control neurons[1]
Rheobase PSEM 89S / 10 µM~7-fold reversible increaseLayer 2/3 cortical neurons expressing PSAML141F,Y115F-GlyR[1]
Action Potential Firing PSEM 89S / 10 µMSuppressed even with 500 pA injected current in some cellsLayer 2/3 cortical neurons expressing PSAML141F,Y115F-GlyR[1]

Signaling Pathway and Experimental Workflow

PSEM_Signaling_Pathway PSEM89S PSEM 89S TFA PSAM_GlyR PSAM_L141F,Y115F_-GlyR (Engineered Ion Channel) PSEM89S->PSAM_GlyR Binds to and activates Cl_ion Cl- PSAM_GlyR->Cl_ion Opens channel pore Neuron Transfected Neuron Membrane Silencing Neuronal Silencing (Hyperpolarization / Shunting Inhibition) Neuron->Silencing Leads to Influx Influx Cl_ion->Influx Influx->Neuron into neuron

Caption: Signaling pathway of PSEM 89S-mediated neuronal silencing.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Slice_Prep Acute Brain Slice Preparation Recovery Slice Recovery Slice_Prep->Recovery Baseline Baseline Electrophysiological Recording Recovery->Baseline PSEM_App Bath Application of this compound (10 µM) Baseline->PSEM_App Recording Recording During PSEM Application PSEM_App->Recording Washout Washout with aCSF Recording->Washout Recovery_Rec Post-Washout Recording Washout->Recovery_Rec Data_Analysis Data Analysis (Input Resistance, Rheobase, Firing Rate) Recovery_Rec->Data_Analysis

Caption: Experimental workflow for neuronal silencing in slice physiology.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound salt

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the this compound powder in anhydrous DMSO. For example, for a 10 mM stock from a compound with a molecular weight of 404.38 g/mol , dissolve 4.04 mg in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Acute Brain Slice Preparation

This is a generalized protocol and may require optimization based on the specific brain region and animal age.

Materials:

  • Anesthetized animal expressing PSAML141F,Y115F-GlyR in the target neurons

  • Ice-cold cutting solution (e.g., NMDG-based or sucrose-based aCSF)

  • Artificial cerebrospinal fluid (aCSF) for recording, saturated with 95% O2 / 5% CO2

  • Vibratome

  • Dissection tools

  • Recovery chamber

  • Recording chamber

Protocol:

  • Deeply anesthetize the animal according to approved institutional protocols.

  • Perfuse the animal transcardially with ice-cold, carbogenated cutting solution.

  • Rapidly dissect the brain and place it in the ice-cold cutting solution.

  • Mount the brain onto the vibratome stage.

  • Cut slices of the desired thickness (e.g., 300 µm) in the ice-cold, carbogenated cutting solution.

  • Transfer the slices to a recovery chamber containing aCSF at 32-34°C for at least 30 minutes.

  • After the initial recovery, maintain the slices at room temperature in carbogenated aCSF until they are transferred to the recording chamber.

Electrophysiological Recording and this compound Application

Protocol:

  • Transfer a brain slice to the recording chamber, which is continuously perfused with carbogenated aCSF at a rate of 2-3 mL/min. Maintain the temperature at 30-32°C.

  • Obtain a whole-cell patch-clamp recording from a neuron expressing PSAML141F,Y115F-GlyR (often identified by a fluorescent reporter co-expressed with the receptor).

  • Baseline Recording:

    • In current-clamp mode, measure the resting membrane potential.

    • Determine the input resistance by injecting small hyperpolarizing current steps.

    • Measure the rheobase by injecting depolarizing current steps of increasing amplitude until an action potential is elicited.

    • Record the firing pattern in response to a suprathreshold depolarizing current step.

  • This compound Application:

    • Dilute the this compound stock solution into the recording aCSF to a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid off-target effects.

    • Switch the perfusion to the aCSF containing this compound.

  • Recording During Application:

    • Continuously monitor the membrane potential and input resistance. A decrease in input resistance is indicative of the channel opening.

    • After a stable effect is observed (typically within a few minutes), repeat the measurements of input resistance, rheobase, and firing pattern. A significant increase in rheobase and a reduction or complete block of firing are expected.

  • Washout:

    • Switch the perfusion back to the standard aCSF (without this compound).

    • Continue to perfuse for at least 10-15 minutes to allow for complete washout of the compound.

  • Post-Washout Recording:

    • Repeat the measurements of input resistance, rheobase, and firing pattern to confirm the reversibility of the silencing effect. The values should return to near-baseline levels.

Concluding Remarks

The use of this compound in conjunction with the PSAML141F,Y115F-GlyR provides a robust and reversible method for silencing specific neuronal populations in acute brain slices. The high specificity and reversible nature of this system make it an excellent tool for functional circuit analysis. Adherence to these protocols will facilitate the successful implementation of this powerful chemogenetic technology in your research.

References

Dissolution of PSEM 89S TFA for In Vivo Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of PSEM 89S TFA, a selective and brain-penetrant chemogenetic agonist, for in vivo research applications. Proper dissolution and formulation are critical for ensuring compound stability, bioavailability, and the reproducibility of experimental results.

Compound Information

  • Compound Name: this compound

  • Molecular Formula: C₁₈H₂₃F₃N₂O₅

  • CAS Number: 1336913-03-1

  • Appearance: Off-white to light yellow solid[1]

  • Storage of Powder: Store at -20°C for up to 3 years.

  • Storage of Stock Solutions: Store at -80°C for up to 6 months or -20°C for up to 1 month.[1] It is recommended to seal the stock solution from moisture.[1]

Solubility Data

This compound exhibits high solubility in water and DMSO.[1] For in vivo applications, where biocompatibility and administration volume are critical, several vehicle formulations have been developed to achieve suitable concentrations for dosing.

Table 1: Solubility of this compound in Various Solvents and Formulations

Solvent/Vehicle SystemReported SolubilitySuitability for In Vivo UseSource
Water≥ 100 mg/mL (247.29 mM)Recommended for in vitro stock solutions. Direct in vivo use of high concentrations in water is not advised due to potential issues with tonicity and stability.[1]
DMSO100 mg/mL (247.29 mM)Suitable for preparing concentrated stock solutions. The final concentration of DMSO in the dosing solution should be minimized to avoid toxicity.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.18 mM)A common formulation for intraperitoneal (IP) and subcutaneous (SC) administration of poorly soluble compounds. Forms a clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.18 mM)Suitable for IP, SC, and potentially intravenous (IV) administration due to the high biocompatibility of SBE-β-CD. Forms a clear solution.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.18 mM)Primarily used for oral (PO) or SC administration, providing a depot effect for sustained release. Forms a clear solution.[1]

Considerations for In Vivo Formulation

The choice of vehicle for this compound depends on the intended route of administration, the required concentration, and the animal model being used.

  • TFA Salt: PSEM 89S is supplied as a trifluoroacetate (B77799) (TFA) salt. While common for research-grade peptides and small molecules, high concentrations of TFA can have physiological effects. For sensitive applications or long-term studies, researchers may consider exchanging the TFA counter-ion.

  • Vehicle Toxicity: It is crucial to include a vehicle-only control group in all in vivo experiments to account for any potential effects of the solvent mixture. The concentration of organic solvents like DMSO should be kept to a minimum, ideally below 5-10% of the final injection volume for most routes.

  • Stability: While stock solutions in DMSO are stable for extended periods when stored correctly, the stability of the final aqueous formulations is more limited. It is best practice to prepare fresh dosing solutions on the day of use. If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Experimental Protocols

The following protocols provide step-by-step instructions for preparing this compound formulations for in vivo administration. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) using sterile, high-purity reagents.

Protocol 1: Formulation with PEG300 and Tween-80

This formulation is suitable for intraperitoneal (IP) and subcutaneous (SC) injections.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Saline (0.9% NaCl), sterile

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the vehicle, prepare a 25 mg/mL stock solution by dissolving the required amount of this compound in DMSO. Use sonication or gentle vortexing to ensure complete dissolution.

  • Add PEG300. In a sterile tube, add 400 µL of PEG300 for every 1 mL of the final formulation.

  • Add the DMSO stock solution. Add 100 µL of the 25 mg/mL this compound stock solution to the PEG300 and mix thoroughly by vortexing.

  • Add Tween-80. Add 50 µL of Tween-80 and mix until the solution is clear and homogenous.

  • Add Saline. Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.

  • Vehicle Control: Prepare a vehicle control by following the same procedure but substituting pure DMSO for the this compound stock solution in step 3.

Protocol 2: Formulation with Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD)

This formulation is suitable for IP, SC, and potentially intravenous (IV) administration, offering a vehicle with lower potential for organic solvent-related toxicity.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), sterile powder

  • Saline (0.9% NaCl), sterile

Procedure:

  • Prepare a 20% (w/v) SBE-β-CD solution in saline. Dissolve 200 mg of SBE-β-CD in every 1 mL of sterile saline. Gentle warming may be required to fully dissolve the SBE-β-CD. Allow the solution to cool to room temperature.

  • Prepare a concentrated stock solution of this compound in DMSO. As in Protocol 1, prepare a 25 mg/mL stock solution in DMSO.

  • Add the DMSO stock solution to the SBE-β-CD solution. For every 1 mL of the final formulation, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of the 20% SBE-β-CD solution.

  • Mix thoroughly. Vortex the solution until it is clear and homogenous.

  • Vehicle Control: Prepare a vehicle control by mixing 100 µL of pure DMSO with 900 µL of the 20% SBE-β-CD solution.

Protocol 3: Formulation with Corn Oil

This formulation is suitable for oral (PO) gavage or subcutaneous (SC) administration and can provide a depot for sustained release.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Corn oil, sterile

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO. Prepare a 25 mg/mL stock solution in DMSO as described in the previous protocols.

  • Add the DMSO stock solution to the corn oil. In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of sterile corn oil for every 1 mL of the final formulation.

  • Mix thoroughly. Vortex the solution vigorously until it is clear and homogenous. Gentle heating or sonication may be required to aid dissolution.[2]

  • Vehicle Control: Prepare a vehicle control by mixing 100 µL of pure DMSO with 900 µL of sterile corn oil.

Visualization of Workflows and Decision Pathways

The following diagrams illustrate the decision-making process for selecting a suitable solvent and the general experimental workflow for preparing a this compound solution.

SolventSelection start Start: Need to dissolve This compound for in vivo use route Select Route of Administration start->route ip_sc Intraperitoneal (IP) or Subcutaneous (SC) route->ip_sc IP/SC iv Intravenous (IV) route->iv IV po Oral (PO) route->po PO protocol1 Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ip_sc->protocol1 protocol2 Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline) ip_sc->protocol2 iv->protocol2 protocol3 Protocol 3: 10% DMSO, 90% Corn Oil po->protocol3 consider_toxicity Consider potential for vehicle toxicity protocol1->consider_toxicity consider_biocompatibility SBE-β-CD offers high biocompatibility for IV use protocol2->consider_biocompatibility consider_release Corn oil provides sustained release protocol3->consider_release

Caption: Decision tree for selecting a this compound formulation.

ExperimentalWorkflow start Start: Prepare this compound Solution weigh 1. Weigh this compound start->weigh prepare_stock 2. Prepare concentrated stock solution in DMSO weigh->prepare_stock sonicate_vortex Sonication/Vortexing (if necessary) prepare_stock->sonicate_vortex prepare_vehicle 3. Prepare remaining vehicle components sonicate_vortex->prepare_vehicle combine 4. Sequentially add stock solution to vehicle prepare_vehicle->combine mix 5. Mix thoroughly until clear and homogenous combine->mix end End: Ready for in vivo administration mix->end

Caption: General workflow for preparing this compound solution.

References

Application Notes & Protocols: Vehicle Solutions for PSEM 89S TFA Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSEM 89S TFA (Trifluoroacetate) is a selective, brain-penetrant agonist designed for engineered ion channels, specifically Pharmacologically Selective Actuator Modules (PSAMs).[1][2][3] It is a key component of a chemogenetic toolbox used to remotely control neuronal activity in genetically defined cell populations. PSEM 89S is orthogonally selective for PSAMs containing specific mutations, such as L141F and Q79G, which are engineered into ion pore domains (IPDs) of various ion channels like the glycine (B1666218) receptor (GlyR) or the serotonin (B10506) type 3 receptor (5-HT3).[1][4][5]

Depending on the PSAM-IPD chimera expressed in target neurons, PSEM 89S can be used to either activate or silence neuronal populations. For instance, it activates neurons expressing PSAML141F,Y115F-5-HT3 channels and silences neurons expressing PSAML141F-GlyR channels.[5] Its ability to rapidly penetrate the brain after peripheral administration (e.g., intraperitoneal injection) makes it a valuable tool for in vivo studies investigating the link between neural circuits and behavior.[1][4]

This document provides detailed protocols for the preparation of vehicle solutions for the administration of this compound in both in vitro and in vivo research settings.

Chemical & Physical Properties

A summary of the key properties of this compound is provided below. This information is crucial for accurate preparation of stock and working solutions.

PropertyValueSource
Molecular Formula C₁₈H₂₃F₃N₂O₅[1][2]
Molecular Weight 404.38 g/mol [1][2]
CAS Number 1336913-03-1[1][2]
Appearance Solid[1]
Storage (Powder) -20°C for up to 3 years. Keep sealed and away from moisture.[3]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month. Keep sealed.[1][2]

Experimental Protocols

Protocol 1: In Vitro Stock Solution Preparation

High-concentration stock solutions are essential for serial dilutions and for minimizing the concentration of organic solvents in final experimental media. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for initial stock preparation.

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Equilibrate: Allow the this compound vial to warm to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of this compound powder in a sterile tube.

  • Reconstitute: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM). Refer to the solubility data below.

  • Dissolve: Vortex the solution thoroughly. Use an ultrasonic bath to aid dissolution if necessary, as recommended for achieving high concentrations.[2]

  • Aliquot & Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term use (≤1 month) or -80°C for long-term storage (≤6 months).[1][2]

In Vitro Solubility Data:

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
Water ≥ 100 mg/mL≥ 247.29 mMSaturation unknown.[1][2]
DMSO 100 mg/mL247.29 mMUltrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; use a fresh bottle.[1][2]
Protocol 2: In Vivo Vehicle Formulation

For in vivo administration, such as by intraperitoneal (i.p.) injection, this compound must be formulated in a biocompatible vehicle. Below are three established protocols using common co-solvents to ensure solubility and stability.

Important: Prepare the vehicle by adding each component in the specified order to ensure the compound remains in solution.

Formulation A: PEG300 / Tween-80 / Saline Vehicle

This is a common vehicle for compounds with moderate lipophilicity.

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure (for a final solution of ≥ 2.5 mg/mL):

  • Start with 10% of the final volume as DMSO (containing the dissolved this compound).

  • Add 40% of the final volume as PEG300 and mix thoroughly.

  • Add 5% of the final volume as Tween-80 and mix until the solution is clear.

  • Add 45% of the final volume as sterile saline and mix to create the final formulation.[1][2]

Example for 1 mL final volume:

  • 100 µL of this compound in DMSO

  • 400 µL of PEG300

  • 50 µL of Tween-80

  • 450 µL of Saline

Formulation B: SBE-β-CD / Saline Vehicle

Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a solubilizing agent used to improve the aqueous solubility of compounds.

Materials:

  • This compound stock solution in DMSO

  • 20% (w/v) SBE-β-CD in sterile saline

Procedure (for a final solution of ≥ 2.5 mg/mL):

  • Prepare a 20% SBE-β-CD solution in sterile saline.

  • Start with 10% of the final volume as the this compound stock in DMSO.

  • Add 90% of the final volume as the 20% SBE-β-CD solution and mix thoroughly.[1][2]

Formulation C: Corn Oil Vehicle

Corn oil can be used for compounds that are highly lipophilic.

Materials:

  • This compound stock solution in DMSO

  • Sterile Corn Oil

Procedure (for a final solution of ≥ 2.5 mg/mL):

  • Start with 10% of the final volume as the this compound stock in DMSO.

  • Add 90% of the final volume as sterile corn oil and mix thoroughly until a clear solution is formed.[1][2]

In Vivo Formulation Summary:

FormulationCompositionAchievable Solubility
A 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL (6.18 mM)
B 10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.18 mM)
C 10% DMSO / 90% Corn Oil≥ 2.5 mg/mL (6.18 mM)

Quantitative Data & Application Examples

The following table summarizes key quantitative parameters from in vitro and in vivo studies.

ParameterValueApplication ContextSource
EC₅₀ (PSAML141F,Y115F-5-HT3) 2.2 µMIn vitro activation of chimeric 5-HT3 channels.[5]
EC₅₀ (PSAML141F-GlyR) 3.4 µMIn vitro activation of chimeric GlyR channels.[5]
Effective In Vitro Concentration 10 - 30 µMReversible silencing or activation of cortical neurons expressing the appropriate PSAM-channel chimera.[1][4]
Effective In Vivo Dose 30 - 50 mg/kgIntraperitoneal (i.p.) administration in mice to suppress photostimulation-evoked feeding by silencing AGRP neurons.[1][4]
Pharmacokinetics Rises rapidly in serum and brain; largely cleared within 1 hour post-injection.Mouse model, following i.p. administration.[1]

Visualizations

Signaling Pathway & Mechanism of Action

The diagram below illustrates the mechanism of this compound in a chemogenetic system. PSEM 89S acts as a selective agonist on an engineered PSAM-IPD ion channel, which is expressed in a specific target neuron population via a viral vector. This interaction opens the channel, leading to ion flux that can either inhibit (e.g., Cl⁻ influx via GlyR) or excite (e.g., Na⁺/Ca²⁺ influx via 5-HT3) the neuron, thereby modulating a specific behavioral or physiological output.

PSEM_Mechanism cluster_system Chemogenetic System cluster_outcomes Cellular & Behavioral Outcomes cluster_delivery Delivery PSEM This compound (Agonist) PSAM_Channel Engineered Ion Channel (PSAM-IPD) PSEM->PSAM_Channel Binds & Activates Neuron Target Neuron PSAM_Channel->Neuron Modulates Activity Ion_Flux Ion Flux (e.g., Cl⁻ or Na⁺) Neuron->Ion_Flux Activity_Change Neuronal Inhibition or Excitation Ion_Flux->Activity_Change Behavior Behavioral Output (e.g., Feeding Suppression) Activity_Change->Behavior Vehicle In Vivo Vehicle (e.g., PEG300/Tween-80) Injection Peripheral Admin. (e.g., Intraperitoneal) Vehicle->Injection Injection->PSEM Delivers PSEM to Brain

This compound mechanism of action in a chemogenetic context.
Experimental Workflow

This workflow outlines the key steps from receiving the compound to performing an in vivo experiment.

PSEM_Workflow cluster_prep Preparation Phase cluster_formulation In Vivo Formulation cluster_experiment In Vivo Experiment arrow arrow start Receive this compound (Lyophilized Powder) reconstitute Reconstitute in DMSO to create Stock Solution start->reconstitute store Aliquot & Store Stock (-80°C Long-term) reconstitute->store formulate Prepare Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) store->formulate Use Stock mix Mix Components Sequentially formulate->mix final_dose Prepare Final Dosing Solution (e.g., 30 mg/kg) mix->final_dose inject Administer to Animal (i.p. injection) final_dose->inject observe Behavioral Observation (e.g., Feeding Assay) inject->observe analyze Data Analysis (e.g., Fos expression) observe->analyze end Conclusion analyze->end

Workflow for the preparation and in vivo administration of this compound.

References

Troubleshooting & Optimization

Troubleshooting unexpected results with PSEM 89S TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PSEM 89S TFA in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic, brain-penetrant small molecule agonist designed to selectively activate engineered ion channels known as Pharmacologically Selective Actuator Modules (PSAMs).[1][2] Specifically, it is used to control the activity of neurons that have been genetically modified to express a specific PSAM, such as PSAML141F,Y115F-GlyR.[1][2] When this compound binds to this engineered receptor, it opens a chloride channel, leading to an influx of chloride ions into the neuron.[3] This influx reduces the neuron's input resistance, making it more difficult for the neuron to fire an action potential, effectively silencing it.[1][4] This reversible silencing allows for the investigation of the role of specific neuronal populations in various biological processes and behaviors.[1][3]

Q2: What are the key differences between PSAMs/PSEMs and other chemogenetic systems like DREADDs?

While both are chemogenetic systems used to control neuronal activity, there are key distinctions. DREADDs (Designer Receptors Exclusively Activated by Designer Drugs) are G-protein coupled receptors, and their activation leads to a downstream signaling cascade, which is an indirect mechanism of neuronal control. In contrast, PSAMs are engineered ligand-gated ion channels, and their activation by a PSEM directly opens an ion channel, providing a more direct method of controlling neuronal excitability.[5] The kinetics also differ; the effects of PSAM/PSEM activation are typically faster in onset and shorter in duration (around 30-60 minutes) compared to DREADDs, which can have effects lasting for several hours.[5]

Q3: Is this compound toxic? What about the TFA salt?

PSEM 89S is generally well-tolerated in animal studies at effective doses.[1] However, as with any compound administered in vivo, it is crucial to perform appropriate control experiments to assess any potential behavioral or physiological side effects in your specific experimental model. The trifluoroacetate (B77799) (TFA) salt is a common counter-ion for synthetic peptides and small molecules. While it is widely used, high concentrations of TFA can have biological effects. For sensitive in vivo applications, some researchers opt for TFA exchange to a more biocompatible salt like acetate, especially for chronic administration paradigms.[6]

Troubleshooting Guides

Issue 1: Inconsistent or No Effect of this compound

If you are not observing the expected neuronal silencing or behavioral changes after this compound administration, consider the following potential causes and solutions.

Potential Cause & Solution

  • Poor Expression of the PSAM Receptor:

    • Solution: Verify the expression of your PSAM construct (e.g., PSAML141F,Y115F-GlyR) in the target neurons. This can be done through immunohistochemistry against a tag on the receptor (e.g., HA tag) or by visualizing a co-expressed fluorescent reporter (e.g., GFP).[7] Ensure that the viral vector used for delivery has a high transduction efficiency for your target cell type and that the promoter is appropriate.[5][8]

  • Incorrect this compound Dosage or Concentration:

    • Solution: Ensure you are using the correct dosage for your application. For in vivo studies in mice, a common starting point is 30 mg/kg administered intraperitoneally (i.p.).[1][4] For in vitro slice electrophysiology, concentrations of 10-30 µM are typically used.[4][9] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

  • Problems with this compound Administration:

    • Solution: For in vivo experiments, ensure proper administration of the compound. For i.p. injections, ensure the injection is in the peritoneal cavity and not in the intestines or other organs. For in vitro experiments, ensure adequate perfusion of the slice or bath application for a sufficient duration.

  • Degradation of this compound:

    • Solution: Prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it has been stored correctly (typically at -20°C or -80°C in a suitable solvent like DMSO).[9] Avoid repeated freeze-thaw cycles.

Issue 2: Off-Target Effects Observed in Control Animals

If you observe behavioral or physiological changes in your control animals (i.e., animals not expressing the PSAM receptor) after this compound administration, this could indicate off-target effects.

Potential Cause & Solution

  • Interaction with Endogenous Receptors:

    • Solution: While PSEM 89S is designed to be selective for the engineered PSAM receptor, the possibility of off-target effects can never be completely ruled out. It is crucial to include a control group of animals that receive this compound but do not express the PSAM receptor.[4] If off-target effects are observed, consider reducing the dose of this compound.

  • Effects of the Vehicle Solution:

    • Solution: The vehicle used to dissolve this compound can have its own effects. Always include a control group that receives only the vehicle solution.[10]

Quantitative Data Summary

ParameterIn VitroIn Vivo (Mouse)Reference
Effective Concentration/Dosage 10-30 µM30 mg/kg (i.p.)[1][4][9]
EC50 (PSAML141F-GlyR) 3.4 µMN/A[2]
EC50 (PSAML141F,Y115F-5-HT3) 2.2 µMN/A[2]

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol is for preparing a solution for intraperitoneal (i.p.) injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • For the final injection solution, the recommended vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • To prepare 1 mL of the final solution, first add 100 µL of the this compound stock in DMSO to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix again.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Preparation of this compound for In Vitro Experiments

Materials:

  • This compound powder

  • DMSO or water

  • Artificial cerebrospinal fluid (aCSF) or desired buffer

Procedure:

  • This compound is soluble in water and DMSO at concentrations of ≥100 mg/mL.[1][9]

  • Prepare a concentrated stock solution in DMSO or water. Store at -20°C or -80°C.

  • On the day of the experiment, dilute the stock solution to the final working concentration (e.g., 10 µM) in your experimental buffer (e.g., aCSF).

Visualizations

PSEM_Mechanism cluster_neuron Target Neuron cluster_result Result PSAM_Receptor PSAM-GlyR (Engineered Receptor) Chloride_Channel Chloride (Cl-) Channel (Closed) PSAM_Receptor->Chloride_Channel Opens Silencing Neuronal Silencing (Reduced Excitability) Chloride_Channel->Silencing Cl- Influx Neuron_Membrane Neuron Membrane PSEM This compound PSEM->PSAM_Receptor Binds

Caption: Mechanism of action of this compound for neuronal silencing.

Troubleshooting_Workflow Start No/Inconsistent Effect Observed Check_Expression Verify PSAM Receptor Expression? Start->Check_Expression Check_Dosage Correct Dosage/Concentration? Check_Expression->Check_Dosage Yes Failure Consult Further Check_Expression->Failure No Check_Administration Proper Administration? Check_Dosage->Check_Administration Yes Check_Dosage->Failure No Check_Solution Fresh PSEM Solution? Check_Administration->Check_Solution Yes Check_Administration->Failure No Success Problem Resolved Check_Solution->Success Yes Check_Solution->Failure No

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Technical Support Center: PSEM 89S TFA in Chemogenetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PSEM 89S TFA in chemogenetic experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a Pharmacologically Selective Effector Molecule (PSEM). It is a synthetic small molecule designed to selectively activate engineered ligand-gated ion channels known as Pharmacologically Selective Actuator Modules (PSAMs). The PSEM/PSAM system is a powerful chemogenetic tool for controlling neuronal activity. PSEM 89S is specifically designed to be an agonist for PSAMs containing the L141F mutation. When PSEM 89S binds to its corresponding PSAM, it induces a conformational change in the ion channel, leading to either neuronal activation (e.g., with PSAML141F,Y115F-5-HT3) or inhibition (e.g., with PSAML141F,Y115F-GlyR), depending on the ion pore domain of the PSAM.[1]

Q2: What are the known off-target effects of this compound?

Extensive off-target screening has been conducted for PSEM 89S. In a comprehensive study, PSEM 89S was tested against a panel of 23 mammalian ion channels, G-protein coupled receptors (GPCRs), and transporters. The results showed that PSEM 89S did not displace radioligand binding at these endogenous targets, indicating a high degree of selectivity for its engineered PSAM receptor.[2] In vivo studies have further demonstrated this selectivity, where neurons not expressing the PSAM receptor were unaffected by the application of PSEM 89S.[2]

Q3: What are the recommended in vivo concentrations and administration routes for this compound?

This compound has been shown to be effective in vivo following intraperitoneal (i.p.) administration and demonstrates good brain penetrance.[2] Effective doses in mice have been reported in the range of 30-50 mg/kg.[2] However, the optimal dose may vary depending on the specific animal model, the targeted brain region, and the desired behavioral or physiological effect. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How quickly does this compound act in vivo, and what is its duration of action?

Pharmacokinetic studies have shown that after intraperitoneal administration in mice, PSEM 89S levels rise rapidly in both the serum and the brain and are largely cleared from both compartments within one hour.[2] This suggests a relatively rapid onset and short duration of action, which can be advantageous for experiments requiring precise temporal control of neuronal activity.

Troubleshooting Guides

Issue 1: No observable effect after this compound administration.

Possible Cause Troubleshooting Step
Insufficient PSAM expression - Verify the expression and correct localization of your PSAM construct (e.g., via immunohistochemistry or fluorescent protein co-expression). - Consider using a different viral vector or promoter to enhance expression levels.
Incorrect this compound dosage - Perform a dose-response study to determine the optimal concentration for your experiment. - Ensure proper dissolution and administration of this compound.
Degradation of this compound - Store this compound according to the manufacturer's instructions. - Prepare fresh solutions for each experiment.
Suboptimal administration route - While i.p. injection is common, consider other routes like direct intracranial infusion for more targeted effects.

Issue 2: Unexpected or inconsistent behavioral/physiological responses.

Possible Cause Troubleshooting Step
Variability in PSAM expression - Ensure consistent viral vector injection and expression across all experimental animals. - Quantify PSAM expression levels to correlate with the observed phenotype.
Indirect network effects - The targeted neuronal population may be part of a larger circuit, and its modulation could lead to complex downstream effects. - Use electrophysiology or in vivo imaging to monitor the activity of downstream neuronal populations.
Animal stress or habituation - Ensure proper handling and habituation of animals to the experimental procedures. - Include appropriate vehicle control groups to account for any effects of the injection procedure itself.

Issue 3: Suspected off-target effects despite published selectivity data.

Possible Cause Troubleshooting Step
High local concentration of this compound - If using direct infusion, ensure the concentration is not excessively high, which could potentially lead to non-specific interactions.
Interaction with other administered compounds - Review all compounds being administered to the animal for potential interactions.
Underlying pathology in the animal model - Some disease models may exhibit altered receptor expression profiles that could potentially interact with the chemogenetic actuator.
Experimental artifact - Carefully review the entire experimental protocol for any potential confounds. - Include a control group of animals that do not express the PSAM receptor but receive this compound to definitively rule out off-target effects of the compound itself.

Data Presentation

Table 1: Summary of Off-Target Screening for PSEM 89S

Target Class Screening Method Result Reference
23 Mammalian Ion Channels, GPCRs, and TransportersRadioligand Binding AssayNo significant displacement of radioligandsMagnus et al., 2011

Note: The original publication by Magnus et al. (2011) should be consulted for the complete list of screened targets in their supplementary materials.

Experimental Protocols

Protocol: Assessing Potential Off-Target Effects of this compound in vivo

  • Animal Groups:

    • Experimental Group: Animals expressing the PSAM receptor in the target cell population, receiving this compound.

    • Vehicle Control Group: Animals expressing the PSAM receptor, receiving the vehicle solution.

    • PSEM-only Control Group: Animals NOT expressing the PSAM receptor (e.g., injected with a control virus), receiving this compound.

  • Administration:

    • Dissolve this compound in a vehicle solution appropriate for the chosen administration route (e.g., saline for i.p. injection).

    • Administer the same volume of either this compound solution or vehicle to the respective groups.

  • Behavioral/Physiological Monitoring:

    • Conduct the behavioral or physiological recordings at the predetermined time point after administration.

    • Record and quantify the relevant parameters for all groups.

  • Data Analysis:

    • Compare the results from the Experimental Group to the Vehicle Control Group to determine the on-target effect of this compound.

    • Compare the results from the PSEM-only Control Group to the Vehicle Control Group. Any significant difference in this comparison would suggest a potential off-target effect of this compound at the dose administered.

  • Histological Confirmation:

    • At the end of the experiment, perfuse the animals and collect the brain tissue.

    • Confirm the expression of the PSAM receptor in the target region for the Experimental and Vehicle Control groups, and the absence of expression in the PSEM-only Control Group.

Mandatory Visualizations

PSEM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PSEM PSEM 89S PSAM PSAM Receptor (e.g., PSAM-GlyR) PSEM->PSAM Binding Ion_Channel Ion Channel Pore PSAM->Ion_Channel Conformational Change Ion_Flux Anion Influx (Cl-) Ion_Channel->Ion_Flux Opens Effect Neuronal Hyperpolarization (Inhibition) Ion_Flux->Effect

Caption: Signaling pathway of this compound for neuronal inhibition.

Troubleshooting_Workflow Start Start: Unexpected Experimental Outcome Check_Expression Verify PSAM Expression & Localization (IHC/FP) Start->Check_Expression Check_Dosage Review PSEM 89S Dose & Administration Check_Expression->Check_Dosage Positive No_Expression Issue: Insufficient Expression -> Optimize Viral Vector/Promoter Check_Expression->No_Expression Negative/Low Control_Groups Analyze Control Groups (Vehicle, PSEM-only) Check_Dosage->Control_Groups Correct Dosage_Issue Issue: Suboptimal Dose -> Perform Dose-Response Curve Check_Dosage->Dosage_Issue Incorrect Off_Target_Suspected PSEM-only group shows effect -> Potential Off-Target Effect Control_Groups->Off_Target_Suspected Effect in PSEM-only On_Target_Issue PSEM-only group is normal -> Issue is On-Target or Network Effect Control_Groups->On_Target_Issue No effect in PSEM-only Refine_Protocol Refine Experimental Protocol No_Expression->Refine_Protocol Dosage_Issue->Refine_Protocol Off_Target_Suspected->Refine_Protocol Investigate_Network Investigate Downstream Network Activity On_Target_Issue->Investigate_Network Investigate_Network->Refine_Protocol

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Potential toxicity of the TFA counter-ion in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential in vivo toxicity and experimental interference of the trifluoroacetate (B77799) (TFA) counter-ion.

Frequently Asked Questions (FAQs)

Q1: What is Trifluoroacetic Acid (TFA) and why is it present in my sample?

A: Trifluoroacetic acid (TFA) is a strong acid commonly used during the chemical synthesis and purification of peptides and other small molecules.[1][2][3] It is used to cleave the synthesized peptide from the solid-phase resin and as an ion-pairing agent during purification by reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2][3] During the final lyophilization step, free TFA is removed, but residual TFA remains as a counter-ion to balance the positive charges on the peptide (e.g., at the N-terminus and on basic amino acid residues like Lysine, Arginine, and Histidine).[2][4]

Q2: What is the general in vivo toxicity profile of TFA?

A: The acute toxicity of TFA is considered to be very low.[5][6][7][8] In repeated-dose oral studies in rats, the liver has been identified as the primary target organ, with mild liver hypertrophy (an increase in cell size) being the main observed effect.[5][6][8][9] Undiluted trifluoroacetic acid is corrosive and can cause severe skin burns.[5][10]

Q3: Is TFA metabolized in the body?

A: No, TFA is not significantly metabolized in either rats or humans.[11][12] It is metabolically stable and is primarily excreted unchanged in the urine.[11][12]

Q4: Is TFA considered genotoxic or carcinogenic?

Q5: Can TFA elicit an immune response?

A: Yes, in an in vivo setting, TFA has the potential to trifluoroacetylate amino groups on endogenous proteins and phospholipids.[2] This modification can create new epitopes that may be recognized by the immune system, potentially eliciting antibody responses.[1][2][14] This is a significant concern for peptides intended for therapeutic use.

Q6: What are the regulatory limits for TFA in pharmaceuticals?

A: Regulatory agencies view TFA salts less favorably than others like hydrochloride or acetate (B1210297) due to toxicity concerns.[15] For Active Pharmaceutical Ingredients (APIs), guidelines often require TFA levels to be below 0.1%.[4] The European Food Safety Authority (EFSA) has established an acceptable daily intake (ADI) of 0.05 mg/kg of body weight per day.[16][17] Permitted Daily Exposure (PDE) values have also been proposed, varying by administration route (e.g., 1.7 mg/day for oral, 0.84 mg/day for inhalation).[18]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays

  • Question: I'm observing high variability, reduced cell proliferation, or unexpected cytotoxicity in my cell-based assays when using a synthetic peptide. Could TFA be the cause?

  • Answer: Yes, this is a common issue. Residual TFA can have direct biological effects and interfere with in vitro experiments.

    • Cytotoxicity: TFA can be cytotoxic in a dose-dependent manner, even at nanomolar concentrations.[4][19] For example, TFA has been shown to suppress the proliferation of osteoblasts and chondrocytes at concentrations as low as 10 nM.[2]

    • Altered Cell Growth: In some cell lines, such as murine glioma cells, TFA has been observed to stimulate cell growth and protein synthesis at micromolar concentrations.[2][20] This dual effect can lead to highly unpredictable results.

    • Troubleshooting Steps:

      • Quantify TFA Content: Determine the amount of TFA in your peptide stock. The level of TFA can range from 150 to 320 µg per 1 mg of peptide.[21]

      • Run a TFA Control: Prepare a solution of TFA (e.g., sodium trifluoroacetate) at the same molar concentration as in your experimental sample and test its effect on your cells. This will help isolate the effect of the counter-ion from the effect of your peptide.[19]

      • Perform a Counter-ion Exchange: If TFA is confirmed to be interfering, exchange it for a more biologically benign counter-ion like acetate or hydrochloride (HCl).[19] See Protocol 2 for a detailed method.

      • Source TFA-Free Peptides: For future experiments, consider purchasing peptides where the counter-ion has already been exchanged or specifying an alternative salt form.[19]

Issue 2: Preparing a Peptide for In Vivo Animal Studies

  • Question: I am planning to administer a synthetic peptide to mice. Is it necessary to remove the TFA counter-ion first?

  • Answer: Yes, for any in vivo studies or therapeutic development, removing TFA is critically important.

    • Toxicity Profile: While acute toxicity is low, repeated administration can lead to liver effects.[5][6] For preclinical studies, it is essential to ensure that the observed effects are from your compound of interest and not the counter-ion.

    • Immunogenicity: As mentioned in FAQ #5, TFA can trifluoroacetylate host proteins, potentially leading to an immune response that could confound your results or lead to adverse effects.[2][14]

    • Regulatory Scrutiny: Data generated using TFA salts may face greater scrutiny from regulatory bodies.[15] For therapeutic applications, TFA levels must be minimized to <0.1%.[4]

    • Recommended Action: Always perform a counter-ion exchange to replace TFA with a pharmaceutically acceptable salt like acetate or hydrochloride before conducting in vivo experiments.

Quantitative Data Summary

Table 1: In Vivo Toxicity and Exposure Limits for Trifluoroacetate

ParameterSpeciesValueRouteEffect/NoteReference(s)
Acute Oral LD₅₀Rat> 2000 mg/kg bwOralVery low acute toxicity[5]
NOAELRat10 mg/kg bw/dayOral (Diet)90-day study; basis for some regulatory values.[5][9]
NOAEL (Conservative)Rat1.8 mg/kg bw/dayOral (Diet)Based on small changes in liver enzymes (ALT).[5]
NOAECRat300 mg/m³Inhalation---[5]
ADIHuman0.05 mg/kg bw/dayOralAcceptable Daily Intake (EFSA).[16][17][22]
PDE (Proposed)Human1.7 mg/person/dayOralPermitted Daily Exposure.[18]
PDE (Proposed)Human0.84 mg/person/dayInhalationPermitted Daily Exposure.[18]

NOAEL: No-Observed-Adverse-Effect Level; NOAEC: No-Observed-Adverse-Effect Concentration; ADI: Acceptable Daily Intake; PDE: Permitted Daily Exposure; bw: body weight.

Table 2: Reported In Vitro Effects of Trifluoroacetate

Cell Type/SystemTFA ConcentrationObserved EffectReference(s)
Fetal Rat Osteoblasts≥ 10 nMInhibition of cell proliferation.[2]
Fetal Rat Chondrocytes≥ 10 nMInhibition of cell proliferation.[2]
Murine C6 Glioma Cells0.5 - 7.0 mMStimulation of cell growth and protein synthesis.[2][14]
Human Serum Albumin4 mMReduced binding of warfarin (B611796) and phenytoin.[11]
Glycine Receptor (GlyR)Not specifiedActs as an allosteric regulator, increasing receptor activity.[2][20]

Key Experimental Protocols

Protocol 1: Assessing Cytotoxicity of TFA-Containing Compounds using an MTS Assay

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Preparation of Test Articles:

    • Prepare a stock solution of your TFA-containing peptide.

    • Prepare a corresponding stock solution of sodium trifluoroacetate (NaTFA) with the same molar concentration of TFA as the peptide stock.

    • Prepare serial dilutions of the peptide, NaTFA, and a vehicle control (e.g., sterile water or PBS) in culture medium.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared dilutions to the respective wells. Include wells with medium only (background control) and cells with vehicle only (negative control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light, until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Subtract the background absorbance from all wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Compare the dose-response curves of the peptide and the NaTFA control to determine if the observed cytotoxicity is attributable to the TFA counter-ion.

Protocol 2: Procedure for Counter-ion Exchange from TFA to Hydrochloride (HCl)

This protocol is a widely used method for replacing TFA with the more biologically compatible chloride ion.[4][14]

  • Initial Dissolution: Dissolve the peptide-TFA salt in deionized water at a concentration of 1-5 mg/mL.

  • Acidification: Add 10 mM HCl to the peptide solution. Ensure the final peptide concentration remains within a soluble range.

  • Lyophilization: Freeze the solution (e.g., using a dry ice/acetone bath or a -80°C freezer) and lyophilize until a dry powder is obtained. This step removes water and volatile HCl.

  • Repeat Cycles: To ensure complete exchange, repeat steps 1-3 two to three more times.[14]

  • Final Reconstitution: After the final lyophilization cycle, the peptide is obtained as its hydrochloride salt. Reconstitute in the desired buffer for your experiment.

  • Verification (Optional but Recommended): Use Ion Chromatography (see Protocol 3) or another suitable analytical method to confirm the removal of TFA and the presence of chloride.

Protocol 3: Quantification of Residual TFA using Ion Chromatography (IC)

IC is a sensitive and robust method for quantifying anionic counter-ions like TFA.[3]

  • Sample Preparation: Accurately weigh and dissolve the peptide sample in deionized water to a known concentration (e.g., 1 mg/mL).

  • Standard Preparation: Prepare a series of calibration standards of sodium trifluoroacetate in deionized water (e.g., ranging from 0.1 to 50 µg/mL).

  • Chromatographic System:

    • Instrument: A Dionex or similar ion chromatograph.

    • Column: An anion-exchange column suitable for separating small organic acids (e.g., IonPac™ AS11-HC or AS14).[3]

    • Eluent: An appropriate carbonate/bicarbonate or hydroxide (B78521) eluent.

    • Detection: Suppressed conductivity detection.

  • Analysis: Inject the prepared standards and the peptide sample onto the IC system.

  • Quantification: Create a calibration curve by plotting the peak area of the TFA standard against its concentration. Use the peak area from the sample chromatogram to determine the TFA concentration based on the calibration curve. The final result is typically expressed as a weight percentage (w/w) of TFA in the peptide powder.

Visualizations

G Diagram 1: Troubleshooting Workflow for TFA-Related Issues cluster_0 Problem Identification cluster_1 Investigation & Confirmation cluster_2 Resolution cluster_3 Alternative Path start Unexpected / Inconsistent Experimental Results (e.g., cell assay, in vivo study) check_tfa Is a TFA-salt synthetic compound involved? start->check_tfa quantify 1. Quantify TFA content in sample (e.g., IC) check_tfa->quantify Yes no_tfa Investigate other experimental variables check_tfa->no_tfa No control 2. Run a TFA-only control experiment quantify->control interfering Does the TFA control replicate the issue? control->interfering exchange Perform Counter-Ion Exchange (e.g., to HCl or Acetate) interfering->exchange Yes interfering->no_tfa No retest Retest compound in assay exchange->retest resolved Problem Resolved? retest->resolved end Proceed with Experiment resolved->end Yes source_new Source TFA-free compound for future work resolved->source_new No, but TFA is confirmed issue source_new->end

Caption: Troubleshooting workflow for TFA-related issues.

G Diagram 2: TFA-Induced Peroxisome Proliferation Pathway TFA Trifluoroacetate (TFA) PPARa Activates Peroxisome Proliferator- Activated Receptor Alpha (PPARα) TFA->PPARa PPRE PPARα binds to Peroxisome Proliferator Response Element (PPRE) in gene promoters PPARa->PPRE GeneExp Increased Transcription of Genes involved in lipid metabolism and peroxisome biogenesis PPRE->GeneExp Peroxisome Peroxisome Proliferation GeneExp->Peroxisome LipidMet Altered Lipid Metabolism (e.g., reduced plasma lipids) GeneExp->LipidMet

Caption: TFA-induced peroxisome proliferation pathway.

G Diagram 3: Decision Tree for Managing TFA in Peptides start Start: Have a Peptide-TFA Salt application What is the intended application? start->application invivo In Vivo / Preclinical / Therapeutic application->invivo invitro In Vitro Cellular / Biochemical Assay application->invitro analytical Analytical Standard / MS Only application->analytical exchange_yes TFA Removal is MANDATORY Perform counter-ion exchange (e.g., to HCl or Acetate) invivo->exchange_yes exchange_rec TFA Removal is HIGHLY RECOMMENDED Run TFA controls to check for interference. Exchange if issues are found. invitro->exchange_rec exchange_no TFA Removal is NOT REQUIRED Peptide can be used as is. analytical->exchange_no

Caption: Decision tree for managing TFA in peptides.

References

Technical Support Center: Optimizing PSEM 89S TFA Concentration for Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of PSEM 89S in behavioral assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, with a specific focus on the impact of the trifluoroacetic acid (TFA) counter-ion. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the reliability and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is PSEM 89S and how does it work?

A1: PSEM 89S is a Pharmacologically Selective Effector Molecule (PSEM) that acts as a selective agonist for engineered ion channels known as Pharmacologically Selective Actuator Modules (PSAMs).[1][2] Specifically, PSEM 89S activates the PSAML141F,Y115F-GlyR (for neuronal silencing) and PSAML141F,Y115F-5-HT3 (for neuronal activation) chimeric ion channels.[2] These chemogenetic tools allow for the precise control of neuronal activity in genetically targeted cell populations, making them powerful tools for dissecting neural circuits and their role in behavior.[3][4] PSEM 89S is brain-penetrant, allowing for non-invasive administration in in vivo studies.[5]

Q2: Why is my PSEM 89S supplied as a TFA salt?

A2: PSEM 89S, like many synthetic peptides and small molecules, is often supplied as a trifluoroacetate (B77799) (TFA) salt. TFA is a strong acid commonly used during the synthesis and purification (specifically, reverse-phase high-performance liquid chromatography or RP-HPLC) of these molecules.[6] During the final lyophilization step, while much of the free TFA is removed, it can form a salt with the PSEM 89S molecule.[6]

Q3: Can the TFA salt affect my behavioral assay results?

A3: Yes, the TFA counter-ion has the potential to influence the results of biological assays, including in vivo behavioral studies.[7][8] Residual TFA can have direct biological effects, such as altering cell proliferation and modulating the activity of endogenous receptors like the glycine (B1666218) receptor.[7] In some in vivo studies, TFA salts of peptides have been associated with altered toxicity profiles and earlier onset of disease models compared to their acetate (B1210297) salt counterparts.[2] Therefore, it is a critical variable to consider and control in your experiments.

Q4: What is the recommended concentration of TFA for in vivo studies with PSEM 89S?

A4: There is no universally established "safe" or "optimal" concentration of TFA for all behavioral assays. The general recommendation from the scientific community is to minimize the concentration of TFA as much as possible.[7][8] For sensitive in vivo experiments, it is often advisable to exchange the TFA salt for a more biocompatible counter-ion, such as acetate or hydrochloride (HCl).[9][10] If using the TFA salt is unavoidable, it is crucial to be consistent with the lot and TFA content of your PSEM 89S across all experimental and control groups.

Q5: How can I remove or reduce the TFA content of my PSEM 89S?

A5: Several methods can be used to exchange the TFA counter-ion. A common and effective method is repeated lyophilization from a dilute solution of a stronger, more biocompatible acid, such as hydrochloric acid (HCl).[11] Ion-exchange chromatography is another viable option. It is recommended to quantify the residual TFA content after the exchange process to ensure its successful removal.[11]

Troubleshooting Guide

This guide addresses common issues that may arise when using PSEM 89S TFA in behavioral assays.

Issue Potential Cause(s) Troubleshooting Steps
High variability in behavioral results between animals or cohorts. 1. Inconsistent TFA concentration: Different batches of PSEM 89S may have varying levels of residual TFA. 2. Direct biological effects of TFA: TFA itself may be influencing the behavior being measured, independent of PSEM 89S activity.[2][7] 3. Inconsistent dosing or administration: Improper vehicle preparation or injection technique can lead to variable drug exposure.1. Quantify TFA content: If possible, determine the TFA content of your PSEM 89S batch. Always use the same batch for an entire experiment. 2. Include a vehicle-TFA control: Administer a vehicle solution containing a similar concentration of TFA (without PSEM 89S) to a control group to assess the direct behavioral effects of the counter-ion. 3. Standardize protocols: Ensure your vehicle preparation, sonication/vortexing, and injection procedures are consistent for all animals. Prepare fresh solutions daily.
Reduced or no behavioral effect of PSEM 89S. 1. Suboptimal PSEM 89S dose: The dose may be too low to achieve the desired level of neuronal modulation. 2. Poor solubility or precipitation of this compound: The compound may not be fully dissolved in the vehicle, leading to a lower effective dose. 3. Degradation of PSEM 89S: Improper storage or handling of the stock solution can lead to compound degradation.1. Perform a dose-response study: Titrate the dose of PSEM 89S to determine the optimal concentration for your specific behavioral paradigm. 2. Optimize vehicle formulation: this compound is soluble in water and DMSO. For intraperitoneal injections, a co-solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) can be used. Ensure the solution is clear before injection. Gentle warming or sonication may aid dissolution. 3. Proper storage: Store this compound stock solutions at -20°C or -80°C as recommended by the supplier and avoid repeated freeze-thaw cycles.
Unexpected or off-target behavioral effects. 1. TFA-mediated off-target effects: As mentioned, TFA can interact with endogenous systems.[7] 2. Non-specific effects of the vehicle: High concentrations of solvents like DMSO can have their own behavioral effects.1. Consider TFA salt exchange: If off-target effects are suspected, switching to an acetate or HCl salt of PSEM 89S is the most rigorous solution. 2. Minimize co-solvent concentration: Keep the final concentration of DMSO or other organic solvents in the injected volume as low as possible (ideally <10%). Include a vehicle-only control group in your experimental design.

Data Presentation

Table 1: Summary of PSEM 89S Properties and In Vivo Administration Parameters

ParameterValue/RecommendationReference(s)
Mechanism of Action Selective agonist for PSAML141F,Y115F-GlyR (inhibitory) and PSAML141F,Y115F-5-HT3 (excitatory)[1][2]
In Vivo Administration Route Intraperitoneal (IP) injection[5]
Reported Effective Dose (Mouse) 30 mg/kg for neuronal silencing (feeding behavior)[5]
Solubility (TFA salt) ≥ 100 mg/mL in H₂O and DMSO[5]
Recommended Vehicle for IP Injection 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[5]
TFA Counter-ion Considerations Can influence biological activity; minimization or exchange is recommended.[2][7][8]

Table 2: Potential Effects of Trifluoroacetic Acid (TFA) in Biological Systems

Biological System Observed Effect of TFA Concentration Reference(s)
Cell Culture (Osteoblasts)Inhibition of cell proliferationAs low as 10 nM[7]
Cell Culture (Glioma cells)Stimulation of cell growth0.5 - 7.0 mM[2]
In Vivo (Mouse Model)Delayed onset of experimental autoimmune encephalomyelitis (compared to acetate salt)Not specified[2]
In Vivo (Mouse)Acute toxicity (LD50) of M33 peptide TFA salt was comparable to acetate salt, but with different immediate toxicity signs.Not specified[2]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection

Materials:

  • This compound salt

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • 0.9% Sodium Chloride Injection, USP (Saline), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound based on the desired final concentration and injection volume. For a 30 mg/kg dose in a 25 g mouse with an injection volume of 10 µL/g (250 µL total), you would need 0.75 mg of PSEM 89S.

  • Prepare the vehicle solution: In a sterile tube, prepare the co-solvent vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. For 1 mL of vehicle, this would be 100 µL DMSO, 400 µL PEG300, 50 µL Tween-80, and 450 µL Saline.

  • Dissolve this compound:

    • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the DMSO component of the vehicle first and vortex thoroughly to dissolve the compound.

    • Sequentially add the PEG300 and Tween-80, vortexing after each addition.

    • Finally, add the saline dropwise while vortexing to prevent precipitation.

  • Ensure complete dissolution: The final solution should be clear and free of any visible precipitate. If necessary, gently warm the solution or use a bath sonicator for a short period to aid dissolution.

  • Administration: Administer the solution via intraperitoneal injection at the desired volume (e.g., 10 µL/g of body weight). Prepare the formulation fresh on the day of the experiment.

Protocol 2: Open Field Test for Assessing Locomotor Activity and Anxiety-like Behavior

Materials:

  • Open field arena (e.g., 40 x 40 x 30 cm), typically made of a non-porous, easily cleaned material.

  • Video tracking software and camera.

  • 70% ethanol (B145695) for cleaning.

  • Mice habituated to the testing room.

Procedure:

  • Habituation: Bring the mice to the testing room at least 30-60 minutes before the start of the experiment to allow them to acclimate to the new environment.

  • Experimental Setup:

    • Ensure the open field arena is clean and dry. Wipe down the arena with 70% ethanol between each animal to minimize olfactory cues.

    • Set up the video camera directly above the arena to capture the entire field of view.

    • Define the "center" and "periphery" zones within the video tracking software. The center zone is typically the inner 50% of the arena area.

  • Administration of this compound: Inject the mice with this compound or vehicle control at the predetermined time before the behavioral test (e.g., 30 minutes prior). The timing should be consistent across all animals.

  • Behavioral Testing:

    • Gently place a single mouse into the center of the open field arena.

    • Start the video recording and tracking software immediately.

    • Allow the mouse to explore the arena for a set period, typically 5-10 minutes.

    • At the end of the session, gently remove the mouse and return it to its home cage.

  • Data Analysis: The video tracking software will provide data on various parameters, including:

    • Total distance traveled: A measure of general locomotor activity.

    • Time spent in the center zone: A measure of anxiety-like behavior (less time in the center is indicative of higher anxiety).

    • Frequency of entries into the center zone: Another measure of anxiety-like behavior.

    • Rearing frequency: A measure of exploratory behavior.

  • Statistical Analysis: Compare the data from the this compound-treated group with the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualizations

PSEM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PSEM_89S PSEM 89S PSAM_GlyR PSAML141F,Y115F-GlyR Pore PSEM_89S->PSAM_GlyR Binds to engineered receptor Cl_ion Cl- PSAM_GlyR:port->Cl_ion Channel Opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Neuronal_Silencing Neuronal Silencing Hyperpolarization->Neuronal_Silencing Leads to Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_assay Behavioral Assay cluster_analysis Data Analysis A Prepare this compound Solution C Administer this compound (IP) A->C B Prepare Vehicle Control D Administer Vehicle (IP) B->D E Open Field Test C->E D->E F Analyze Locomotor Activity E->F G Analyze Anxiety-like Behavior E->G H Statistical Comparison F->H G->H

References

PSEM 89S TFA stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of PSEM 89S TFA. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: this compound powder should be stored at -20°C for up to 3 years.[1][2] For in-solvent storage, it is recommended to store stock solutions at -80°C for up to 1 year.[1]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in water and DMSO.[3] For in-vitro experiments, stock solutions can be prepared in DMSO at a concentration of 3.33 mg/mL (8.23 mM) with the aid of sonication, or in water at a concentration of at least 100 mg/mL (247.29 mM).[1][4] For in-vivo studies, specific formulations using a combination of solvents like DMSO, PEG300, Tween 80, and saline are recommended.[1][4]

Q3: How stable is this compound in solution?

A3: For optimal results, it is recommended to prepare working solutions for in-vivo experiments freshly on the same day of use.[4] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for 1 month in a sealed, moisture-free container.[4] If water is used as the solvent for a stock solution, it should be diluted to the working concentration, filter-sterilized using a 0.22 μm filter, and then used.[4]

Q4: What are the potential effects of the trifluoroacetate (B77799) (TFA) salt on my experiments?

A4: PSEM 89S is supplied as a trifluoroacetate (TFA) salt, which is a common counterion for synthetic peptides and small molecules.[5] It is important to be aware that residual TFA can potentially influence experimental outcomes. For instance, TFA has been shown to affect cell proliferation and may act as an allosteric modulator of certain receptors.

Storage and Stability Summary

FormStorage TemperatureShelf LifeNotes
Powder -20°CUp to 3 yearsKeep sealed and away from moisture.[1][3]
In Solvent -80°CUp to 1 year[1] (or 6 months[4])Use tightly sealed containers to prevent moisture absorption.
-20°CUp to 1 monthUse tightly sealed containers.[4]

In-Vivo Formulation Examples

FormulationCompositionAchievable Concentration
PEG300/Tween 80 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.5 mg/mL (6.18 mM)[4]
SBE-β-CD 10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.18 mM)[4]
Corn Oil 10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (6.18 mM)[4]

Troubleshooting Guide

If you encounter unexpected results or suspect issues with the stability of your this compound solution, consider the following troubleshooting steps.

TroubleshootingWorkflow Troubleshooting this compound Stability Issues cluster_observe Observation cluster_check Initial Checks cluster_action Corrective Actions cluster_outcome Outcome Observe Unexpected Experimental Results (e.g., loss of efficacy, variability) CheckStorage Verify Storage Conditions (Powder & Stock Solution) Observe->CheckStorage CheckPrep Review Solution Preparation (Freshness, Solvent, Concentration) Observe->CheckPrep NewStock Prepare New Stock Solution CheckStorage->NewStock Incorrect Storage AssessStability Perform Stability Assessment (See Protocol Below) CheckStorage->AssessStability Storage Correct NewPrep Prepare Fresh Solution from Powder CheckPrep->NewPrep Improper Preparation CheckPrep->AssessStability Preparation Correct Resolved Issue Resolved NewPrep->Resolved NewStock->NewPrep AssessStability->Resolved Compound Stable NotResolved Issue Persists AssessStability->NotResolved Compound Degraded NotResolved->NewStock Consider new vial

Caption: Troubleshooting workflow for this compound stability.

Experimental Protocols

Protocol 1: General In-Vitro Solution Preparation
  • Powder Handling : Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolution : Add the appropriate volume of DMSO or water to the vial to achieve the desired stock concentration. If necessary, use sonication to aid dissolution.[1]

  • Storage : Store the stock solution in a tightly sealed vial at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4]

  • Working Solution : On the day of the experiment, thaw the stock solution and dilute it to the final working concentration with the appropriate cell culture medium or buffer. If the stock solution was prepared in water, it is recommended to filter-sterilize the final working solution.[4]

InVitroWorkflow In-Vitro Experimental Workflow for this compound Start Start Equilibrate Equilibrate this compound Powder to Room Temp. Start->Equilibrate Dissolve Dissolve in DMSO or Water (Sonication if needed) Equilibrate->Dissolve StoreStock Store Stock Solution (-80°C or -20°C) Dissolve->StoreStock ThawDilute Thaw and Dilute to Working Concentration StoreStock->ThawDilute Filter Filter-Sterilize (if aqueous stock) ThawDilute->Filter Experiment Perform In-Vitro Experiment ThawDilute->Experiment Non-aqueous stock Filter->Experiment End End Experiment->End

Caption: General workflow for preparing this compound for in-vitro use.

Protocol 2: Assessing Solution Stability (General Guideline)

This protocol provides a general framework for empirically assessing the stability of this compound in a specific solvent and storage condition.

  • Prepare a Fresh Solution : Prepare a stock solution of this compound at a known concentration in the solvent of interest.

  • Initial Analysis (Time 0) : Immediately after preparation, analyze the solution using a suitable analytical method (e.g., HPLC-UV) to determine the initial peak area or concentration. This will serve as your baseline (100% stability).

  • Storage : Store the solution under the desired test conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis : At regular intervals (e.g., 1, 4, 8, 24, 48 hours), take an aliquot of the stored solution and analyze it using the same analytical method.

  • Data Analysis : Compare the peak area or concentration at each time point to the initial Time 0 measurement. A decrease in the main peak area and/or the appearance of new peaks may indicate degradation. Calculate the percentage of remaining this compound at each time point.

Note : The specific parameters for the analytical method (e.g., HPLC column, mobile phase, detection wavelength) will need to be optimized for this compound.

References

Addressing poor solubility of PSEM 89S TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of PSEM 89S TFA.

Troubleshooting Poor Solubility

Problem: Difficulty dissolving this compound.

Initial Assessment: Before proceeding with advanced troubleshooting, ensure that you are using a fresh, unopened vial of the compound and high-purity, anhydrous solvents. Hygroscopic solvents like DMSO can absorb moisture, which may impact solubility.

Troubleshooting Workflow:

G start Start: Poor Solubility Observed solvent_check Is the correct solvent being used? (e.g., DMSO, Water) start->solvent_check concentration_check Is the concentration within the known solubility limits? solvent_check->concentration_check Yes wrong_solvent Action: Refer to solubility data table. Select an appropriate solvent. solvent_check->wrong_solvent No technique_check Have appropriate dissolution techniques been applied? concentration_check->technique_check Yes high_concentration Action: Reduce the concentration or consider a different solvent system. concentration_check->high_concentration No apply_techniques Action: Apply gentle heating and/or ultrasonication. technique_check->apply_techniques No final_check Does the compound dissolve? technique_check->final_check Yes wrong_solvent->start high_concentration->start apply_techniques->final_check success Solution is ready for use. final_check->success Yes contact_support Action: Contact technical support for further assistance. final_check->contact_support No

Caption: Troubleshooting workflow for addressing poor solubility of this compound.

Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

Solvent SystemMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
Water≥ 100≥ 247.29Saturation unknown.[1][2]
DMSO100247.29Ultrasonic treatment is recommended.[1][2] Use newly opened DMSO.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5≥ 6.18For in vivo applications; yields a clear solution.[1][2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5≥ 6.18For in vivo applications; yields a clear solution.[1][2]
10% DMSO, 90% Corn Oil≥ 2.5≥ 6.18For in vivo applications.[1][2]
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline12.47Sonication is recommended.[3]

Note: "≥" indicates that the compound is soluble at this concentration, but the saturation point has not been determined.

Experimental Protocols

Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of this compound in a specific solvent.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

    • Agitate the mixture at a constant temperature for 24 hours to ensure equilibrium is reached. The use of a rotator or shaker is recommended.

    • After 24 hours, visually inspect the solution to confirm the presence of undissolved solid.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet.

  • Quantification:

    • Prepare a series of dilutions of the supernatant.

    • Analyze the concentration of this compound in the dilutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Create a standard curve using known concentrations of this compound.

    • Determine the concentration of the saturated supernatant by comparing its analytical signal to the standard curve. This concentration represents the solubility of this compound in the tested solvent.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in DMSO, even at concentrations reported to be soluble. What should I do?

A1: First, ensure you are using a fresh, anhydrous grade of DMSO. DMSO is hygroscopic and absorbed water can significantly reduce the solubility of some compounds. We recommend using a newly opened bottle of DMSO. Additionally, applying gentle heat and/or using an ultrasonic bath can aid in dissolution.[1][2] If the issue persists, consider preparing a fresh stock solution.

Q2: Can I prepare a concentrated stock solution of this compound in an aqueous buffer?

A2: this compound is highly soluble in water (≥ 100 mg/mL).[1][2] Therefore, preparing a concentrated aqueous stock solution should be feasible. However, the long-term stability of this compound in aqueous solutions has not been extensively reported. For long-term storage, it is recommended to store stock solutions in a suitable solvent at -20°C or -80°C.[2]

Q3: For my in vivo experiments, which solvent system should I use?

A3: Several solvent systems have been successfully used for in vivo administration of this compound.[1][2][3] The choice of vehicle will depend on your specific experimental requirements, such as the route of administration and desired dosing volume. Common formulations include:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1][2]

  • 10% DMSO, 90% (20% SBE-β-CD in Saline)[1][2]

  • 10% DMSO, 90% Corn Oil[1][2]

Q4: What is the recommended storage condition for this compound?

A4: this compound powder should be stored at -20°C, sealed, and away from moisture.[2] In solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month, also sealed and protected from moisture.[2]

Q5: What is the mechanism of action of this compound?

A5: this compound is a selective agonist for pharmacologically selective actuator module (PSAM) engineered ion channels, specifically those containing the L141F mutation.[1][4][5] It is designed to be orthogonally selective, meaning it activates these engineered channels without significantly affecting endogenous receptors.[1] This compound has been shown to be brain-penetrant.[1][3][4]

References

Mitigating non-specific behavioral effects of PSEM 89S TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using PSEM 89S TFA in chemogenetic experiments. The focus is on identifying and mitigating potential non-specific behavioral effects to ensure data integrity and accurate interpretation of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, brain-penetrant agonist designed for use in chemogenetics.[1][2] It specifically activates engineered chimeric ion channels known as Pharmacologically Selective Actuator Modules (PSAMs).[3] this compound is an agonist for PSAML141F-GlyR and PSAML141F,Y115F-5-HT3 chimeric ion channels.[4] Its effect on neuronal activity—either activation or inhibition—depends on the ion pore domain of the expressed PSAM.

  • For neuronal inhibition (silencing): When this compound binds to a PSAM linked to an inhibitory ion channel pore, such as the glycine (B1666218) receptor (GlyR), it causes an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus silencing its activity.[3][5] This has been demonstrated to reversibly silence neurons and suppress behaviors like feeding in mice.[6]

  • For neuronal activation: When this compound binds to a PSAM linked to an excitatory ion channel pore, such as the 5-HT3 receptor, it allows the influx of cations. This depolarizes the neuron, making it more likely to fire an action potential and thus increasing its activity.[3]

The Trifluoroacetic acid (TFA) component indicates that the compound is supplied as a trifluoroacetate (B77799) salt, which is common for synthetic peptides and small molecules to improve handling and solubility.[7]

Q2: What are potential sources of non-specific behavioral effects with this compound?

In chemogenetic studies, non-specific effects can arise from the viral vector used to deliver the PSAM gene or from the ligand itself.[5] While this compound is designed to be inert in animals not expressing the corresponding PSAM receptor, it is crucial to experimentally verify this in your specific model and behavioral paradigm. Potential off-target effects could stem from the compound interacting with other endogenous receptors or systems.[5][8]

Q3: How can I design my experiment to control for non-specific effects of this compound?

The most critical control is to administer this compound to animals that have not been engineered to express the PSAM receptor but have undergone the same experimental procedures (e.g., viral vector injection with a fluorescent protein only).[9] This group serves as the ideal negative control.

Key Control Groups:

  • Experimental Group: Animals expressing the PSAM receptor receiving this compound.

  • Vehicle Control Group: Animals expressing the PSAM receptor receiving the vehicle solution (the solvent used to dissolve this compound, e.g., saline, DMSO).

  • Ligand Control Group (Crucial for non-specific effects): Wild-type or non-PSAM-expressing animals (e.g., injected with a control AAV-GFP virus) receiving this compound.

Any behavioral changes observed in the "Ligand Control Group" relative to wild-type animals receiving vehicle can be attributed to non-specific effects of this compound.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Troubleshooting Steps
No behavioral effect observed after this compound administration. 1. Ineffective PSAM Expression: The viral vector did not successfully transduce the target neurons. 2. Incorrect Ligand Dosage/Administration: The dose of this compound may be too low, or the administration route/timing is suboptimal.[10] 3. Degraded Ligand: The this compound may have degraded due to improper storage.1. Verify PSAM Expression: Use histology and microscopy to confirm the expression and anatomical targeting of the PSAM construct (e.g., by co-expressing a fluorescent reporter). 2. Optimize Dosage: Conduct a dose-response curve to determine the lowest effective dose for your desired behavioral effect.[10] Confirm the pharmacokinetic profile; PSEM 89S is reported to be mostly cleared from serum and brain within one hour.[1] 3. Check Ligand Integrity: Prepare fresh solutions of this compound from a properly stored stock (-20°C).
Behavioral effects are observed in control animals. 1. Non-specific Ligand Effects: this compound is causing behavioral changes independent of the PSAM receptor. 2. Vehicle Effects: The vehicle solution itself is causing a behavioral change. 3. Metabolite Effects: A metabolite of this compound could have off-target activity.1. Analyze Ligand Control Group: Carefully analyze the behavior of the control group (wild-type animals + this compound). If effects are present, they must be reported as non-specific. Consider using a lower dose if possible.[10] 2. Analyze Vehicle Control Group: Compare the behavior of vehicle-treated animals to a naive (no injection) control group to rule out effects of the solvent or injection stress. 3. Review Literature: Check for any emerging literature on the pharmacology of this compound and its metabolites.
High variability in behavioral response across subjects. 1. Variable PSAM Expression: The level and location of PSAM expression may differ significantly between animals. 2. Inconsistent Ligand Delivery: Intraperitoneal (i.p.) injections can have variable absorption rates.1. Quantify Expression: Post-mortem, quantify the volume and intensity of PSAM expression in your region of interest for each animal and use this as a covariate in your statistical analysis. 2. Refine Injection Technique: Ensure consistent i.p. injection technique. For critical applications, consider alternative administration routes that may offer more consistent pharmacokinetics.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound, compiled from available research.

ParameterValueSpecies/SystemNotes
EC50 (PSAML141F,Y115F-5-HT3) 2.2 µMIn VitroConcentration for half-maximal activation of the excitatory channel.
EC50 (PSAML141F-GlyR) 3.4 µMIn VitroConcentration for half-maximal activation of the inhibitory channel.
Effective In Vitro Concentration 10 - 30 µMCortical NeuronsUsed to activate or silence neurons expressing PSAMs.[1][6]
Effective In Vivo Dosage (Inhibition) 30 mg/kg (i.p.)MouseSuppressed feeding by silencing AGRP neurons.[1][6]
Effective In Vivo Dosage (Control) 50 mg/kg (i.p.)MouseUsed in control mice expressing only ChR2, where it did not suppress feeding.[1][6]
Pharmacokinetics Rises rapidly in serum and brain; mostly cleared within 1 hour.MouseIndicates a relatively short duration of action for acute experiments.[1]

Experimental Protocols

Protocol: Validating for Non-Specific Behavioral Effects of this compound

This protocol outlines the essential control experiment to determine if this compound produces behavioral effects in the absence of its target PSAM receptor.

  • Subject Groups:

    • Control Virus Group (n=8-10): Subjects injected with a control virus (e.g., AAV-hSyn-GFP) in the same brain region of interest as the main experimental cohort.

    • Control Vehicle Group (n=8-10): Subjects also injected with the control virus.

  • Habituation:

    • Habituate all animals to the behavioral apparatus and injection procedures (e.g., handling and saline injections) for 3-5 days prior to the experiment to minimize stress-induced artifacts.

  • Baseline Testing:

    • On the day before the experiment, run all animals through the behavioral paradigm to establish a stable performance baseline.

  • Drug Administration:

    • Prepare this compound solution in a sterile vehicle (e.g., 0.9% saline, potentially with a small amount of DMSO for solubility, such as 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline).[2] The final concentration should be calculated to deliver the desired dose (e.g., 30 mg/kg) in a standard injection volume (e.g., 10 ml/kg).

    • Administer this compound (i.p.) to the "Control Virus Group".

    • Administer an equivalent volume of the vehicle solution (i.p.) to the "Control Vehicle Group".

  • Behavioral Testing:

    • Based on the rapid pharmacokinetics[1], begin the behavioral testing approximately 10-15 minutes after the injection.

    • Record the behavioral data according to your established protocol for the full duration of the expected drug effect (e.g., 1-2 hours).

  • Data Analysis:

    • Compare the behavioral performance of the "Control Virus Group" (receiving this compound) to the "Control Vehicle Group".

    • Use appropriate statistical tests (e.g., t-test, ANOVA) to determine if there is a significant difference between the two groups.

Visualizations

Signaling Pathways and Experimental Logic

PSEM_Mechanism cluster_inhibition Neuronal Inhibition cluster_activation Neuronal Activation PSEM_I This compound PSAM_GlyR PSAM-GlyR (Chloride Channel) PSEM_I->PSAM_GlyR Binds to Hyperpolarization Cl- Influx & Hyperpolarization PSAM_GlyR->Hyperpolarization Opens Silence Neuronal Silencing Hyperpolarization->Silence Leads to PSEM_A This compound PSAM_5HT3 PSAM-5HT3 (Cation Channel) PSEM_A->PSAM_5HT3 Binds to Depolarization Cation Influx & Depolarization PSAM_5HT3->Depolarization Opens Activation Neuronal Firing Depolarization->Activation Leads to

Caption: Mechanism of action for this compound.

Control_Workflow cluster_setup Experimental Setup cluster_procedure Surgical & Behavioral Procedure cluster_groups Control Group Design cluster_analysis Data Analysis & Interpretation Animal_Cohort Animal Cohort (e.g., Mice) Surgery Stereotaxic Injection into Target Brain Region Animal_Cohort->Surgery Virus_Prep Prepare Viruses: 1. AAV-PSAM-mCherry 2. AAV-GFP (Control) Virus_Prep->Surgery Recovery Post-Op Recovery & Virus Expression Period Surgery->Recovery Behavior Behavioral Testing Recovery->Behavior Group_Exp Experimental Group (PSAM + PSEM) Behavior->Group_Exp Group_Veh Vehicle Control (PSAM + Vehicle) Behavior->Group_Veh Group_Lig Ligand Control (GFP + PSEM) Behavior->Group_Lig Compare1 Compare: Experimental vs. Vehicle Group_Exp->Compare1 Group_Veh->Compare1 Compare2 Compare: Ligand Control vs. Vehicle Group_Veh->Compare2 Group_Lig->Compare2 Result1 Isolates PSAM-specific effect Compare1->Result1 Result2 Identifies non-specific PSEM effect Compare2->Result2

Caption: Workflow for mitigating non-specific effects.

References

Technical Support Center: Verifying Neuronal Silencing with PSEM 89S TFA using c-Fos Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for verifying neuronal silencing with PSEM 89S TFA using c-Fos staining. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data interpretation guidelines for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of neuronal silencing by this compound?

A1: this compound is a Pharmacologically Selective Effector Molecule (PSEM) that acts as a selective agonist for the Pharmacologically Selective Actuator Module (PSAM), specifically an engineered glycine (B1666218) receptor (GlyR) with mutations like L141F (PSAML141F-GlyR).[1][2][3] This PSAM is a ligand-gated chloride channel. When this compound binds to the PSAML141F-GlyR expressed in target neurons, it opens the chloride channel.[4][5][6] The resulting influx of chloride ions can hyperpolarize the neuron or, more commonly, cause "shunting inhibition." This shunting effect clamps the membrane potential near the chloride reversal potential, preventing depolarization and the firing of action potentials, thus effectively silencing the neuron.[4][7]

Q2: Why is c-Fos staining used to verify neuronal silencing?

A2: c-Fos is an immediate early gene whose expression is rapidly and transiently induced in response to neuronal activity.[8] Therefore, the presence of the c-Fos protein, which can be detected by immunohistochemistry, is a reliable marker of recently activated neurons.[9][10] In the context of a silencing experiment, a stimulus is applied that would normally induce c-Fos expression in the target neurons. If the chemogenetic silencing by this compound is effective, it will prevent the neuronal activation by the stimulus, leading to a significant reduction or complete absence of c-Fos positive cells in the target region compared to control conditions.[1]

Q3: What are the appropriate controls for a this compound and c-Fos staining experiment?

A3: A robust experimental design should include the following control groups:

  • Vehicle + No Stimulus: To establish baseline c-Fos expression.

  • Vehicle + Stimulus: To confirm that the stimulus effectively induces c-Fos expression in the target neurons.

  • This compound + No Stimulus: To ensure that this compound itself does not induce neuronal activity or c-Fos expression.

  • Experimental Group (this compound + Stimulus): To test the silencing effect of this compound.

  • (Optional) No PSAM expression + this compound + Stimulus: To confirm that this compound has no off-target effects in the absence of the engineered receptor.

Q4: What is the expected timeline for this compound administration and tissue collection for c-Fos analysis?

A4: this compound is a brain-penetrant compound.[1][3][11] The experimental timeline should be optimized based on the pharmacokinetics of this compound and the expression dynamics of the c-Fos protein. Generally, this compound is administered via intraperitoneal (IP) injection. The behavioral or physiological stimulus should be applied when the compound has reached its effective concentration in the brain. For c-Fos protein detection, tissues are typically collected 90-120 minutes after the stimulus, as c-Fos protein levels peak within this timeframe.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High c-Fos background staining in all groups. 1. Stress-induced c-Fos expression from animal handling.[8]2. Non-specific antibody binding.3. Over-fixation or under-fixation of tissue.[12]1. Handle animals minimally and habituate them to the experimental procedures.2. Optimize antibody concentrations and blocking steps. Include a "no primary antibody" control.3. Ensure consistent perfusion and post-fixation times (typically 18-24 hours in 4% PFA).[12]
No c-Fos induction in the "Vehicle + Stimulus" control group. 1. The stimulus was not strong enough to activate the neurons.2. The timing of tissue collection was incorrect for c-Fos protein detection.3. Issues with the c-Fos antibody or staining protocol.[13]1. Validate the stimulus parameters to ensure robust neuronal activation.2. Collect tissue 90-120 minutes post-stimulus.3. Test the antibody on a positive control tissue (e.g., a brain region known to be activated by a strong stimulus). Consider using an antigen retrieval step.[13]
Incomplete neuronal silencing (c-Fos expression observed in the experimental group). 1. Insufficient expression or incorrect localization of the PSAML141F-GlyR receptor.2. Suboptimal dose or timing of this compound administration.3. The stimulus is too strong and overrides the shunting inhibition.1. Verify receptor expression and localization using immunohistochemistry against a tag on the receptor or in situ hybridization.2. Perform a dose-response curve for this compound. Optimize the time between drug administration and stimulus.3. Reduce the intensity or duration of the stimulus.
No c-Fos signal in any group, including the positive control. 1. Primary or secondary antibody failed.[13]2. Problem with the detection reagent (e.g., DAB, fluorophore).3. Incorrect filter sets on the microscope for fluorescent imaging.1. Use a new lot of antibodies. Validate the antibodies on a known positive control.2. Prepare fresh detection reagents.3. Ensure the microscope is set up correctly for the specific fluorophores being used.

Experimental Protocols

Protocol 1: Verification of Neuronal Silencing with this compound via c-Fos Immunohistochemistry

This protocol assumes prior successful viral delivery and expression of PSAML141F-GlyR in the target brain region.

1. Animal Preparation and Drug Administration:

  • Habituate animals to handling and injection procedures to minimize stress.

  • Divide animals into control and experimental groups.

  • Prepare this compound solution and vehicle control.

  • Administer this compound (e.g., 30 mg/kg, IP) or vehicle. The timing should be based on pharmacokinetic studies to ensure peak brain concentration during the stimulus.[11]

2. Neuronal Stimulation:

  • At the appropriate time post-injection, apply the desired stimulus (e.g., behavioral task, sensory stimulation, optogenetic activation).

  • Ensure the stimulus is consistent across all relevant groups.

3. Tissue Collection and Preparation:

  • 90-120 minutes after the onset of stimulation, deeply anesthetize the animals.

  • Perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

  • Extract the brain and post-fix in 4% PFA for 18-24 hours at 4°C.[12]

  • Cryoprotect the brain in a sucrose (B13894) solution (e.g., 30% in PBS) until it sinks.

  • Section the brain into 30-40 µm coronal or sagittal sections using a cryostat or vibratome.

4. c-Fos Immunohistochemistry (Free-Floating Sections):

  • Wash sections three times in PBS.

  • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.[14]

  • Incubate sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) diluted in blocking buffer for 24-72 hours at 4°C.[14]

  • Wash sections three times in PBS.

  • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 2 hours at room temperature.

  • Wash sections three times in PBS.

  • Incubate with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.[9]

  • Wash sections three times in PBS.

  • Visualize the signal using a diaminobenzidine (DAB) reaction.[9]

  • Mount sections onto slides, dehydrate, and coverslip.

5. Data Analysis:

  • Image the target brain region using a brightfield microscope.

  • Count the number of c-Fos-positive nuclei in the region of interest for each animal and each group.

  • Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare c-Fos expression between groups.

Data Presentation

Table 1: Hypothetical Quantitative Data for c-Fos Positive Neurons

The following table illustrates the expected outcome of a successful neuronal silencing experiment in a target brain region.

GroupTreatmentStimulusMean c-Fos Positive Cells/mm² (± SEM)
1VehicleNo5 ± 2
2VehicleYes150 ± 15
3This compoundNo7 ± 3
4This compoundYes20 ± 5

Note: These are example values. Actual cell counts will vary depending on the brain region, stimulus intensity, and experimental conditions.

Visualizations

Signaling Pathway and Experimental Workflow

PSEM_Silencing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AAV AAV-PSAM(L141F)-GlyR Injection Expression Receptor Expression (2-3 weeks) AAV->Expression PSEM_Admin This compound Administration Expression->PSEM_Admin Stimulus Neuronal Stimulus PSEM_Admin->Stimulus Perfusion Perfusion & Tissue Collection (90-120 min post-stim.) Stimulus->Perfusion Staining c-Fos Immunohistochemistry Perfusion->Staining Imaging Microscopy & Imaging Staining->Imaging Quant Quantification & Statistics Imaging->Quant

Caption: Experimental workflow for verifying neuronal silencing.

PSEM_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Events cluster_nucleus Nucleus PSEM This compound PSAM PSAM(L141F)-GlyR (Chloride Channel) PSEM->PSAM Binds & Activates Cl_in Cl- Influx PSAM->Cl_in Opens Shunt Shunting Inhibition (Membrane Potential Clamped) Cl_in->Shunt NoAP Action Potential Blocked Shunt->NoAP NoCa No Ca2+ Influx (via VGCCs) NoAP->NoCa NoSignal No Intracellular Signaling Cascade NoCa->NoSignal NoFos c-Fos Gene Not Transcribed NoSignal->NoFos

Caption: this compound signaling pathway for neuronal silencing.

References

Validation & Comparative

A Head-to-Head Comparison of PSEM 89S TFA and DREADDs for Neuronal Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Neuroscience and Drug Development

In the rapidly evolving field of chemogenetics, the ability to remotely and selectively inhibit neuronal activity is paramount for dissecting neural circuits and developing novel therapeutic strategies. Among the leading technologies are the PSEM/PSAM system and the well-established DREADDs (Designer Receptors Exclusively Activated by Designer Drugs). This guide provides an objective, data-driven comparison of PSEM 89S TFA, a ligand for an engineered ion channel, and inhibitory DREADDs, which are modified G protein-coupled receptors (GPCRs), to inform the selection of the optimal tool for your research needs.

Mechanism of Action: A Fundamental Divergence

The primary distinction between these two powerful chemogenetic tools lies in their fundamental mechanism of action. This compound offers direct control over neuronal excitability, whereas DREADDs operate through an indirect, G-protein-mediated signaling cascade.

This compound and the PSAM-GlyR System: This system consists of two components: the Pharmacologically Selective Actuator Module (PSAM) and the Pharmacologically Selective Effector Molecule (PSEM). For neuronal inhibition, the PSAM is a chimeric protein created by fusing the ligand-binding domain of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), engineered to be insensitive to endogenous acetylcholine, to the ion pore domain of the glycine (B1666218) receptor (GlyR)[1][2]. The GlyR pore is a chloride-selective channel[1][3]. The specific inhibitory receptor activated by PSEM 89S is designated PSAML141F,Y115F-GlyR[1][2]. When the this compound ligand binds to this PSAM, it directly opens the chloride channel, leading to an influx of Cl⁻ ions. This influx hyperpolarizes the neuron, shunts depolarizing currents, and potently silences its activity[2][4].

Inhibitory DREADDs (hM4Di): The most commonly used inhibitory DREADD is hM4Di, an engineered version of the human M4 muscarinic acetylcholine receptor[5][6]. hM4Di is unresponsive to its native ligand, acetylcholine, but is activated by synthetic ligands like Clozapine-N-oxide (CNO) or newer-generation compounds[5][7]. Upon ligand binding, hM4Di couples to the endogenous Gαi signaling pathway[5][6][8]. This initiates a cascade that inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels, and activates G-protein inwardly rectifying potassium (GIRK) channels[1][6][9]. The opening of GIRK channels causes an efflux of K⁺ ions, resulting in membrane hyperpolarization and neuronal inhibition[6][9]. This G-protein-mediated mechanism is inherently slower and more modulatory than the direct ion flux provided by the PSAM/PSEM system[10].

Quantitative Performance Comparison

The differing mechanisms of action translate to distinct performance characteristics in terms of kinetics, potency, and duration of effect.

ParameterThis compound with PSAML141F,Y115F-GlyRInhibitory DREADDs (hM4Di) with CNO/Newer Ligands
Mechanism Direct Ligand-Gated Ion Channel (LGIC)[10]G-protein-Coupled Receptor (GPCR)[8][10]
Primary Effector Chloride (Cl⁻) Influx[1]Potassium (K⁺) Efflux & cAMP reduction[1][6][9]
Onset of Action Rapid (seconds to minutes)Slower (minutes)[8]
Duration of Action Short (approx. 0.5 - 1 hour)[1][11]Long (minutes to >8 hours)[1][7][12]
Ligand Specificity PSEM 89S is orthogonal to native receptors[2]CNO can be reverse-metabolized to clozapine, which has off-target effects[13][14]. Newer ligands (DCZ, JHU37160) offer improved specificity[15][16].
In Vivo Potency Effective at ~30 mg/kg (i.p.) in mice[11]Effective at 0.1 - 10 mg/kg (i.p.) depending on the ligand and species[14][17][18][19][20]
Visualizing the Signaling Pathways

The diagrams below illustrate the distinct signaling cascades initiated by each system to achieve neuronal inhibition.

PSEM_Pathway cluster_membrane Extracellular cluster_inside Intracellular ligand This compound receptor PSAM-GlyR (Chloride Channel) ligand->receptor Binds ion Cl⁻ receptor->ion Gates effect Hyperpolarization & Neuronal Inhibition ion->effect membrane Neuronal Membrane

Caption: this compound direct activation pathway.

DREADD_Pathway ligand DREADD Ligand (e.g., CNO, DCZ) receptor hM4Di Receptor ligand->receptor Binds g_protein Gαi/βγ receptor->g_protein Activates k_channel GIRK Channel g_protein->k_channel Gβγ activates ac Adenylyl Cyclase g_protein->ac Gαi inhibits ion K⁺ k_channel->ion Efflux effect Hyperpolarization & Neuronal Inhibition ion->effect camp ↓ cAMP ac->camp

Caption: hM4Di G-protein mediated inhibition pathway.

Detailed Experimental Protocols

Successful implementation of chemogenetics requires meticulous experimental design. Below are representative protocols for the use of each system for in vivo neuronal inhibition in a rodent model.

Protocol 1: Stereotactic Viral Vector Delivery

This initial step is common to both systems for expressing the engineered receptor in the target cell population.

  • Vector Selection: Choose an adeno-associated virus (AAV) vector containing the coding sequence for either hM4Di or PSAML141F,Y115F-GlyR. Expression can be targeted to specific cell types by using a cell-specific promoter (e.g., CaMKIIα for excitatory neurons) or by using a Cre-recombinase dependent FLEX/DIO system in a Cre-driver mouse line[6][14].

  • Animal Preparation: Anesthetize the animal (e.g., mouse or rat) with isoflurane (B1672236) and secure it in a stereotactic frame. Maintain body temperature with a heating pad.

  • Craniotomy: After sterilizing the surgical area, make a small incision in the scalp to expose the skull. Use a dental drill to create a small burr hole over the target brain region, identified using stereotactic coordinates from a brain atlas.

  • Microinjection: Lower a microinjection pipette (e.g., a glass capillary connected to a nanoliter injector) to the target coordinates. Infuse the viral vector (e.g., 200-500 nL) at a slow rate (e.g., 100 nL/min) to prevent tissue damage. Leave the pipette in place for 5-10 minutes post-injection to allow for diffusion before slowly retracting it.

  • Post-Operative Care: Suture the incision and provide post-operative analgesics and care as per institutional guidelines. Allow 3-4 weeks for robust receptor expression before beginning behavioral experiments.

Protocol 2: In Vivo Neuronal Silencing and Behavioral Assay

This protocol outlines the steps for ligand administration and subsequent behavioral testing.

  • Ligand Preparation:

    • This compound: Dissolve in sterile saline or a vehicle solution like 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline[11]. A typical dose is 30 mg/kg for intraperitoneal (i.p.) injection in mice[11].

    • DREADD Ligands (e.g., CNO, DCZ): CNO is typically dissolved in 0.9% saline, sometimes with a small amount of DMSO (e.g., <2%) to aid solubility[21]. Doses range from 1-10 mg/kg (i.p.)[14]. Newer agonists like DCZ or JHU37160 are used at much lower doses (e.g., 0.1 mg/kg)[16][19]. Crucially, a control group of animals expressing the receptor but receiving only the vehicle, and another group not expressing the receptor but receiving the ligand, are essential to control for off-target effects [22].

  • Administration and Timing:

    • This compound: Administer the ligand via i.p. injection. Due to its rapid kinetics, behavioral testing should commence shortly after, typically within 15-30 minutes, and may be limited to a 1-hour window[1][11].

    • DREADD Ligands: Administer via i.p. injection. Behavioral effects typically begin within 30 minutes and can last for several hours[8][12][21]. The experimental window should be chosen based on the specific ligand's pharmacokinetics.

  • Behavioral Testing: Conduct the chosen behavioral assay (e.g., open field test, elevated plus maze, operant conditioning task) within the optimal window of ligand efficacy. Record and analyze the behavior, comparing the experimental group to control groups. For example, inhibiting anxiogenic neurons would be expected to increase time spent in the open arms of an elevated plus maze.

General Experimental Workflow

The following diagram illustrates the logical flow from experimental design to data analysis for a typical in vivo chemogenetic inhibition experiment.

Workflow planning 1. Planning - Select Target Neurons - Choose System (PSEM/DREADD) - Design Behavioral Assay virus 2. Virus Production & Stereotactic Injection planning->virus expression 3. Receptor Expression (3-4 Weeks) virus->expression hab 4. Animal Habituation & Baseline Testing expression->hab exp 5. Experiment - Ligand/Vehicle Injection - Behavioral Testing hab->exp data 6. Data Collection & Analysis exp->data hist 7. Post-Hoc Verification (Histology/Immunohistochemistry) data->hist

Caption: Standard workflow for in vivo chemogenetic inhibition.

Conclusion and Recommendations

The choice between this compound and inhibitory DREADDs depends critically on the experimental question.

  • Choose this compound / PSAM-GlyR for:

    • Experiments requiring a rapid and transient effect, mimicking the timescale of endogenous synaptic inhibition.

    • Studies where precise temporal control is needed to dissect a behavior within a short time window.

    • Applications where the potential off-target effects of DREADD ligands, particularly CNO, are a significant concern.

  • Choose Inhibitory DREADDs (hM4Di) for:

    • Experiments requiring sustained, long-lasting inhibition to observe the effects of silencing a neuronal population over hours.

    • Behavioral paradigms that unfold over a longer duration.

    • Studies where leveraging the vast existing literature and validated tools for DREADDs is an advantage. When using DREADDs, it is highly recommended to use newer-generation agonists like DCZ or JHU37160 and to include rigorous controls to account for any potential ligand-independent effects.

Ultimately, both systems are exceptionally powerful tools for modern neuroscience. By understanding their distinct mechanisms, performance characteristics, and protocols, researchers can make an informed decision to precisely and effectively probe the complexities of the nervous system.

References

A Comparative Guide to In Vivo Silencing: PSEM 89S TFA vs. Optogenetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of neuronal activity in vivo is paramount to unraveling the complexities of neural circuits and developing novel therapeutics. This guide provides an objective comparison of two powerful silencing techniques: the chemogenetic system utilizing PSEM 89S TFA and optogenetic methods. We will delve into their mechanisms of action, performance metrics, and experimental considerations, supported by available data to aid in the selection of the most appropriate tool for your research needs.

At a Glance: this compound vs. Optogenetics

FeatureThis compound (Chemogenetics)Optogenetics
Principle Genetically engineered receptor (PSAM) activated by a specific chemical ligand (PSEM).Genetically encoded light-sensitive proteins (opsins) that silence neurons upon illumination.
Temporal Resolution Slower onset and offset (minutes to hours).High temporal precision (milliseconds).[1]
Spatial Resolution Dependent on viral expression and ligand diffusion; generally broader.High spatial precision, limited by light delivery.[2][3][4]
Invasiveness Less invasive; requires initial surgery for viral delivery, but subsequent silencing is remote via ligand administration.More invasive; requires chronic implantation of an optical fiber for light delivery.
Control of Silencing Dose-dependent control of silencing magnitude.Precise temporal control of silencing onset and offset; intensity can be modulated.
Primary Silencing Mechanism Activation of an engineered chloride channel (PSAM-GlyR) leading to hyperpolarization.[5][6]Varies by opsin: proton pumps (e.g., Arch), chloride pumps (e.g., Jaws), or anion channels (e.g., GtACR1).

Mechanism of Action

This compound: A Chemogenetic Approach

The this compound system is a chemogenetic tool that relies on a two-component system:

  • Pharmacologically Selective Actuator Module (PSAM): This is a chimeric ligand-gated ion channel. For neuronal silencing, an inhibitory PSAM is used, which is created by fusing a mutated ligand-binding domain from the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) to the ion pore domain of an anion-selective channel, typically the glycine (B1666218) receptor (GlyR).[6] This engineered receptor is insensitive to endogenous ligands like acetylcholine.

  • Pharmacologically Selective Effector Molecule (PSEM): PSEM 89S is a synthetic small molecule agonist that selectively binds to and activates the engineered PSAM. The "TFA" denotes its formulation as a trifluoroacetate (B77799) salt. Upon binding, the chloride channel of the PSAM-GlyR opens, leading to an influx of chloride ions and hyperpolarization of the neuron, thus silencing its activity.[5][6] More potent versions, known as ultrapotent PSEMs (uPSEMs), have also been developed.[5][7]

PSEM_Mechanism cluster_neuron Target Neuron PSAM_GlyR PSAM-GlyR (Engineered Receptor) Cl_ion Cl- PSAM_GlyR->Cl_ion Opens Channel Neuron_Membrane Neuronal Membrane Hyperpolarization Hyperpolarization (Silencing) PSEM_89S This compound (Ligand) PSEM_89S->PSAM_GlyR Binds to Cl_ion->Hyperpolarization Influx leads to Optogenetics_Mechanism cluster_neuron Target Neuron Opsin Inhibitory Opsin (e.g., Arch, Jaws) Ion H+ or Cl- Opsin->Ion Pumps/Channels Neuron_Membrane Neuronal Membrane Hyperpolarization Hyperpolarization (Silencing) Light Light (Specific Wavelength) Light->Opsin Activates Ion->Hyperpolarization Movement leads to PSEM_Workflow cluster_workflow This compound Experimental Workflow A AAV-PSAM-GlyR Injection B Incubation (weeks) A->B C This compound Administration (IP) B->C D Behavioral/Electrophysiological Analysis C->D Opto_Workflow cluster_workflow Optogenetic Silencing Experimental Workflow A AAV-Opsin Injection & Optic Fiber Implantation B Incubation (weeks) A->B C Light Delivery B->C D Behavioral/Electrophysiological Analysis C->D

References

A Comparative Guide to PSEM 89S TFA and uPSEM792 for Neuronal Silencing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent pharmacologically selective effector molecules (PSEMs), PSEM 89S TFA and uPSEM792. This document outlines their performance, supported by experimental data, and details the methodologies for their application in neuronal silencing.

Introduction to PSEM Compounds

Pharmacologically Selective Actuator Modules (PSAMs) are engineered ligand-gated ion channels that are unresponsive to endogenous ligands but are selectively activated by otherwise inert Pharmacologically Selective Effector Molecules (PSEMs). This technology allows for precise temporal and spatial control of neuronal activity. This compound and uPSEM792 are two such effector molecules designed to activate specific PSAMs, leading to neuronal silencing.

Performance and Efficacy: A Comparative Analysis

While both this compound and uPSEM792 are effective tools for neuronal silencing, they are designed to interact with different engineered receptors, which dictates their specific applications and performance characteristics.

uPSEM792 is a highly potent and selective agonist for the PSAM4-GlyR and PSAM4-5HT3 receptors. It exhibits sub-nanomolar affinity for PSAM4-GlyR, with a reported Ki of 0.7 nM.[1][2][3][4] This high affinity translates to potent neuronal silencing both in vitro and in vivo.

This compound , on the other hand, is an agonist for the PSAML141F-GlyR and PSAML141F,Y115F-5-HT3 chimeric ion channels. Its potency is in the micromolar range, with reported EC50 values of 3.4 µM for PSAML141F-GlyR and 2.2 µM for PSAML141F,Y115F-5-HT3.

Due to the differences in their target receptors, a direct comparison of binding affinities is not a straightforward measure of their relative efficacy. However, the available data on their effective concentrations for neuronal silencing provides a basis for comparison.

CompoundTarget ReceptorIn Vitro Silencing ConcentrationIn Vivo Silencing Dose
uPSEM792 PSAM4-GlyR / PSAM4-5HT310-100 nM[1][2]~3 mg/kg (i.p. in mice)[5]
This compound PSAML141F-GlyR / PSAML141F,Y115F-5-HT310 µM30 mg/kg (i.p. in mice)

Mechanism of Action: Inducing Neuronal Silence

Both compounds achieve neuronal silencing by activating their respective engineered chloride-permeable ion channels. The influx of chloride ions hyperpolarizes the neuron or creates a shunting effect, making it more difficult for the neuron to reach the action potential threshold and fire. This leads to a reduction in cellular input resistance and an increase in the current required to evoke an action potential.

dot

cluster_PSEM PSEM Signaling Pathway for Neuronal Silencing PSEM PSEM (e.g., uPSEM792 or PSEM 89S) PSAM Engineered PSAM Receptor (e.g., PSAM4-GlyR or PSAML141F-GlyR) PSEM->PSAM Binds to IonChannel Chloride Ion Channel Opening PSAM->IonChannel Activates Cl_Influx Chloride Ion (Cl-) Influx IonChannel->Cl_Influx Allows Hyperpolarization Membrane Hyperpolarization / Shunting Cl_Influx->Hyperpolarization Leads to Silencing Neuronal Silencing Hyperpolarization->Silencing Results in

Caption: Signaling pathway for PSEM-mediated neuronal silencing.

Experimental Protocols

In Vitro Neuronal Silencing: Whole-Cell Patch-Clamp Electrophysiology

This protocol details the steps for assessing the inhibitory effect of PSEM compounds on cultured neurons expressing the corresponding PSAM receptor.

1. Cell Culture and Transfection:

  • Culture primary neurons (e.g., cortical or hippocampal neurons) on coverslips.

  • Transfect neurons with a plasmid encoding the appropriate PSAM receptor (PSAM4-GlyR for uPSEM792 or PSAML141F-GlyR for PSEM 89S) and a fluorescent reporter (e.g., GFP) using a suitable transfection reagent.

  • Allow 48-72 hours for receptor expression.

2. Electrophysiological Recording:

  • Transfer a coverslip with transfected neurons to a recording chamber on an upright microscope.

  • Perfuse with artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 24 NaHCO3, 5 HEPES, 12.5 glucose, 2 MgSO4, 2 CaCl2 (pH 7.4, bubbled with 95% O2/5% CO2).

  • Perform whole-cell patch-clamp recordings from fluorescently identified neurons. The internal solution should contain (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.3).

  • Establish a stable baseline recording of spontaneous activity and membrane potential.

3. Compound Application and Data Acquisition:

  • Prepare stock solutions of uPSEM792 or this compound in water or DMSO.

  • Dilute the stock solution in aCSF to the desired final concentration (e.g., 10-100 nM for uPSEM792, 10 µM for PSEM 89S).

  • Apply the compound via bath perfusion.

  • Record changes in membrane potential, input resistance (by injecting hyperpolarizing current steps), and action potential firing (by injecting depolarizing current steps) before, during, and after compound application.

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cluster_workflow In Vitro Electrophysiology Workflow Start Start: Transfected Neurons Recording Establish Whole-Cell Recording Start->Recording Baseline Record Baseline Activity Recording->Baseline Application Bath Apply PSEM Compound Baseline->Application Data Record Changes in Neuronal Properties Application->Data Washout Washout Compound Data->Washout Recovery Record Recovery Washout->Recovery

Caption: Workflow for in vitro electrophysiological assessment.

In Vivo Neuronal Silencing and Behavioral Analysis

This protocol outlines the procedure for administering PSEM compounds to rodents and assessing the behavioral consequences of neuronal silencing in a specific brain region.

1. Animal Surgery and Virus Injection:

  • Anesthetize the animal (e.g., mouse) and place it in a stereotaxic frame.

  • Inject a viral vector (e.g., AAV) encoding the appropriate PSAM receptor (Cre-dependent if using a specific Cre-driver line) into the target brain region.

  • Allow sufficient time for viral expression (typically 2-3 weeks).

2. Compound Administration:

  • Dissolve uPSEM792 or this compound in a sterile vehicle (e.g., saline).

  • Administer the compound via intraperitoneal (i.p.) injection at the desired dose (e.g., ~3 mg/kg for uPSEM792, 30 mg/kg for PSEM 89S).[5]

3. Behavioral Testing:

  • Acclimate the animals to the testing environment.

  • Perform behavioral tests relevant to the function of the targeted brain region. For example, if targeting a motor cortex region, assess locomotor activity in an open field test.

  • Record and analyze behavioral parameters before and after compound administration.

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cluster_invivo In Vivo Neuronal Silencing Logical Flow Virus Stereotaxic Virus Injection (PSAM) Expression Allow for Viral Expression Virus->Expression Administration Systemic PSEM Administration Expression->Administration Silencing Targeted Neuronal Silencing Administration->Silencing Behavior Behavioral Assessment Silencing->Behavior

Caption: Logical flow for in vivo neuronal silencing experiments.

Conclusion

Both this compound and uPSEM792 are valuable tools for chemogenetic neuronal silencing. The choice between them will primarily depend on the specific PSAM receptor being used in the experimental model. uPSEM792 offers high potency for PSAM4-based systems, allowing for the use of lower concentrations. PSEM 89S is a well-established agonist for the PSAML141F-based receptors. The provided experimental protocols offer a starting point for researchers to effectively utilize these compounds in their studies of neural circuits and behavior.

References

Validating the Specificity of PSEM 89S TFA for PSAM Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of PSEM 89S TFA with alternative pharmacologically selective effector molecules (PSEMs) for the specific activation of pharmacologically selective actuator module (PSAM) receptors. The information presented herein is intended to assist researchers in selecting the most appropriate chemogenetic tools for their experimental needs, with a focus on validating receptor specificity through experimental data.

Introduction to PSAM/PSEM Technology

Chemogenetics has emerged as a powerful tool for the remote control of specific neuronal populations. The PSAM/PSEM system is a key player in this field, offering precise control over ion channel activity. This technology is based on two components:

  • PSAMs (Pharmacologically Selective Actuator Modules): These are engineered chimeric ligand-gated ion channels. They are created by fusing a mutated ligand-binding domain (LBD) from the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) to the ion pore domain (IPD) of another ion channel, such as the serotonin (B10506) type 3 receptor (5-HT3R) for neuronal activation (cation influx) or the glycine (B1666218) receptor (GlyR) for neuronal silencing (chloride influx).[1][2] The mutations in the LBD are designed to eliminate its affinity for the endogenous ligand, acetylcholine (ACh), while conferring high specificity for a synthetic small molecule.[2]

  • PSEMs (Pharmacologically Selective Effector Molecules): These are synthetic small-molecule agonists that are otherwise biologically inert but are designed to specifically bind to and activate their cognate PSAMs.[1][2]

PSEM 89S is one such molecule, designed to be a selective agonist for PSAMs containing the L141F mutation in the α7 nAChR LBD.[3] The "TFA" in its name refers to trifluoroacetic acid, a common counterion used during the chemical synthesis and purification process.[4][5][6] While generally considered to have minimal direct biological effect in these contexts, it is a factor for researchers to be aware of, particularly in sensitive experimental paradigms.[4]

Comparative Analysis of PSEM Specificity

The validation of a PSEM's specificity is crucial for ensuring that its effects are mediated solely through the engineered PSAM receptor and not through off-target interactions. This section compares the specificity of PSEM 89S with its precursor, varenicline, and the more recently developed ultrapotent PSEMs (uPSEMs).

Data Presentation

The following tables summarize the quantitative data on the potency and selectivity of various PSEMs.

Table 1: Potency of PSEMs on Target PSAM Receptors

CompoundTarget ReceptorPotency (EC50)
PSEM 89S PSAML141F,Y115F-5HT32.2 µM
PSEM 89S PSAML141F-GlyR3.4 µM
uPSEM792 PSAM4-GlyR2.3 nM
uPSEM817 PSAM4-GlyR0.3 nM
uPSEM817 PSAM4-5HT30.5 nM
Varenicline PSAM4-5HT34 nM

Data compiled from multiple sources.

Table 2: Binding Affinity and Selectivity of PSEMs for On-Target and Off-Target Receptors

CompoundReceptorBinding Affinity (Ki)Selectivity vs. Off-Target
PSEM 89S PSAML141F-basedNot explicitly reportedNo significant binding to a panel of 23 mammalian receptors[3]
uPSEM817 PSAM4-GlyR0.15 nM>5000-fold vs. α7-GlyR, α7-5HT3, and 5HT3-R[1]
uPSEM817 α4β2 nAChR>30 µM (no agonism)Excellent
Varenicline α4β2 nAChR0.14 nMHigh affinity for endogenous receptor
Varenicline α6β2* nAChR0.12 nMHigh affinity for endogenous receptor[7][8]

Data compiled from multiple sources.

Experimental Protocols

Detailed methodologies are essential for reproducing and validating findings. Below are outlines of key experimental protocols used to assess the specificity of PSEMs.

Radioligand Binding Assay for Specificity Screening

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor and to screen for off-target binding.

Objective: To quantify the binding of a PSEM to its target PSAM and a panel of other receptors.

Materials:

  • HEK293 cells or other suitable cell line expressing the PSAM receptor of interest.

  • Membrane preparation from these cells.

  • A radiolabeled ligand known to bind to the receptor of interest (e.g., [3H]-ASEM for α7-based LBDs).

  • The unlabeled PSEM (e.g., PSEM 89S) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Protocol:

  • Membrane Preparation: Culture and harvest cells expressing the target receptor. Homogenize the cells in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.[7]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled PSEM.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the unlabeled PSEM. Calculate the IC50 value (the concentration of PSEM that inhibits 50% of the radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[7]

  • Off-Target Screening: Repeat the assay using membrane preparations from cells expressing a panel of other common receptors, transporters, and ion channels.

Whole-Cell Patch-Clamp Electrophysiology for Functional Validation

This technique is used to measure the functional effect of a PSEM on the activity of a neuron expressing the corresponding PSAM.

Objective: To determine the potency (EC50) and specificity of a PSEM in activating or inhibiting neuronal activity.

Materials:

  • Neurons expressing the PSAM of interest (e.g., in primary culture or acute brain slices).

  • Artificial cerebrospinal fluid (aCSF).

  • Intracellular solution for the patch pipette.

  • Patch-clamp amplifier and data acquisition system.

  • PSEM 89S and other test compounds.

Protocol:

  • Preparation: Prepare neuronal cultures or acute brain slices.

  • Patching: Under a microscope, form a high-resistance seal (a "giga-seal") between a glass micropipette filled with intracellular solution and the membrane of a target neuron.

  • Whole-Cell Configuration: Rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior.[1][9][10]

  • Recording: In voltage-clamp mode, hold the neuron at a specific membrane potential and record the currents elicited by the application of the PSEM at various concentrations. For activating channels (PSAM-5HT3), this will be an inward current. For inhibitory channels (PSAM-GlyR), this will be an outward current (depending on the holding potential and chloride reversal potential).

  • Data Analysis: Plot the current amplitude as a function of PSEM concentration to generate a dose-response curve and determine the EC50 value.

  • Specificity Control: Perform control experiments on non-transfected neurons in the same preparation to ensure the PSEM has no effect in the absence of the PSAM. Also, test the effect of a non-cognate PSEM (e.g., PSEM 22S on a PSAML141F-expressing neuron) to demonstrate orthogonal selectivity.[3]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the validation of PSEM 89S specificity.

PSAM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PSEM PSEM 89S PSAM PSAM Receptor (α7 LBD + IPD) PSEM->PSAM Binding Ion_Influx Ion Influx (e.g., Na+, Cl-) PSAM->Ion_Influx Channel Opening Effect Neuronal Effect (Activation or Silencing) Ion_Influx->Effect

Caption: Signaling pathway of a PSAM receptor upon binding of PSEM 89S.

Validation_Workflow start Start: Validate PSEM 89S Specificity binding_assay Radioligand Binding Assay start->binding_assay functional_assay Whole-Cell Patch Clamp start->functional_assay on_target Determine Ki for PSAM-L141F binding_assay->on_target off_target Screen against off-target receptor panel binding_assay->off_target potency Determine EC50 on PSAM-expressing neurons functional_assay->potency control Test on non-transfected neurons functional_assay->control conclusion Conclusion: High Specificity Confirmed on_target->conclusion off_target->conclusion potency->conclusion control->conclusion

Caption: Experimental workflow for validating the specificity of PSEM 89S.

Specificity_Comparison PSEM_89S PSEM 89S PSAM_L141F PSAM (L141F) PSEM_89S->PSAM_L141F High Specificity (µM affinity) Off_Target_Panel Off-Target Panel PSEM_89S->Off_Target_Panel No significant binding uPSEM_817 uPSEM 817 PSAM4 PSAM4 uPSEM_817->PSAM4 Very High Specificity (sub-nM affinity) nAChR_alpha4beta2 nAChR α4β2 uPSEM_817->nAChR_alpha4beta2 Low affinity Varenicline Varenicline Varenicline->PSAM4 High affinity Varenicline->nAChR_alpha4beta2 High affinity (endogenous target)

Caption: Logical comparison of ligand binding specificity.

References

Orthogonal Control of Neuronal Activity: A Comparative Guide to PSEM/PSAM Pairs

Author: BenchChem Technical Support Team. Date: December 2025

The ability to selectively activate or inhibit specific neuronal populations with temporal precision is a cornerstone of modern neuroscience research. Chemogenetic tools, particularly the Pharmacologically Selective Actuator Module (PSAM) and Pharmacologically Selective Effector Molecule (PSEM) system, offer a powerful approach for achieving this control. This guide provides a comparative overview of different PSEM/PSAM pairs, presenting key performance data, detailed experimental protocols, and visual workflows to aid researchers in selecting and implementing the optimal system for their experimental needs.

The PSEM/PSAM system is built on a modular design. PSAMs are chimeric ligand-gated ion channels composed of a mutated ligand-binding domain from the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) fused to the ion pore domain of another receptor, such as the serotonin (B10506) type 3 (5-HT3) receptor or the glycine (B1666218) receptor (GlyR).[1] These mutations render the PSAM insensitive to endogenous ligands like acetylcholine but highly responsive to specific, otherwise inert, synthetic ligands—the PSEMs.[1][2] The functional outcome of PSAM activation is determined by the ion permeability of its pore domain: cation-selective pores (e.g., from 5-HT3 receptors) lead to neuronal depolarization and activation, while anion-selective pores (e.g., from GlyR) cause hyperpolarization or shunting inhibition, leading to neuronal silencing. A key advantage of this system is the potential for orthogonal control, where multiple, distinct PSEM/PSAM pairs can be expressed in different neuronal populations within the same animal, allowing for independent manipulation of their activity.[2][3]

Comparative Performance of PSEM/PSAM Pairs

The continuous development of the PSEM/PSAM system has yielded several generations of these tools, from early examples to more recent "ultrapotent" versions with significantly enhanced potency. The choice of a specific pair depends on the desired effect (activation or inhibition), the required potency, and the experimental context. The following table summarizes quantitative data for some of the most commonly used PSEM/PSAM pairs.

PSEM/PSAM PairTypePSEMPSAMPotency (EC50/Ki)In Vivo Dose (mouse)Key Characteristics
Activating Pairs
PSEM²²S / PSAMQ79G,Q139G-5HT3HCNeuronal ActivationPSEM²²Sα7Q79G,Q139G-5HT3Micromolar rangeNot specifiedOne of the earlier activating pairs, demonstrates the feasibility of orthogonal control with inhibitory pairs.[3]
uPSEM⁷⁹² / PSAM⁴-5HT3Neuronal ActivationuPSEM⁷⁹²α7L131G,Q139L,Y217F-5HT3Ki < 10 nM[4]Not specifiedUltrapotent activating pair with high selectivity.[4]
uPSEM⁸¹⁷ / PSAM⁴-5HT3Neuronal ActivationuPSEM⁸¹⁷α7L131G,Q139L,Y217F-5HT3EC₅₀ = 0.5 nMNot specifiedHighly potent and selective activating pair.
Inhibitory Pairs
PSEM⁸⁹S / PSAML141F,Y115F-GlyRNeuronal SilencingPSEM⁸⁹Sα7L141F,Y115F-GlyRMicromolar range10 mg/kgAn effective neuronal silencing system demonstrated to be orthogonal to the PSEM²²S activating pair.[3]
Varenicline / PSAM⁴-GlyRNeuronal SilencingVareniclineα7L131G,Q139L,Y217F-GlyRNot specifiedLowest effective dose: 0.1 mg/kg[2]Utilizes a clinically approved drug as the PSEM.[5]
uPSEM⁷⁹² / PSAM⁴-GlyRNeuronal SilencinguPSEM⁷⁹²α7L131G,Q139L,Y217F-GlyRKi = 0.7 nM[4]Not specifiedUltrapotent inhibitory pair with high selectivity over endogenous receptors.[4]
uPSEM⁸¹⁷ / PSAM⁴-GlyRNeuronal SilencinguPSEM⁸¹⁷α7L131G,Q139L,Y217F-GlyREC₅₀ = 0.3 nM, Ki = 0.15 nM[6]Lowest effective dose: 0.1 mg/kgOne of the most potent inhibitory pairs, brain-penetrant, and suitable for in vivo studies in rodents and primates.[1][6]

Signaling Pathways and Experimental Workflow

The signaling mechanism of PSEM/PSAM systems is direct and rapid, relying on the influx of ions through the engineered channel pore. This contrasts with other chemogenetic systems like DREADDs, which involve G-protein coupled signaling cascades.[5]

PSEM_PSAM_Signaling cluster_activating Activating PSEM/PSAM Pair cluster_inhibitory Inhibitory PSEM/PSAM Pair PSEM_A Activating PSEM (e.g., uPSEM⁸¹⁷) PSAM_A PSAM-5HT3 PSEM_A->PSAM_A Binds Cation Cation Influx (Na⁺, Ca²⁺) PSAM_A->Cation Depolarization Depolarization Cation->Depolarization Activation Neuronal Activation Depolarization->Activation PSEM_I Inhibitory PSEM (e.g., uPSEM⁸¹⁷) PSAM_I PSAM-GlyR PSEM_I->PSAM_I Binds Anion Anion Influx (Cl⁻) PSAM_I->Anion Hyperpolarization Hyperpolarization / Shunting Inhibition Anion->Hyperpolarization Silencing Neuronal Silencing Hyperpolarization->Silencing

PSEM/PSAM Signaling Pathways

A typical experimental workflow to validate the orthogonal control of two distinct neuronal populations involves several key steps, from viral vector delivery to behavioral analysis.

Orthogonal_Control_Workflow cluster_step1 Step 1: Vector Delivery cluster_step2 Step 2: In Vitro Validation cluster_step3 Step 3: In Vivo Manipulation cluster_step4 Step 4: Analysis AAV1 AAV-Cre-On PSAM-5HT3 NeuronA Neuron Population A (Cre-expressing) AAV1->NeuronA Stereotaxic Injection PatchClamp Whole-Cell Patch Clamp AAV2 AAV-Flp-On PSAM-GlyR NeuronB Neuron Population B (Flp-expressing) AAV2->NeuronB Stereotaxic Injection NeuronA->PatchClamp NeuronB->PatchClamp PSEM1 Apply PSEM 1 PatchClamp->PSEM1 Record from Neuron A PSEM2 Apply PSEM 2 PatchClamp->PSEM2 Record from Neuron B Behavior Behavioral Assay Analysis Data Analysis and Interpretation Behavior->Analysis Admin_PSEM1 Administer PSEM 1 (e.g., i.p.) Admin_PSEM1->Behavior Admin_PSEM2 Administer PSEM 2 (e.g., i.p.) Admin_PSEM2->Behavior Admin_Both Administer Both PSEMs Admin_Both->Behavior

Experimental Workflow for Orthogonal Control

Detailed Experimental Protocols

The following are generalized protocols for key experiments. Specific parameters should be optimized for the particular experimental setup.

Protocol 1: Viral Vector-Mediated Expression of PSAMs

This protocol describes the in vivo delivery of adeno-associated viral (AAV) vectors for Cre-dependent expression of a PSAM.

  • Vector Preparation: Obtain or produce high-titer AAV vectors carrying the PSAM construct under a Cre-dependent promoter (e.g., AAV-hSyn-DIO-PSAM-mCherry). A typical titer for in vivo injection is >10¹² viral genomes/mL.[7]

  • Animal Surgery: Anesthetize the mouse using a standard procedure (e.g., isoflurane (B1672236) inhalation or ketamine/xylazine injection). Secure the animal in a stereotaxic frame.

  • Craniotomy: Shave the scalp and sterilize the area. Make a small incision to expose the skull. Use a dental drill to create a small burr hole over the target brain region.

  • Virus Injection: Load a glass micropipette with the AAV solution. Lower the pipette to the target coordinates and slowly inject the virus (e.g., 500 nL at 100 nL/min).[8]

  • Post-Injection: Leave the pipette in place for 5-10 minutes to allow for diffusion before slowly retracting it. Suture the incision and provide post-operative care.

  • Expression Period: Allow 3-4 weeks for robust expression of the PSAM construct before subsequent experiments.

Protocol 2: In Vitro Characterization using Whole-Cell Patch-Clamp Electrophysiology

This protocol details the electrophysiological validation of PSAM function in acute brain slices.

  • Slice Preparation: Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated slicing solution. Rapidly dissect the brain and prepare acute coronal or sagittal slices (250-300 µm) of the target region using a vibratome.

  • Recording Setup: Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated artificial cerebrospinal fluid (aCSF) at a rate of 1.5-2 mL/min.[9]

  • Cell Identification: Identify PSAM-expressing neurons using a fluorescent marker (e.g., mCherry) under epifluorescence.

  • Patching: Using a micromanipulator, approach a target neuron with a glass pipette (3-7 MΩ resistance) filled with an appropriate internal solution.[10] Establish a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.[11]

  • Data Acquisition: In voltage-clamp mode, record baseline currents. In current-clamp mode, measure the resting membrane potential and firing properties in response to current injections.

  • PSEM Application: Bath-apply the PSEM at a known concentration. For activating PSAMs, observe for an inward current and depolarization. For inhibitory PSAMs, look for an outward current (depending on the holding potential and chloride reversal) and a decrease in input resistance.[12][13] Wash out the PSEM to confirm the reversibility of the effect.

Protocol 3: In Vivo Administration of PSEMs

This protocol outlines the systemic delivery of PSEMs for behavioral experiments.

  • PSEM Solution Preparation: Dissolve the PSEM in a suitable vehicle. For example, uPSEM⁸¹⁷ tartrate can be dissolved in sterile saline. The final concentration should be calculated based on the desired dose and the animal's weight.

  • Administration Route: PSEMs can be administered via various routes, including intraperitoneal (i.p.) injection, subcutaneous (s.c.) injection, or oral gavage.[14][15] For i.p. injection, restrain the mouse and inject into the lower abdominal quadrant.

  • Dosing: The optimal dose should be determined empirically. For uPSEM⁸¹⁷, a dose of 0.1 mg/kg has been shown to be effective in mice.

  • Time Course: The onset of action for PSEMs is typically within minutes, and the effects can last for several hours. The precise time course should be characterized for the specific PSEM and experimental paradigm.

Conclusion

The PSEM/PSAM system provides a versatile and powerful platform for the orthogonal control of neuronal activity. The development of ultrapotent PSEMs has significantly enhanced the utility of this system, allowing for robust and specific neuronal manipulation at low nanomolar concentrations. By carefully selecting the appropriate PSEM/PSAM pair and following rigorous experimental protocols, researchers can effectively dissect the causal role of specific neural circuits in a wide range of physiological and behavioral processes. This guide serves as a foundational resource to facilitate the successful implementation of this advanced chemogenetic technology.

References

A Head-to-Head Comparison of Chemogenetic Systems: The Rapid Action of PSAM/PSEM89S versus the Sustained Neuromodulation of DREADD/CNO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of in vivo neuronal manipulation, the choice of chemogenetic system is a critical decision point. This guide provides a comprehensive comparison of two prominent systems: the Pharmacologically Selective Actuator Module (PSAM) activated by Pharmacologically Selective Effector Molecules (PSEMs), specifically PSEM89S TFA, and the Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) activated by Clozapine-N-Oxide (CNO). This comparison delves into their fundamental mechanistic differences, temporal dynamics, and practical considerations for in vivo research, supported by experimental data and detailed protocols.

At the outset, it is crucial to clarify a common point of confusion: PSEM89S and CNO are not interchangeable ligands for the same receptor. They operate on entirely distinct engineered receptor systems. PSEM89S activates PSAMs, which are engineered ligand-gated ion channels, leading to direct and rapid changes in neuronal firing. In contrast, CNO (or more accurately, its in vivo metabolite clozapine) activates DREADDs, which are modified G-protein coupled receptors (GPCRs) that modulate neuronal activity through intracellular signaling cascades, resulting in a slower onset and more prolonged effect.

Temporal Dynamics: A Race Against Time

The most striking difference between the PSAM/PSEM and DREADD/CNO systems lies in their temporal dynamics. The PSAM/PSEM system is characterized by its rapid onset and shorter duration of action, making it ideal for experiments requiring precise temporal control over neuronal activity. In contrast, the DREADD/CNO system offers a more sustained period of neuromodulation.

ParameterPSAM/PSEM89S SystemDREADD/CNO System
Onset of Action ~10-15 minutes30-60 minutes (or longer)
Peak Effect ~30-60 minutes1.5 - 2 hours
Duration of Action 0.5 - 1.5 hours4 - 8 hours
Active Agonist PSEM89SClozapine (from CNO conversion)

Note: The temporal dynamics can vary depending on the specific PSEM or DREADD variant, dose, and animal model.

Mechanism of Action: Direct vs. Indirect Control

The divergent temporal profiles of these two systems are a direct consequence of their distinct mechanisms of action.

PSAM/PSEM System: Direct Ion Influx

PSAMs are chimeric ion channels created by fusing a modified ligand-binding domain from the α7 nicotinic acetylcholine (B1216132) receptor with the ion pore domain of another channel, such as the 5-HT3 receptor (for excitation) or the glycine (B1666218) receptor (for inhibition)[1]. PSEM89S is a specific agonist for the PSAML141F,Y115F variant[1]. Upon binding of PSEM89S, the ion channel opens, allowing a direct and immediate influx of ions (e.g., Na+ for excitation, Cl- for inhibition), leading to a rapid change in the neuron's membrane potential and firing rate.

PSAM_Signaling cluster_membrane PSEM89S PSEM89S PSAM_receptor PSAM Receptor (Engineered Ion Channel) PSEM89S->PSAM_receptor Binds Ion_Channel Ion Channel Pore PSAM_receptor->Ion_Channel Opens Ion_Influx Direct Ion Influx (e.g., Na+ or Cl-) Ion_Channel->Ion_Influx Neuron_Membrane Neuronal Membrane Neuronal_Activity Rapid Change in Neuronal Activity Ion_Influx->Neuronal_Activity

PSAM/PSEM Signaling Pathway
DREADD/CNO System: Indirect G-Protein Coupled Signaling

DREADDs are mutated muscarinic acetylcholine receptors that are insensitive to the endogenous ligand acetylcholine but are activated by CNO. However, a significant body of evidence has shown that CNO itself has poor blood-brain barrier permeability and that its effects in the central nervous system are primarily mediated by its back-conversion to clozapine[2][3]. Clozapine readily crosses the blood-brain barrier and binds to the DREADD, initiating a G-protein signaling cascade. For example, the hM3Dq DREADD couples to the Gq pathway, leading to the activation of phospholipase C, an increase in intracellular calcium, and subsequent neuronal depolarization. This multi-step, indirect mechanism accounts for the delayed onset and prolonged action of the DREADD/CNO system.

DREADD_Signaling cluster_neuron Neuron CNO CNO (in periphery) Clozapine Clozapine (crosses BBB) CNO->Clozapine Metabolic Conversion DREADD_receptor DREADD Receptor (e.g., hM3Dq) Clozapine->DREADD_receptor Binds G_protein G-protein (e.g., Gq) DREADD_receptor->G_protein Activates Signaling_Cascade Intracellular Signaling Cascade G_protein->Signaling_Cascade Neuronal_Activity Sustained Change in Neuronal Activity Signaling_Cascade->Neuronal_Activity

DREADD/CNO Signaling Pathway

Experimental Protocols

In Vivo Administration of PSEM89S TFA

Objective: To achieve rapid and transient modulation of PSAM-expressing neurons in vivo.

Materials:

  • PSEM89S TFA (Tocris Bioscience or equivalent)

  • Sterile saline (0.9% NaCl)

  • Vehicle (e.g., 10% DMSO in saline, depending on solubility)

  • Animal model with virally-mediated expression of the appropriate PSAM receptor (e.g., PSAML141F,Y115F-GlyR for inhibition) in the target brain region.

Procedure:

  • Reconstitution: Prepare a stock solution of PSEM89S TFA in the chosen vehicle. For example, dissolve PSEM89S TFA in 100% DMSO to create a 10 mM stock solution.

  • Dosing Solution Preparation: On the day of the experiment, dilute the stock solution in sterile saline to the final desired concentration. A typical final dose for mice is in the range of 1-10 mg/kg. The final concentration of DMSO should be kept to a minimum (ideally <5%) to avoid toxicity.

  • Administration: Administer the PSEM89S TFA solution via intraperitoneal (i.p.) injection.

  • Behavioral/Physiological Monitoring: Begin behavioral testing or electrophysiological recording approximately 10-15 minutes post-injection to capture the onset of the effect. The primary window for observing effects is typically between 15 and 60 minutes post-injection.

In Vivo Administration of CNO

Objective: To achieve sustained modulation of DREADD-expressing neurons in vivo.

Materials:

  • Clozapine-N-Oxide (CNO) (Tocris Bioscience, Sigma-Aldrich, or equivalent)

  • Sterile saline (0.9% NaCl) or drinking water

  • Animal model with virally-mediated expression of the appropriate DREADD receptor (e.g., hM3Dq for activation) in the target brain region.

Procedure:

  • Reconstitution: CNO is typically soluble in saline or water. Prepare a fresh solution on the day of the experiment.

  • Dosing Solution Preparation: Dissolve CNO in sterile saline to the desired concentration. Typical doses for mice range from 1 to 10 mg/kg.

  • Administration: Administer the CNO solution via intraperitoneal (i.p.) injection. For chronic activation, CNO can also be administered in the drinking water.

  • Behavioral/Physiological Monitoring: Due to the delayed onset of action, behavioral testing or electrophysiological recording should commence at least 30-60 minutes post-injection. The effects of CNO can be expected to last for several hours.

Considerations and Caveats

  • Off-Target Effects: The DREADD/CNO system carries a significant risk of off-target effects due to the conversion of CNO to clozapine, an antipsychotic drug with a broad receptor binding profile. It is imperative to include appropriate control groups, such as animals expressing the DREADD but receiving vehicle, and animals not expressing the DREADD but receiving CNO. The PSAM/PSEM system is generally considered to have fewer off-target effects, as the PSEMs are designed to be inert at endogenous receptors.

  • TFA Counter-ion: PSEM89S is often supplied as a trifluoroacetic acid (TFA) salt. While typically used at concentrations where the TFA moiety is not expected to have a biological effect, researchers should be aware that TFA can have its own physiological effects at higher concentrations.

  • Newer Generation Ligands: To address the limitations of CNO, newer DREADD agonists such as Compound 21 and JHU37160 have been developed with improved pharmacokinetic profiles and reduced off-target effects. Similarly, "ultrapotent PSEMs" (uPSEMs) with enhanced potency and brain penetrance are available for the PSAM system. Researchers should consider these newer alternatives for their experiments.

Conclusion

The choice between the PSAM/PSEM and DREADD/CNO chemogenetic systems depends heavily on the specific experimental question. For studies requiring precise temporal control and a rapid, reversible neuromodulation, the PSAM/PSEM89S system is the superior choice. For experiments where a longer, more sustained period of neuronal modulation is desired, and where potential off-target effects can be carefully controlled for, the DREADD/CNO system remains a viable, albeit more complex, option. As the field of chemogenetics continues to evolve, the development of new receptors and ligands will undoubtedly provide researchers with an even greater toolkit for dissecting the intricate workings of the nervous system.

Experimental_Workflow start Start: Experimental Design receptor_delivery Receptor Delivery (e.g., AAV injection) start->receptor_delivery animal_recovery Animal Recovery & Receptor Expression (2-3 weeks) receptor_delivery->animal_recovery ligand_admin Ligand Administration animal_recovery->ligand_admin psem_admin PSEM89S TFA (i.p. injection) ligand_admin->psem_admin PSAM System cno_admin CNO (i.p. injection or drinking water) ligand_admin->cno_admin DREADD System psem_monitoring Behavioral/Physiological Monitoring (15-60 min post-injection) psem_admin->psem_monitoring cno_monitoring Behavioral/Physiological Monitoring (30+ min post-injection) cno_admin->cno_monitoring data_analysis Data Analysis psem_monitoring->data_analysis cno_monitoring->data_analysis end End: Conclusion data_analysis->end

General In Vivo Chemogenetics Workflow

References

A Comparative Analysis of PSEM 89S TFA and Optogenetics: Onset and Duration of Neuronal Activity Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise temporal control of neuronal activity is paramount. Two powerful techniques, chemogenetics with PSEM 89S TFA and optogenetics, offer the ability to selectively control specific neuron populations. This guide provides a detailed comparison of their onset and duration of action, supported by experimental data and protocols, to aid in the selection of the most appropriate tool for your research needs.

Quantitative Comparison of Temporal Dynamics

The primary distinction between this compound and optogenetics lies in their temporal precision. Optogenetics offers millisecond-scale control, whereas this compound, a chemogenetic tool, operates on a slower timescale of seconds to minutes. This fundamental difference dictates the experimental paradigms for which each technology is best suited.

ParameterThis compoundOptogenetics (e.g., ChR2)
Activation Onset Seconds to minutesMilliseconds (4-25 ms (B15284909) for first spike)[1]
Deactivation Offset Minutes (washout)Milliseconds (10-45 ms time constant)[1]
Stimulus Chemical ligand (this compound)Light (specific wavelength)
Temporal Precision LowHigh[1]

Signaling Pathways and Experimental Workflow

To understand the operational principles of these two technologies, it is essential to visualize their respective signaling pathways and the experimental workflow for their comparison.

cluster_PSEM This compound Pathway cluster_Opto Optogenetics Pathway psem This compound psam PSAM-expressing Neuron psem->psam Binds to ion_channel Ion Channel (e.g., GlyR or 5-HT3) psam->ion_channel Activates effect Neuronal Inhibition or Activation ion_channel->effect light Light Pulse opsin Opsin-expressing Neuron (e.g., ChR2) light->opsin Stimulates ion_channel_opto Light-gated Ion Channel opsin->ion_channel_opto Opens effect_opto Neuronal Depolarization (Activation) ion_channel_opto->effect_opto

Caption: Signaling pathways for this compound and Optogenetics.

cluster_exp Experimental Conditions start Start: Neurons expressing PSAM or Opsin patch Whole-Cell Patch Clamp start->patch psem_app This compound Application (via perfusion) patch->psem_app light_stim Light Stimulation (LED or laser) patch->light_stim record Record Membrane Current / Potential psem_app->record light_stim->record analyze Analyze Onset and Duration record->analyze

Caption: Experimental workflow for kinetic comparison.

Experimental Protocols

The following protocols outline the methodology for measuring the onset and duration of action for this compound and optogenetics using whole-cell patch-clamp electrophysiology.

Objective: To determine and compare the activation and deactivation kinetics of this compound-mediated and light-mediated neuronal modulation.
Materials:
  • Cell Culture: Neurons (e.g., primary cortical neurons or a suitable cell line) cultured on glass coverslips.

  • Genetic Constructs: Viral vectors (e.g., AAV) for expressing the Pharmacologically Selective Actuator Module (PSAM; for this compound) or a light-sensitive opsin (e.g., Channelrhodopsin-2 [ChR2]).

  • Reagents: this compound, standard artificial cerebrospinal fluid (aCSF), and intracellular solution for patch-clamp recording.

  • Equipment:

    • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer).

    • Perfusion system for rapid solution exchange.

    • Light source (LED or laser) with appropriate wavelength for the chosen opsin.

    • Data acquisition and analysis software.

Experimental Procedure:

Part 1: Cell Preparation and Transfection

  • Culture Neurons: Plate neurons on coverslips at an appropriate density.

  • Transfection/Transduction: Introduce the genetic construct (PSAM or opsin) into the neurons using a suitable method (e.g., viral transduction) and allow for sufficient expression time (typically several days to weeks).

Part 2: Whole-Cell Patch-Clamp Recording

  • Prepare Solutions: Prepare and bubble aCSF with 95% O2 / 5% CO2. Prepare the intracellular solution and filter it.

  • Mount Coverslip: Transfer a coverslip with transfected neurons to the recording chamber on the microscope stage and continuously perfuse with aCSF.

  • Obtain Whole-Cell Configuration:

    • Pull glass micropipettes and fill with intracellular solution.

    • Approach a transfected neuron (identified by a fluorescent reporter if available) with the micropipette.

    • Form a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.

  • Record Baseline Activity: Record the baseline membrane potential or holding current for a stable period.

Part 3: Measurement of Onset and Duration of Action

For this compound:

  • Drug Application (Onset): Switch the perfusion from aCSF to aCSF containing a known concentration of this compound.

  • Record Response: Continuously record the change in membrane potential or current. The time from the switch in perfusion to the onset of a detectable and stable response is the onset of action. Note that due to the nature of perfusion systems, the exact time of ligand arrival at the cell must be carefully calibrated.

  • Washout (Duration): After a stable response is achieved, switch the perfusion back to aCSF without this compound.

  • Record Recovery: Continue recording until the membrane potential or current returns to the baseline level. The time taken for this recovery is the duration of action (offset). A study by Magnus et al. (2011) showed that for a similar PSEM/PSAM system, a washout period of approximately 3 minutes was sufficient for the neuron's input resistance to return to pre-application levels.

For Optogenetics:

  • Light Stimulation (Onset): Deliver a brief pulse of light of the appropriate wavelength and intensity to the patched cell.

  • Record Response: Record the resulting change in membrane potential or current with high temporal resolution. The latency from the start of the light pulse to the initiation of the electrical response is the onset of action. For ChR2, the conductance opens within less than 200 microseconds after light exposure.[1]

  • Termination of Stimulation (Duration): Turn off the light source.

  • Record Deactivation: Record the decay of the light-evoked current or the return of the membrane potential to baseline. The time constant of this decay represents the offset kinetics. For ChR2, this is typically in the range of 10-45 milliseconds.[1]

Data Analysis:
  • Onset: For this compound, measure the time from the start of drug application to 10% and 90% of the peak response. For optogenetics, measure the latency from the light pulse onset to the beginning of the inward current.

  • Duration/Offset: For this compound, measure the time from the start of washout to the return to baseline. For optogenetics, fit an exponential function to the decay of the photocurrent to determine the deactivation time constant (τ_off).

Conclusion

The choice between this compound and optogenetics is fundamentally a trade-off between temporal precision and experimental convenience. Optogenetics provides unparalleled speed, making it the tool of choice for dissecting the roles of neurons in rapid processes like synaptic transmission and action potential firing.[1] In contrast, the slower kinetics of this compound are well-suited for studies investigating the effects of prolonged neuronal activation or inhibition on behavior, gene expression, or circuit plasticity, with the advantage of being less invasive as it does not require a chronically implanted light source. By understanding the distinct temporal profiles of these powerful neuromodulation tools, researchers can make informed decisions to best address their specific scientific questions.

References

Head-to-head comparison of PSEM 89S TFA and other chemogenetic actuators

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of PSEM 89S TFA and Other Chemogenetic Actuators

Chemogenetics has revolutionized neuroscience by enabling the remote control of specific neuronal populations. This guide provides an in-depth comparison of two major classes of chemogenetic actuators: the Pharmacologically Selective Actuator Module (PSAM) system, activated by Pharmacologically Selective Effector Molecules (PSEMs) like this compound, and the widely used Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). This comparison focuses on their performance, underlying mechanisms, and practical considerations for experimental design, with supporting data and protocols to aid researchers in selecting the optimal tool for their studies.

Mechanism of Action: A Fundamental Divergence

The primary difference between PSAM/PSEM and DREADD systems lies in their mechanism of action. PSAMs are engineered ligand-gated ion channels, offering direct control over neuronal excitability. In contrast, DREADDs are modified G-protein coupled receptors (GPCRs) that modulate neuronal activity through intracellular signaling cascades.[1][2]

PSAM/PSEM System: This system utilizes chimeric ion channels. The ligand-binding domain is derived from the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) and is mutated to be insensitive to the endogenous ligand acetylcholine but responsive to specific PSEMs.[1][3] This domain is fused to the ion pore domain of another receptor, such as the excitatory 5-HT3 receptor (creating a cation-permeable channel for neuronal activation) or the inhibitory glycine (B1666218) receptor (GlyR) (creating a chloride-permeable channel for neuronal silencing).[1][3] this compound is an agonist for PSAMs containing specific mutations (L141F and Y115F).[1]

DREADD System: DREADDs are mutated human muscarinic acetylcholine receptors (hM_D) or kappa-opioid receptors (KORD) that are unresponsive to their native ligands but are activated by synthetic ligands.[1][2] Activation of DREADDs engages specific G-protein signaling pathways:

  • Gq-DREADDs (e.g., hM1Dq, hM3Dq, hM5Dq): Couple to the Gαq/11 pathway, activating phospholipase C, which leads to an increase in intracellular calcium and subsequent neuronal depolarization and firing.[1]

  • Gi-DREADDs (e.g., hM2Di, hM4Di, KORD): Couple to the Gαi/o pathway, which inhibits adenylyl cyclase, decreasing cAMP levels.[1] This often leads to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and inhibition.[4]

  • Gs-DREADDs (e.g., rM3Ds): Couple to the Gαs pathway, activating adenylyl cyclase and increasing cAMP levels, which is generally excitatory.[1]

Quantitative Performance Comparison

The choice of a chemogenetic actuator often depends on its potency, kinetics, and potential for off-target effects. The following tables summarize the key performance metrics for this compound and various DREADD ligands.

Actuator Receptor Effect EC50 Onset of Action Duration of Action Brain Penetrance Key Features
This compound PSAML141F,Y115F-5-HT3Activation~2.2 µMRapid (minutes)~0.5 - 1 hour[1]Yes[3]Direct ion channel gating, fast kinetics, high ligand specificity.
PSAML141F-GlyRInhibition~3.4 µMRapid (minutes)~0.5 - 1 hour[1]Yes[3]Direct ion channel gating, fast kinetics, high ligand specificity.
Clozapine-N-Oxide (CNO) hM3DqActivation~15 nMSlower (15-30 min)Up to 8 hours[1][5]Poor; relies on back-metabolism to clozapine[1][5]Well-established, but with significant off-target concerns.
hM4DiInhibition~7.3 nMSlower (15-30 min)Up to 8 hours[1][5]Poor; relies on back-metabolism to clozapine[1][5]Well-established, but with significant off-target concerns.
Deschloroclozapine (DCZ) hM3DqActivation~0.13 nMRapid (<10 min)[6][7]Shorter than CNOExcellent[6][8]High potency, rapid kinetics, reduced off-target effects compared to CNO.[6][9][10]
hM4DiInhibition~0.081 nMRapid (<10 min)[6][7]Shorter than CNOExcellent[6][8]High potency, rapid kinetics, reduced off-target effects compared to CNO.[6][9][10]

Off-Target Effects: A Critical Consideration

A major challenge in chemogenetics is the potential for ligands to have off-target effects, which can confound experimental results.

  • This compound: PSEMs are designed to be pharmacologically inert at endogenous receptors, and studies have shown a high degree of specificity for their cognate PSAMs.[3]

  • Clozapine-N-Oxide (CNO): While initially thought to be inert, CNO has poor blood-brain barrier penetration and undergoes reverse metabolism to clozapine (B1669256) in vivo.[1][5] Clozapine itself is a psychoactive drug with affinity for numerous endogenous receptors, leading to potential off-target effects.[10][11]

  • Deschloroclozapine (DCZ): DCZ was developed as a more potent and specific DREADD agonist with better brain penetrance and metabolic stability than CNO, significantly reducing the likelihood of off-target effects at effective doses.[6][8][9][10]

Ligand Off-Target Concerns
This compound Minimal reported off-target effects.
Clozapine-N-Oxide (CNO) Significant concerns due to back-metabolism to clozapine, which has known psychoactive effects and binds to multiple endogenous receptors.[1][5][10][11]
Deschloroclozapine (DCZ) Greatly reduced off-target effects compared to CNO due to higher potency and selectivity.[6][8][9][10]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

PSEM_Activation PSEM-Mediated Neuronal Activation PSEM This compound PSAM_5HT3 PSAML141F,Y115F-5-HT3 (Cation Channel) PSEM->PSAM_5HT3 Binds to Cation_Influx Cation Influx (Na+, K+) PSAM_5HT3->Cation_Influx Opens Depolarization Membrane Depolarization Cation_Influx->Depolarization Activation Neuronal Activation Depolarization->Activation

Caption: this compound Activates PSAM-5HT3 Channels.

DREADD_Gq_Activation Gq-DREADD Signaling Pathway Ligand DREADD Ligand (e.g., DCZ, CNO) hM3Dq hM3Dq Receptor Ligand->hM3Dq Activates Gq Gαq hM3Dq->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Activation Neuronal Activation Ca_release->Activation PKC->Activation

Caption: Gq-DREADD Signaling Cascade.

DREADD_Gi_Inhibition Gi-DREADD Signaling Pathway Ligand DREADD Ligand (e.g., DCZ, CNO) hM4Di hM4Di Receptor Ligand->hM4Di Activates Gi Gαi hM4Di->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits GIRK GIRK Channel Activation Gi->GIRK cAMP ↓ cAMP AC->cAMP Inhibition Neuronal Inhibition cAMP->Inhibition Hyperpolarization Membrane Hyperpolarization GIRK->Hyperpolarization Hyperpolarization->Inhibition

Caption: Gi-DREADD Signaling Cascade.

Experimental Workflow Diagram

Chemogenetic_Workflow General Chemogenetic Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis AAV AAV Vector Production (e.g., AAV-hSyn-PSAM-GFP or AAV-hSyn-hM4Di-mCherry) Surgery Stereotaxic Surgery (Virus Injection) AAV->Surgery Expression Receptor Expression (3-4 weeks) Surgery->Expression Habituation Animal Habituation to Experimental Setup Expression->Habituation Baseline Baseline Measurement (Behavioral/Electrophysiological) Habituation->Baseline Ligand_Admin Ligand Administration (e.g., PSEM 89S or DCZ, IP) Baseline->Ligand_Admin Post_Ligand Post-Ligand Measurement Ligand_Admin->Post_Ligand Histology Histological Verification (Receptor Expression) Post_Ligand->Histology Data_Analysis Data Analysis (Comparison of Baseline vs. Post-Ligand) Post_Ligand->Data_Analysis

Caption: A Typical In Vivo Chemogenetics Experiment.

Experimental Protocols

The following are generalized protocols for in vivo chemogenetic experiments in rodents. Specific parameters should be optimized for each experimental paradigm.

Protocol 1: Viral Vector Delivery of Chemogenetic Actuators
  • Vector Selection: Choose an adeno-associated virus (AAV) vector with a serotype appropriate for the target brain region and cell type. The construct should contain the coding sequence for the desired actuator (e.g., PSAML141F,Y115F-GlyR or hM4Di) under the control of a cell-type-specific promoter (e.g., CaMKIIa for excitatory neurons) and a fluorescent reporter (e.g., mCherry or GFP) for histological verification.

  • Stereotaxic Surgery: Anesthetize the animal and place it in a stereotaxic frame. Inject the AAV vector into the target brain region using a microinjection pump at a slow infusion rate (e.g., 100 nL/min) to minimize tissue damage.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics.

  • Expression Period: Allow sufficient time for robust expression of the actuator, typically 3-4 weeks for AAVs.

Protocol 2: Ligand Administration and Behavioral Testing
  • Ligand Preparation:

    • This compound: Dissolve in saline or DMSO and then dilute in saline.

    • Deschloroclozapine (DCZ): Dissolve in a small amount of DMSO and then dilute in saline.

    • Clozapine-N-Oxide (CNO): Dissolve in saline. Doses should be carefully chosen, and appropriate controls for off-target effects of clozapine are essential.[12]

  • Administration: Administer the ligand via intraperitoneal (IP) injection. The volume should be adjusted based on the animal's weight.

  • Behavioral Testing:

    • Habituate the animals to the testing environment and injection procedure.

    • Record baseline behavior before ligand administration.

    • Administer the ligand and wait for the appropriate onset time (e.g., ~5-10 minutes for DCZ, ~15-30 minutes for CNO).

    • Conduct the behavioral test during the expected peak effect of the ligand.

    • Include control groups: a vehicle-injected group (expressing the actuator) and a ligand-injected group that does not express the actuator (e.g., injected with a control virus expressing only a fluorescent protein).

Protocol 3: Histological Verification
  • Perfusion and Tissue Processing: After the final behavioral test, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA). Extract the brain and post-fix in 4% PFA overnight.

  • Sectioning: Section the brain using a vibratome or cryostat.

  • Immunohistochemistry: Perform immunohistochemistry to visualize the fluorescent reporter expressed with the actuator. This will confirm the location and spread of the viral vector and the specific cell populations expressing the chemogenetic receptor.

Conclusion and Recommendations

Both PSAM/PSEM and DREADD systems are powerful tools for dissecting neural circuits and their role in behavior. The choice between them depends on the specific experimental needs.

  • For experiments requiring rapid onset and offset of action and minimal off-target effects, the PSAM/PSEM system with this compound is an excellent choice. Its direct mechanism of action provides a more direct link between receptor activation and neuronal response.

  • The DREADD system, particularly with the newer ligand DCZ, offers high potency and improved specificity over CNO. DREADDs are well-suited for experiments requiring longer-lasting modulation of neuronal activity. When using DREADDs, it is crucial to use the most specific ligands available and to include rigorous control experiments to account for potential off-target effects, especially if CNO is used.

As the field of chemogenetics continues to evolve, with the development of new receptors and ligands with improved properties, researchers will have an even greater toolkit at their disposal for the precise control of cellular activity.

References

A Comparative Guide to Chemogenetic Tools for Neuronal Silencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemogenetics has revolutionized neuroscience by offering precise control over neuronal activity in a minimally invasive manner. This guide provides a detailed comparison of the most prominent chemogenetic tools for neuronal silencing, focusing on their performance, underlying mechanisms, and the experimental protocols required for their successful implementation. We present quantitative data in structured tables for easy comparison and provide diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of these powerful technologies.

Introduction to Chemogenetic Silencing

Chemogenetic tools are genetically engineered receptors that are activated by specific, otherwise inert, small molecules. For neuronal silencing, these tools typically leverage one of two main strategies: activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels to hyperpolarize the neuron, or the opening of chloride channels to shunt excitatory inputs. The most widely used systems are Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) and Pharmacologically Selective Actuator Modules (PSAMs).

Comparison of Inhibitory Chemogenetic Tools

Here, we compare the key characteristics of the most common inhibitory DREADDs (hM4Di and KORD) and the PSAM-based inhibitory system (PSAM/PSEM).

Table 1: Performance Comparison of Chemogenetic Silencing Tools
FeaturehM4Di (DREADD)KORD (DREADD)PSAM-GlyR / PSAM4-GlyR
Effector Mechanism Gαi/o-coupled signaling, leading to GIRK channel activation and inhibition of presynaptic neurotransmitter release.[1][2]Gαi-coupled signaling, leading to GIRK channel activation and inhibition of adenylyl cyclase.[3]Ligand-gated chloride channel, leading to membrane hyperpolarization and/or shunting inhibition.[2][4][5]
Primary Ligand(s) Clozapine-N-Oxide (CNO), Deschloroclozapine (DCZ).[6][7]Salvinorin B (SalB).[8][9][10][11]Pharmacologically Selective Effector Molecules (PSEMs), Varenicline (B1221332) (for PSAM4-GlyR).[4][12][13]
Onset of Action ~5-10 minutes (DCZ) to 30-60 minutes (CNO) after systemic administration.[9][14][15]~10-15 minutes after systemic administration.[15]Within 20 minutes after systemic administration.[4]
Duration of Action Several hours (up to 8 hours with CNO).[16]Approximately 60 minutes.[15]Around 4 hours, consistent with ligand half-life.[4]
In Vivo Efficacy Robust silencing of neuronal firing and synaptic transmission.[17][1]Effective neuronal inhibition and behavioral modification in vivo.[8][9]Potent silencing of neuronal activity and behavioral effects at low ligand doses.[4][12][13]
Orthogonality Can be used with KORD for bidirectional control.Can be used with muscarinic DREADDs for bidirectional control.[9]Orthogonal to DREADD systems.[5]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of these tools dictate their specific applications and potential off-target effects.

DREADD-Based Silencing

hM4Di: The most commonly used inhibitory DREADD, hM4Di, is a mutated human M4 muscarinic receptor. Upon binding its ligand (CNO or the more potent DCZ), it couples to the Gαi/o signaling pathway.[2][18] This leads to the activation of GIRK channels, causing an efflux of potassium ions and subsequent hyperpolarization of the neuron. Additionally, hM4Di activation can inhibit presynaptic neurotransmitter release.[1][19]

KORD: The KORD is an engineered human kappa-opioid receptor that is activated by Salvinorin B (SalB).[3][10][11] Similar to hM4Di, KORD activation engages the Gαi signaling cascade, resulting in neuronal hyperpolarization via GIRK channel activation.[17][3]

G_protein_signaling cluster_dread_hm4di hM4Di DREADD cluster_dread_kord KORD DREADD CNO/DCZ CNO/DCZ hM4Di hM4Di CNO/DCZ->hM4Di Binds G_alpha_i_o Gαi/o hM4Di->G_alpha_i_o Activates GIRK GIRK Channel G_alpha_i_o->GIRK Activates Inhibit_Release Inhibit Neurotransmitter Release G_alpha_i_o->Inhibit_Release Inhibits K_efflux K+ Efflux GIRK->K_efflux Hyperpolarization_hM4Di Hyperpolarization K_efflux->Hyperpolarization_hM4Di SalB Salvinorin B KORD KORD SalB->KORD Binds G_alpha_i Gαi KORD->G_alpha_i Activates GIRK_kord GIRK Channel G_alpha_i->GIRK_kord Activates K_efflux_kord K+ Efflux GIRK_kord->K_efflux_kord Hyperpolarization_kord Hyperpolarization K_efflux_kord->Hyperpolarization_kord

Signaling pathways for hM4Di and KORD DREADDs.
PSAM-Based Silencing

PSAMs are engineered ligand-gated ion channels.[2] For neuronal silencing, the ligand-binding domain of the α7 nicotinic acetylcholine (B1216132) receptor is mutated to be insensitive to acetylcholine but responsive to a specific PSEM.[5] This modified domain is then fused to the ion pore domain of an inhibitory channel, typically the glycine (B1666218) receptor (GlyR), which is permeable to chloride ions.[2][4][5] When the PSEM binds, the chloride channel opens, leading to an influx of chloride ions that can hyperpolarize the neuron or shunt excitatory currents. A newer version, PSAM4-GlyR, can be activated by the FDA-approved drug varenicline.[4][12][13]

PSAM_signaling cluster_psam PSAM-GlyR PSEM PSEM / Varenicline PSAM_GlyR PSAM-GlyR PSEM->PSAM_GlyR Binds Cl_influx Cl- Influx PSAM_GlyR->Cl_influx Opens Channel Hyperpolarization_Shunting Hyperpolarization / Shunting Inhibition Cl_influx->Hyperpolarization_Shunting

Signaling pathway for PSAM-GlyR.

Ligand Comparison

The choice of ligand is as critical as the choice of receptor, impacting kinetics, bioavailability, and potential for off-target effects.

Table 2: Comparison of Ligands for Chemogenetic Silencing
LigandTarget Receptor(s)Typical In Vivo Dose (Mouse)Route of AdministrationKey FeaturesPotential Issues
Clozapine-N-Oxide (CNO) hM4Di, other muscarinic DREADDs1-5 mg/kgIntraperitoneal (IP), subcutaneous (SC), oralLong duration of action.Poor blood-brain barrier penetration; back-metabolism to clozapine (B1669256) can cause off-target effects.[6][20]
Deschloroclozapine (DCZ) hM4Di, other muscarinic DREADDs1-10 µg/kgIP, SCHigh potency and affinity; rapid onset.[7][14]Relatively new, long-term effects less characterized.
Salvinorin B (SalB) KORD10-20 mg/kgIPOrthogonal to CNO/DCZ; inert at endogenous receptors.[8][9][10][11]Shorter duration of action; requires DMSO for solubilization.[15]
PSEMs (e.g., uPSEM⁷⁹²) PSAM-GlyR10 mg/kgIPHighly specific for the engineered receptor.Not approved for human use.
Varenicline PSAM4-GlyR0.1-1 mg/kgIP, SCFDA-approved drug; high potency for PSAM4-GlyR.[4][12][13]Can have effects on endogenous nicotinic acetylcholine receptors at higher doses.[21][22]

Experimental Protocols

Successful implementation of chemogenetic silencing requires careful planning and execution of experimental procedures.

General Experimental Workflow

A typical chemogenetic experiment involves several key steps, from vector delivery to behavioral or physiological analysis.

experimental_workflow AAV_Prep AAV Vector Production and Titration Stereotaxic_Surgery Stereotaxic Injection of AAV into Target Brain Region AAV_Prep->Stereotaxic_Surgery Expression_Period Receptor Expression Period (3-4 weeks) Stereotaxic_Surgery->Expression_Period Ligand_Admin Ligand Administration (e.g., IP injection) Expression_Period->Ligand_Admin Assay Behavioral or Electrophysiological Assessment Ligand_Admin->Assay Histology Histological Verification of Receptor Expression Assay->Histology

A generalized experimental workflow for in vivo chemogenetic silencing.
Key Experimental Methodologies

1. Viral Vector Delivery:

  • Vector: Adeno-associated viruses (AAVs) are commonly used for their low immunogenicity and stable, long-term expression.[23] The choice of AAV serotype (e.g., AAV9) can influence transduction efficiency in different cell types and brain regions.[13]

  • Promoter: Cell-type specificity is achieved by using promoters such as CaMKIIa for excitatory neurons or cell-type-specific Cre-driver mouse lines in combination with Cre-dependent (FLEx) viral vectors.[24][25]

  • Procedure: Stereotaxic surgery is performed to inject the AAV vector into the target brain region.[26] A small volume (e.g., 300 nL) is infused slowly to minimize tissue damage.[23] Animals are allowed to recover for at least 3-4 weeks to ensure robust receptor expression.[16]

2. Ligand Administration:

  • Preparation: Ligands are dissolved in appropriate vehicles. CNO is often dissolved in saline, while SalB requires DMSO. Varenicline is water-soluble.

  • Administration: For systemic effects, intraperitoneal (IP) or subcutaneous (SC) injections are common.[16] The timing of administration before the behavioral or physiological assay is critical and depends on the ligand's kinetics (e.g., 30 minutes for CNO, 10-15 minutes for SalB and DCZ).[15][16] For spatially restricted silencing, direct intracranial infusion of the ligand into the target area can be performed.[1]

3. Electrophysiological Validation:

  • Preparation: Acute brain slices containing the transduced region are prepared from the animals.

  • Recording: Whole-cell patch-clamp recordings are performed on fluorescently identified (e.g., mCherry-tagged) neurons.

  • Measurement of Silencing: Key parameters to measure before and after bath application of the ligand include:

    • Resting membrane potential (hyperpolarization).

    • Input resistance (a decrease indicates shunting inhibition).

    • Rheobase (the minimum current required to elicit an action potential; an increase indicates reduced excitability).[12]

    • Spontaneous firing rate.

    • Evoked firing in response to current injections.[27]

    • Synaptic currents (to assess presynaptic inhibition).[1]

4. Behavioral Assessment:

  • Paradigm Selection: The choice of behavioral task depends on the scientific question and the function of the targeted neuronal population.

  • Procedure: Following the appropriate pre-injection waiting period for the chosen ligand, animals are placed in the behavioral apparatus, and their performance is recorded and analyzed.[26]

  • Controls: It is crucial to include appropriate control groups, such as animals expressing a fluorescent reporter without the chemogenetic receptor that receive the ligand, and animals expressing the receptor that receive a vehicle injection.

Conclusion and Future Directions

Chemogenetic tools for neuronal silencing offer unparalleled opportunities to dissect the function of neural circuits. The choice between DREADD and PSAM systems depends on the specific experimental requirements, including the desired kinetics, duration of action, and the need for orthogonality with other tools. The development of new ligands with improved pharmacokinetic profiles and reduced off-target effects, such as DCZ, continues to enhance the precision and reliability of these technologies.[7][14] Furthermore, the humanized PSAM4-GlyR system, activated by the clinically approved drug varenicline, opens exciting avenues for translational research.[13] As these tools are refined and new variants are developed, they will undoubtedly continue to be instrumental in advancing our understanding of the brain in both health and disease.

References

Safety Operating Guide

Proper Disposal Procedures for PSEM 89S TFA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Foster City, CA – December 22, 2025 – To ensure the safety of laboratory personnel and maintain environmental compliance, it is imperative that researchers, scientists, and drug development professionals adhere to strict protocols for the disposal of PSEM 89S TFA. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this potent and selective ion channel agonist. Due to its classification as a hazardous substance, improper disposal can pose significant health and environmental risks.

This compound is recognized as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. The trifluoroacetic acid (TFA) salt form requires specific handling and disposal as chemical waste. Adherence to the following procedures is crucial for minimizing risks and ensuring a safe laboratory environment.

Immediate Safety and Handling

Before beginning any procedure involving this compound, consult the manufacturer's Safety Data Sheet (SDS). All handling of this compound, particularly in its solid form, should occur within a certified chemical fume hood to minimize inhalation exposure. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles, must be worn at all times.

Quantitative Data Summary

For easy reference, the key chemical and hazard information for this compound is summarized below.

PropertyValue
Chemical Name This compound
CAS Number 1336913-03-1[1][2]
Molecular Formula C₁₈H₂₃F₃N₂O₅[1]
Molecular Weight 404.38 g/mol [1][2]
Appearance Solid Powder
Solubility DMSO: 3.33 mg/mL (8.23 mM)
Hazard ClassificationDescriptionGHS Pictograms
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1]GHS07 (Exclamation Mark)
Acute Aquatic Toxicity (Category 1) Very toxic to aquatic life.[1]GHS09 (Environment)
Chronic Aquatic Toxicity (Category 1) Very toxic to aquatic life with long lasting effects.[1]GHS09 (Environment)

Step-by-Step Disposal Protocol

The following protocol outlines the mandatory steps for the safe segregation, collection, and disposal of all waste streams containing this compound. These are general guidelines and must be adapted to comply with your institution's specific Environmental Health and Safety (EHS) protocols.

Step 1: Waste Segregation

Proper segregation is the foundational step for safe and compliant disposal. Never mix incompatible waste streams.

  • Solid Waste: All disposable materials that have come into direct contact with this compound must be treated as hazardous solid waste. This includes:

    • Unused or expired this compound powder.

    • Contaminated PPE (gloves, etc.).

    • Weigh boats, pipette tips, and other disposable labware.

  • Liquid Waste: All solutions containing this compound must be collected as hazardous liquid waste. This includes:

    • Unused or expired stock solutions.

    • Solvents used to rinse contaminated glassware.

    • Aqueous solutions from experimental procedures.

    • The first rinsate from triple-rinsing empty containers. For highly toxic chemicals, the first three rinses must be collected as hazardous waste[3].

  • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-proof sharps container.

Step 2: Waste Collection and Labeling
  • Containers: Use only robust, leak-proof, and chemically compatible containers for waste collection. High-density polyethylene (B3416737) (HDPE) containers are generally suitable. Ensure all containers have secure, tight-fitting lids.

  • Labeling: All waste containers must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The primary hazard(s) (e.g., "Toxic," "Environmental Hazard").

    • The accumulation start date (the date the first waste is added to the container).

Step 3: Storage

Store all hazardous waste containers in a designated, secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials. Ensure that the storage area is well-ventilated.

Step 4: Final Disposal

The final disposal of this compound waste must be conducted through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Schedule a Pickup: Contact your EHS office to arrange for the pickup of the hazardous waste containers once they are full or have reached the storage time limit set by your institution (typically not exceeding one year).

  • Documentation: Maintain a log of all chemicals added to each waste container to ensure an accurate inventory for disposal.

Under no circumstances should this compound or its solutions be disposed of down the drain. This can cause significant harm to aquatic ecosystems and is a violation of environmental regulations[4].

Experimental Workflow and Disposal Plan

The following diagram illustrates a typical laboratory workflow for handling this compound, from receipt of the compound to the final disposal of all generated waste.

G cluster_prep Preparation cluster_exp Experimentation cluster_waste Waste Management receive Receive this compound log Log in Chemical Inventory receive->log store_chem Store in Secure Location log->store_chem weigh Weigh Solid Compound (in fume hood) store_chem->weigh prepare Prepare Stock Solution weigh->prepare collect_solid Collect Solid Waste weigh->collect_solid Contaminated Disposables experiment Perform Experiment prepare->experiment collect_liquid Collect Liquid Waste prepare->collect_liquid Residuals & Rinsate experiment->collect_solid experiment->collect_liquid collect_sharps Collect Sharps Waste experiment->collect_sharps Contaminated Sharps ehs_pickup EHS Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup collect_sharps->ehs_pickup

Caption: General laboratory workflow and waste disposal plan for this compound.

This compound Disposal Decision Pathway

This diagram provides a logical decision-making process for the proper segregation and disposal of different types of waste generated during work with this compound.

G start Waste Generated Containing this compound is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Collect in Labeled 'Hazardous Solid Waste' Container is_solid->solid_waste Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste Collect in Labeled 'Hazardous Liquid Waste' Container is_liquid->liquid_waste Yes sharps_waste Collect in Puncture-Proof 'Sharps Waste' Container is_sharp->sharps_waste Yes store_waste Store in Designated Satellite Accumulation Area is_sharp->store_waste No (Review Waste Type) solid_waste->store_waste liquid_waste->store_waste sharps_waste->store_waste ehs_disposal Arrange for Disposal via Institutional EHS store_waste->ehs_disposal

Caption: Decision pathway for the proper segregation of this compound waste.

References

Essential Safety and Operational Guide for Handling PSEM 89S TFA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of PSEM 89S TFA. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of research for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. The trifluoroacetate (B77799) (TFA) counter-ion also warrants careful handling due to its potential corrosive nature. A conservative approach, treating the compound with precautions similar to those for trifluoroacetic acid, is recommended.

Precautionary Statements:

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Avoid release to the environment.

  • If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.

  • Rinse mouth.

  • Collect spillage.

  • Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to minimize exposure when working with this compound. The following table outlines the required PPE.

PPE CategorySpecific Requirements
Eye and Face Protection Chemical safety goggles with side-shields are required. A face shield is recommended for situations with a higher risk of splashing.
Hand Protection Wear suitable chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use.
Skin and Body Protection A lab coat or chemical-resistant apron must be worn. For potential significant exposure, impervious clothing should be used.
**Respiratory

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.